molecular formula C9H12BClO3 B567084 (4-Chloro-2-propoxyphenyl)boronic acid CAS No. 1256355-03-9

(4-Chloro-2-propoxyphenyl)boronic acid

Cat. No.: B567084
CAS No.: 1256355-03-9
M. Wt: 214.452
InChI Key: UATQYHKYIPALSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2-propoxyphenyl)boronic acid (CAS 1256355-03-9) is an organoboron compound valued in research for its role as a key building block in synthetic organic chemistry. With the molecular formula C9H12BClO3 and a molecular weight of 214.45 g/mol, it is primarily employed in Suzuki-Miyaura (SM) cross-coupling reactions to form pivotal carbon-carbon bonds . This reaction is a cornerstone method for the construction of biaryl structures, which are frequently found in pharmaceuticals and agrochemicals, due to its mild and functional group tolerant conditions . The compound's boronic acid group acts as the nucleophilic component, transferring the (4-Chloro-2-propoxyphenyl) group to a palladium catalyst in the transmetalation step of the catalytic cycle . This mechanism enables the efficient coupling with a wide range of aryl halides, making this reagent particularly valuable in medicinal chemistry for the design and development of new therapeutic agents, including those investigated in oncology and inflammation . The presence of both a chloro and a propoxy substituent on the aromatic ring enhances its versatility, offering orthogonal sites for further functionalization and structural diversification in complex molecule synthesis . For research purposes only. Not for diagnostic, therapeutic, or any other human use. Store in an inert atmosphere at room temperature .

Properties

IUPAC Name

(4-chloro-2-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATQYHKYIPALSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681706
Record name (4-Chloro-2-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-03-9
Record name (4-Chloro-2-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (4-Chloro-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of (4-Chloro-2-propoxyphenyl)boronic acid, a key building block in contemporary drug discovery and organic synthesis. As a substituted phenylboronic acid, its utility in cross-coupling reactions and its potential as a pharmacophore demand a thorough understanding of its physicochemical characteristics. This document moves beyond a simple data sheet, offering insights into the causality behind its properties and providing actionable experimental protocols for their validation.

Core Molecular and Physical Characteristics

This compound is an organoboron compound featuring a phenyl ring substituted with a chloro group, a propoxy group, and a boronic acid moiety. These functional groups collectively influence its reactivity, solubility, and crystalline nature.

PropertyValueSource
CAS Number 1256355-03-9[1][2][3]
Molecular Formula C₉H₁₂BClO₃[1]
Molecular Weight 214.5 g/mol [1]
Purity Typically ≥98%[1]
Appearance White to off-white crystalline powder (predicted)[4]
Storage Room temperature, sealed in a dry environment[1]

The Significance of Boronic Acids in Drug Discovery

Boronic acids and their derivatives have emerged as privileged structures in medicinal chemistry.[5] Their unique ability to form reversible covalent bonds with diols is central to their biological activity and application as sensors.[6] The boron atom in boronic acids is a key feature, enabling interactions with serine residues in the active sites of enzymes, leading to potent and selective inhibition.[6] A notable example is Bortezomib, a boronic acid-containing proteasome inhibitor used in cancer therapy.[6] The subject of this guide, this compound, serves as a valuable building block in the synthesis of complex molecules with potential therapeutic applications.[7]

Solubility Profile: A Critical Parameter for Application

The solubility of a boronic acid is a critical factor in its utility, dictating the choice of solvent for reactions such as the Suzuki-Miyaura coupling, as well as for purification by crystallization. The solubility of arylboronic acids is influenced by the substituents on the aromatic ring.

While specific quantitative solubility data for this compound is not extensively documented, a general understanding can be derived from the behavior of analogous compounds. Phenylboronic acids generally exhibit some solubility in water and are more soluble in polar organic solvents like dimethyl sulfoxide (DMSO).[4] They are typically insoluble in nonpolar solvents such as ethers.[4] The propoxy group in this compound is expected to increase its lipophilicity compared to unsubstituted phenylboronic acid, likely leading to enhanced solubility in organic solvents and reduced solubility in aqueous media.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, DMSO, methanol, toluene)

  • Scintillation vials with caps

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a scintillation vial.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, carefully remove the vial from the shaker.

    • Centrifuge the vial at a high speed to pellet the excess solid.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the HPLC's detector.

    • Analyze the diluted sample by HPLC to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

Data Analysis: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (24h) B->C D Centrifuge to pellet solid C->D Saturated Solution E Withdraw supernatant D->E F Dilute supernatant E->F G Analyze by HPLC F->G H Quantify using calibration curve G->H I I H->I Solubility Data

Caption: Experimental workflow for determining solubility.

Acidity (pKa): A Key Determinant of Reactivity and Biological Interaction

The acidity of the boronic acid, quantified by its pKa, is a fundamental property that governs its behavior in both chemical reactions and biological systems. Boronic acids are Lewis acids, and their pKa values typically fall in the range of 4-10.[5] The pKa is significantly influenced by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity).[5]

For this compound, the chloro group is electron-withdrawing, which would tend to lower the pKa relative to unsubstituted phenylboronic acid (pKa ≈ 8.8). Conversely, the propoxy group is electron-donating, which would tend to raise the pKa. The final pKa will be a result of the combined electronic effects of these substituents. A precise experimental determination is necessary for an accurate value.

Experimental Protocol for pKa Determination via Potentiometric Titration

Objective: To determine the pKa of this compound.

Materials:

  • This compound

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). A co-solvent such as methanol may be necessary if the aqueous solubility is low.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration:

    • Place the solution in a beaker with a stir bar and begin gentle stirring.

    • Immerse the calibrated pH electrode into the solution.

    • Record the initial pH of the solution.

    • Slowly add the standardized NaOH solution from the burette in small, known increments.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH has risen significantly, passing the expected equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at which half of the boronic acid has been neutralized (i.e., at the half-equivalence point). This can be determined from the inflection point of the titration curve.

    • Alternatively, a first or second derivative plot of the titration data can be used to more accurately determine the equivalence point.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Prepare boronic acid solution D Add NaOH in increments A->D B Calibrate pH meter B->D C Standardize NaOH titrant C->D E Record pH and volume D->E F Plot pH vs. Volume E->F G Determine equivalence point F->G H Calculate pKa G->H I I H->I pKa Value

Caption: Workflow for pKa determination by potentiometric titration.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on data for structurally similar compounds, it should be considered as potentially harmful if swallowed and may cause skin and eye irritation.[4]

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable reagent with significant potential in the fields of organic synthesis and drug discovery. A thorough understanding of its physical properties, including solubility and acidity, is paramount for its effective and safe utilization. While some of these properties are not yet extensively documented for this specific molecule, the experimental protocols provided in this guide offer a clear pathway for their determination, empowering researchers to fully characterize this important chemical entity.

References

(4-Chloro-2-propoxyphenyl)boronic acid: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1256355-03-9 Molecular Formula: C₉H₁₂BClO₃ Molecular Weight: 214.45 g/mol

Introduction: The Strategic Value of Substituted Phenylboronic Acids in Modern Drug Discovery

(4-Chloro-2-propoxyphenyl)boronic acid is a specialized organoboron compound that has emerged as a valuable building block for medicinal chemists and drug development professionals. Its unique substitution pattern—a chlorine atom, a propoxy group, and a boronic acid moiety on a phenyl ring—offers a trifecta of functionalities that are highly sought after in the synthesis of complex molecular architectures. Boronic acids, as a class, are foundational to modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional precision and functional group tolerance.[1][2]

The strategic importance of this particular reagent lies in its utility as an intermediate in the synthesis of pharmaceutical agents and its potential application in cutting-edge therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[3][4] This guide provides an in-depth examination of its synthesis, properties, and applications, offering field-proven insights for researchers at the forefront of pharmaceutical innovation.

Section 1: Physicochemical and Structural Characteristics

The physical and chemical properties of this compound dictate its handling, reactivity, and formulation. While specific experimental data for this exact compound is not widely published, we can infer its properties based on closely related analogs and the general behavior of arylboronic acids.

Table 1: Physicochemical Properties

PropertyValue / DescriptionRationale & Scientific Context
Molecular Weight 214.45 g/mol [5]Calculated from the molecular formula C₉H₁₂BClO₃.
Appearance Expected to be a white to off-white crystalline powder.This is typical for arylboronic acids.[6][7]
Purity Commercially available with purity ≥95%.[5][8]High purity is crucial for stoichiometric control in sensitive cross-coupling reactions.
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols (e.g., methanol, ethanol).[6]The boronic acid group can form hydrogen bonds, but the overall aromatic structure limits aqueous solubility.
pKa Estimated to be in the range of 8-10.Arylboronic acids are weak Lewis acids.[9] The electronic effects of the chloro (electron-withdrawing) and propoxy (electron-donating) groups will modulate the acidity of the boron center.
Storage Store in a cool, dry place, sealed from moisture.[10]Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, especially upon heating or in non-polar solvents. This can complicate characterization and reactivity.[11]
Structural Considerations: The Boroxine Equilibrium

A critical aspect of boronic acid chemistry is the equilibrium between the monomeric acid and its cyclic trimeric anhydride, the boroxine. This equilibrium is influenced by factors such as solvent, concentration, and the presence of water.

Caption: Equilibrium between boronic acid and its boroxine anhydride.

This equilibrium can lead to complex NMR spectra. To obtain clean spectra of the monomer, it is often necessary to use a solvent like deuterated methanol (CD₃OD) or to add a small amount of D₂O, which shifts the equilibrium towards the monomeric form.[11]

Section 2: Synthesis and Purification

While specific patent literature for the synthesis of CAS 1256355-03-9 is not publicly available, a robust and logical synthetic route can be designed based on well-established organometallic methodologies for analogous compounds.[12][13] The most common and industrially scalable approach involves a directed ortho-metalation followed by borylation.

Proposed Synthetic Pathway

The synthesis logically begins with the commercially available precursor, 1-chloro-4-fluoro-2-propoxybenzene. The fluorine atom directs the lithiation to the ortho position, which is then quenched with a borate ester.

Synthesis_Workflow Start 1-Chloro-4-fluoro-2-propoxybenzene Step1_Reagents 1. n-BuLi or LDA, THF, -78°C 2. B(OMe)₃ or B(OiPr)₃ Start->Step1_Reagents Directed Ortho-Metalation Intermediate Boronate Ester Intermediate Step1_Reagents->Intermediate Borylation Step2_Reagents Aqueous Acidic Workup (e.g., HCl) Intermediate->Step2_Reagents Hydrolysis Product This compound Step2_Reagents->Product

Caption: Proposed workflow for the synthesis of the target boronic acid.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure adapted from methods for structurally similar compounds.[12][13] Researchers should perform their own optimization.

Step 1: Directed Ortho-Metalation and Borylation

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes relative to the starting material).

  • Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) to the stirred THF. Maintain the temperature below -70 °C.

  • Substrate Addition: Add a solution of 1-chloro-4-fluoro-2-propoxybenzene (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 1-2 hours at -78 °C. The causality here is critical: the fluorine atom activates the ortho-proton for deprotonation by the strong base, directing the lithiation.

  • Borylation: To the lithiated intermediate, add triisopropyl borate (B(OiPr)₃, 1.5 equivalents) dropwise, again maintaining the temperature below -70 °C. Using a trialkyl borate is key; it acts as the boron electrophile to quench the highly reactive aryllithium intermediate.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 2: Hydrolysis and Isolation

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench by adding 2M hydrochloric acid (HCl). Stir vigorously for 30-60 minutes until the boronate ester is fully hydrolyzed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 5 volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, or by slurrying in a solvent like diethyl ether to remove non-polar impurities.

  • Validation: The purity of the final product should be confirmed by HPLC, and its identity verified by ¹H NMR and ¹³C NMR spectroscopy.

Section 3: Applications in Drug Discovery and Development

The utility of this compound is most pronounced in its role as a key building block for creating biaryl structures, which are prevalent in many approved drugs and clinical candidates.[14]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this boronic acid. It involves the palladium-catalyzed coupling of the boronic acid with an aryl or vinyl halide (or triflate).[15]

Suzuki_Coupling BoronicAcid This compound Product Coupled Biaryl Product BoronicAcid->Product plus1 + BoronicAcid->plus1 ArylHalide Ar'-X (X = Br, I, OTf) ArylHalide->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product plus1->ArylHalide

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Protocol: Suzuki Coupling of this compound

This representative protocol is designed to be self-validating through careful monitoring and characterization.

  • Inert Atmosphere: To a reaction vessel, add this compound (1.2 equivalents), the aryl halide partner (1.0 equivalent), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Degassing: Seal the vessel and degas by alternating between vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen) three times. This step is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 4:1 Dioxane:Water). To this suspension, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equivalents).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The disappearance of the limiting aryl halide starting material indicates completion.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification & Validation: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography on silica gel. The structure of the purified biaryl product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the coupling.

Advanced Application: A Potential Moiety for PROTACs

A frontier in medicinal chemistry is the development of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[4] Arylboronic acids are being investigated as "caging" groups for PROTACs. In this strategy, the boronic acid masks a critical functional group (often a phenol) on the PROTAC, rendering it inactive.

PROTAC_Activation InactivePROTAC Inactive PROTAC (Caged with Boronic Acid) ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂ in Tumor Microenvironment) InactivePROTAC->ROS Oxidative Deborylation ActivePROTAC Active PROTAC (Phenol Uncaged) ROS->ActivePROTAC Degradation Target Protein Degradation ActivePROTAC->Degradation Induces

Caption: ROS-mediated activation of a boronic acid-caged PROTAC.

This approach leverages the elevated levels of reactive oxygen species (ROS) often found in tumor microenvironments. The ROS oxidatively cleaves the carbon-boron bond, converting it to a hydroxyl group and releasing the active PROTAC in situ.[4] The (4-Chloro-2-propoxyphenyl) moiety, with its specific electronic and steric properties, is a candidate for such advanced applications, allowing for tunable release kinetics and targeted drug activation.

Section 4: Handling, Safety, and Disposal

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this compound should always be consulted, the following guidelines are based on closely related arylboronic acids.

Table 2: Safety and Handling Information

AspectGuidelineJustification
Personal Protective Equipment (PPE) Safety glasses/goggles, nitrile gloves, lab coat.Standard practice for handling chemical reagents to prevent eye and skin contact.
Hazards May cause skin, eye, and respiratory tract irritation.This is a common hazard for phenylboronic acid derivatives.
Handling Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.Minimizes inhalation of potentially irritating powder.
Incompatibilities Strong oxidizing agents.Can lead to uncontrolled reactions.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.Ensures environmental protection and regulatory compliance.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical R&D. Its value is derived from its reliable performance in the robust and versatile Suzuki-Miyaura coupling, allowing for the efficient construction of complex biaryl systems. Furthermore, its structure holds potential for use in next-generation therapeutic strategies such as conditionally activated PROTACs. By understanding its synthesis, properties, and the causality behind its application protocols, researchers can effectively leverage this reagent to accelerate the discovery and development of new medicines.

References

Introduction: The Indispensable Role of Arylboronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-Chloro-2-propoxyphenyl)boronic acid

In the landscape of contemporary drug discovery and development, the quest for modular and efficient synthetic methodologies is paramount. Arylboronic acids have firmly established themselves as indispensable building blocks, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This palladium-catalyzed transformation enables the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity, a cornerstone for constructing the complex molecular scaffolds of modern pharmaceuticals.[3][5]

This compound is a particularly valuable reagent. Its substituted phenyl ring presents multiple points for molecular elaboration, combining a halogen for further cross-coupling, an ether linkage common in bioactive molecules, and the boronic acid moiety for predictable C-C bond formation. This guide provides a comprehensive overview of its synthesis, grounded in fundamental chemical principles and field-proven laboratory practices, designed for researchers and professionals in organic synthesis and medicinal chemistry.[6][7][8]

Part 1: Strategic Approaches to Arylboronic Acid Synthesis

The synthesis of arylboronic acids can be accomplished through several robust methods. The optimal choice depends on factors such as the availability and cost of starting materials, substrate functional group compatibility, and desired scale. The three primary strategies are outlined below.

  • Reaction of Organometallic Reagents with Borate Esters: This is the most traditional and widely employed method. It involves the formation of a highly nucleophilic organolithium or Grignard reagent from an aryl halide, which then attacks an electrophilic trialkyl borate.[9] Subsequent acidic hydrolysis liberates the desired boronic acid. The Grignard approach is often preferred for its operational simplicity and cost-effectiveness.[10][11]

  • Palladium-Catalyzed Borylation (Miyaura Borylation): A more modern approach involves the direct palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[3][12] This method offers outstanding tolerance for a wide array of functional groups that would be incompatible with the harsh conditions of Grignard or organolithium formation.

  • Direct C-H Borylation: This cutting-edge technique involves the direct conversion of an aromatic C-H bond to a C-B bond, typically catalyzed by an iridium or rhodium complex. While powerful for its atom economy, directing the borylation to the correct position on a complex arene can be challenging and often requires specific directing groups.

Comparative Analysis of Synthetic Routes
Method Typical Starting Material Key Reagents Advantages Disadvantages
Grignard Reaction Aryl Bromide or IodideMg, Trialkyl borate (e.g., B(OMe)₃), AcidCost-effective, scalable, well-established.[10][11]Limited functional group tolerance (incompatible with acidic protons, carbonyls).
Organolithium Reaction Aryl Bromide or Iodiden-BuLi or t-BuLi, Trialkyl borate, AcidUseful for ortho-lithiation; can be faster than Grignard formation.Requires cryogenic temperatures; even less functional group tolerance than Grignard.[9]
Miyaura Borylation Aryl Halide or TriflateB₂pin₂, Pd catalyst, Ligand, BaseExcellent functional group tolerance, mild conditions.[3][12]Higher cost of reagents (Pd catalyst, diboron reagent).

For the synthesis of this compound, the Grignard method represents a robust, scalable, and economically viable approach, assuming the precursor, 1-bromo-4-chloro-2-propoxybenzene, is accessible.

Part 2: Experimental Protocol — The Grignard Route

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Grignard pathway. The causality behind each critical step is explained to ensure both procedural success and a deeper mechanistic understanding.

Workflow Overview

G A Step 1: Grignard Reagent Formation B Step 2: Borylation with Trialkyl Borate A->B Transfer Grignard solution C Step 3: Acidic Hydrolysis B->C Quench reaction mixture D Step 4: Purification C->D Aqueous work-up and extraction E Final Product: This compound D->E Recrystallization

Caption: High-level workflow for the synthesis via the Grignard pathway.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • 1-Bromo-4-chloro-2-propoxybenzene

  • Magnesium (Mg) turnings

  • Iodine (I₂) crystal (as initiator)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate (B(OCH₃)₃) or Triisopropyl borate (B(O-iPr)₃)

  • Anhydrous Toluene

  • Sulfuric Acid (H₂SO₄), 2 M

  • Sodium Hydroxide (NaOH), 1 M

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexanes or Heptane

Protocol:

  • Preparation of the Grignard Reagent:

    • Rationale: This step converts the electrophilic carbon of the C-Br bond into a potent nucleophile. Absolute exclusion of water is critical, as any moisture will quench the Grignard reagent.

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Mg turnings (1.2 equivalents).

    • Briefly heat the flask under vacuum and backfill with nitrogen to ensure anhydrous conditions.

    • Add a single crystal of iodine. A purple vapor will form and then dissipate upon reaction with the magnesium surface, indicating activation.

    • Add anhydrous THF via syringe.

    • In a separate, dry flask, dissolve 1-bromo-4-chloro-2-propoxybenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion (~5-10%) of the aryl bromide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. If it does not start, gentle warming may be required.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium.

  • Borylation Reaction:

    • Rationale: The nucleophilic Grignard reagent attacks the electrophilic boron atom of the trialkyl borate. This reaction must be conducted at low temperatures to minimize over-addition, where a second molecule of the Grignard reagent reacts with the initially formed boronic ester, leading to an undesired borinic acid byproduct.[13][14]

    • In a separate, large, flame-dried flask under nitrogen, prepare a solution of trialkyl borate (1.5 equivalents) in anhydrous THF.

    • Cool this solution to between -10 °C and 0 °C using an ice-salt bath. Some protocols advocate for temperatures as low as -78 °C (dry ice/acetone bath) for maximum selectivity.[11]

    • Slowly add the freshly prepared Grignard reagent to the cold borate solution via cannula or dropping funnel over 1-2 hours, maintaining the internal temperature below the target threshold.

    • After the addition is complete, allow the mixture to stir at the low temperature for an additional hour, then let it warm slowly to room temperature overnight.

  • Hydrolysis and Work-up:

    • Rationale: Acidic hydrolysis converts the boronic ester intermediate into the final boronic acid and quenches any remaining Grignard reagent.

    • Cool the reaction mixture in an ice bath. Slowly and carefully add 2 M H₂SO₄. This is an exothermic process.

    • Transfer the biphasic mixture to a separatory funnel. Add toluene or ethyl acetate to dilute the organic phase.

    • Separate the layers. Extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers and wash sequentially with water and then saturated brine.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Rationale: Crude arylboronic acids often contain boroxines (cyclic anhydrides) and other impurities.[15] Standard silica gel chromatography is often ineffective.[16][17] Recrystallization or an acid-base extraction are the preferred methods.

    • Method A: Recrystallization. Dissolve the crude solid in a minimal amount of a hot solvent mixture (e.g., toluene/hexanes or ethanol/water). Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.[16][18]

    • Method B: Acid-Base Extraction. Dissolve the crude product in an organic solvent like diethyl ether. Extract with 1 M NaOH. The boronic acid will deprotonate and move into the aqueous layer as the sodium boronate salt. Wash the basic aqueous layer with ether to remove neutral organic impurities. Cool the aqueous layer in an ice bath and re-acidify with 2 M H₂SO₄ until the boronic acid precipitates. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[19]

Part 3: Mechanistic Insights

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Grignard and Borylation Mechanism

G cluster_0 Grignard Formation cluster_1 Borylation cluster_2 Ester Formation cluster_3 Hydrolysis Ar-Br Ar-Br Ar-MgBr Ar-MgBr Ar-Br->Ar-MgBr + Mg(0) in THF Intermediate Ar-B(OR)₃⁻ MgBr⁺ Ar-MgBr->Intermediate + B(OR)₃ Ar-B(OR)₂ Ar-B(OR)₂ Intermediate->Ar-B(OR)₂ - Mg(OR)Br Ar-B(OH)₂ Ar-B(OH)₂ Ar-B(OR)₂->Ar-B(OH)₂ + H₃O⁺ SuzukiCycle Pd0 Pd(0)Ln OxAdd Ar'-Pd(II)L2-X Pd0->OxAdd Oxidative Addition Transmetal Ar'-Pd(II)L2-Ar OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Biaryl Product Transmetal->RedElim ArX Aryl Halide (Ar'-X) ArX->OxAdd BoronicAcid (4-Chloro-2-propoxyphenyl) boronic acid (Ar-B(OH)₂) + Base BoronicAcid->Transmetal

References

(4-Chloro-2-propoxyphenyl)boronic acid molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of (4-Chloro-2-propoxyphenyl)boronic acid

Abstract

This compound (CAS No. 870778-93-1) is a substituted arylboronic acid of significant interest as a building block in synthetic organic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its utility in the synthesis of complex biaryl molecules, which are prevalent in pharmaceuticals and materials science, is dictated by its three-dimensional structure and conformational dynamics. An understanding of these features is paramount for predicting its reactivity, stability, and interaction with catalytic systems. This guide provides a detailed analysis of the molecule's structural features, explores its conformational landscape through established theoretical principles, and proposes robust experimental and computational protocols for its definitive characterization. We delve into the critical interplay of steric and electronic effects imposed by the ortho-propoxy and para-chloro substituents, which collectively govern the orientation of the reactive boronic acid moiety.

Core Molecular Structure and Isomerism

This compound is a trisubstituted benzene ring bearing a boronic acid group [-B(OH)₂], a propoxy group [-OCH₂CH₂CH₃], and a chlorine atom [-Cl] at positions 1, 2, and 4, respectively. Its molecular formula is C₉H₁₂BClO₃ with a molecular weight of 214.45 g/mol .[3]

The molecule's overall conformation is not rigid; it is defined by the rotation around three key single bonds, giving rise to a complex potential energy surface with multiple conformers. These critical rotations are:

  • τ₁ (C₂-C₁-B-O): The dihedral angle defining the rotation of the boronic acid group relative to the plane of the phenyl ring.

  • τ₂ (C₁-C₂-O-C): The dihedral angle defining the rotation of the propoxy group relative to the plane of the phenyl ring.

  • τ₃/τ₄ (C₁-B-O-H): The dihedral angles of the two hydroxyl groups of the boronic acid moiety.

These rotational degrees of freedom, particularly the interplay between the two adjacent ortho substituents (boronic acid and propoxy groups), are the primary determinants of the molecule's preferred three-dimensional shape.

Caption: Key rotatable bonds (τ₁ and τ₂) in this compound.

Conformational Analysis: A Predictive Approach

While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, its conformational preferences can be reliably predicted based on extensive computational and experimental studies of analogous substituted phenylboronic acids.[4][5][6]

Boronic Acid Moiety Conformation

The -B(OH)₂ group itself has several possible orientations due to rotation around the B-O-H bonds. For phenylboronic acids, the lowest energy conformations typically involve the boronic acid group being coplanar with the aromatic ring.[6] This planarity maximizes conjugation between the empty p-orbital on the boron atom and the π-system of the ring.[7]

The two primary planar conformations are:

  • syn-anti (or endo-exo): One hydroxyl group points away from the ring (exo), and the other points towards it (endo). This is generally the most stable conformer for unsubstituted and meta/para-substituted phenylboronic acids.[4]

  • anti-anti: Both hydroxyl groups point away from the ring. This conformer can become preferred if significant steric hindrance exists at the ortho positions.

Crucially, for a 2-alkoxy-substituted phenylboronic acid, a strong intramolecular hydrogen bond can form between the hydrogen of the endo hydroxyl group and the lone pair of the ether oxygen. This five-membered ring-like interaction is a powerful stabilizing force that is expected to lock the boronic acid into a specific syn-anti conformation. This phenomenon is well-documented in similar systems, such as 2-fluorophenylboronic acid, where an OH···F hydrogen bond dictates the conformational equilibrium.[5][7][8]

Propoxy Group Orientation and Steric Effects

The propoxy group at the C2 position introduces significant steric bulk. Rotation around the C(ring)-O bond (τ₂) will be heavily influenced by the adjacent boronic acid group. To minimize van der Waals repulsion, the propyl chain is expected to orient itself away from the boronic acid. A conformation where the propoxy group is perfectly coplanar with the ring is unlikely due to the steric clash between the methylene protons and the boronic acid's hydroxyl group. The final dihedral angle will be a compromise that allows for the stabilizing intramolecular hydrogen bond while minimizing steric strain.

Predicted Low-Energy Conformation

Based on the synthesis of these principles, the dominant conformation of this compound is predicted to be one where:

  • The boronic acid group is largely coplanar with the phenyl ring.

  • A strong intramolecular hydrogen bond exists between the C2-propoxy oxygen and an adjacent C1-boronic acid hydroxyl group.

  • The propoxy alkyl chain is rotated out of the plane of the phenyl ring to alleviate steric hindrance with the boronic acid group.

Framework for Experimental and Computational Validation

To move from prediction to definitive characterization, a combined computational and spectroscopic approach is required. The following protocols represent a self-validating system for elucidating the molecule's conformational landscape.

Detailed Protocol: Computational Conformational Analysis

This protocol outlines the use of Density Functional Theory (DFT) to map the potential energy surface and identify stable conformers.

Pillar of Expertise: The choice of the B3LYP functional with a 6-311+G(d,p) basis set offers a well-established balance of computational efficiency and accuracy for studying non-covalent interactions like hydrogen bonding and steric repulsion in organic molecules.[4][9] The inclusion of a solvent model (e.g., PCM for DMSO) is critical for comparing theoretical results with solution-phase NMR data.

Methodology:

  • Initial Structure Generation: Build the 2D structure of this compound in a molecular editor and generate an initial 3D conformation using a standard force field (e.g., MMFF94).

  • Potential Energy Surface (PES) Scan:

    • Define the key dihedral angles for scanning: τ₁ (C₂-C₁-B-O) and τ₂ (C₁-C₂-O-C).

    • Perform a relaxed PES scan at a moderate level of theory (e.g., B3LYP/6-31G(d)). Scan τ₁ from -180° to 180° and τ₂ from -180° to 180°, optimizing all other geometric parameters at each step.

  • Identification of Minima: Locate the low-energy minima on the generated PES. These correspond to the stable conformers.

  • Full Optimization and Frequency Calculation:

    • For each identified minimum, perform a full geometry optimization at a higher level of theory (e.g., B3LYP/6-311+G(d,p) with a PCM solvent model).

    • Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Data Analysis:

    • Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of all identified conformers to determine their relative populations at room temperature.

Computational_Workflow A 1. Initial 3D Structure Generation (Force Field Optimization) B 2. Relaxed Potential Energy Surface (PES) Scan (Scan τ₁ and τ₂) A->B C 3. Identify Low-Energy Minima (Candidate Conformers) B->C D 4. Full Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-311+G(d,p)) C->D E 5. Thermodynamic Analysis (Calculate ΔG, Relative Populations) D->E F Final Conformational Landscape E->F

Caption: Workflow for computational conformational analysis.

Hypothetical Data Summary:

Conformer IDKey Dihedrals (τ₁, τ₂)H-Bond (O-H···O) Distance (Å)Relative Gibbs Free Energy (ΔG, kcal/mol)Predicted Population (%)
Conf-1 ~0°, ~120°~1.90.00>95
Conf-2 ~180°, ~120°None> 4.0<1
Conf-3 ~0°, ~0°~2.1 (Strained)> 5.0<1
Detailed Protocol: NMR Spectroscopic Validation

Nuclear Overhauser Effect (NOE) spectroscopy provides definitive experimental evidence of through-space proximity between protons, making it the gold standard for validating solution-state conformations.

Pillar of Trustworthiness: A positive NOE correlation between protons on the propoxy group and protons on the phenyl ring can only occur if they are spatially close (< 5 Å), directly confirming or refuting the computationally predicted geometry.

Methodology:

  • Sample Preparation: Prepare a ~10-20 mM solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Standard Spectra Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra to assign all proton and carbon signals.

  • 2D NOESY/ROESY Spectrum Acquisition:

    • Instrument: 500 MHz (or higher) NMR spectrometer.

    • Experiment: 2D ¹H-¹H NOESY (for smaller molecules, ROESY may be preferred to avoid zero-crossing issues).

    • Mixing Time: Calibrate a mixing time between 500-800 ms to allow for the development of cross-peaks.

  • Data Analysis:

    • Key Correlation: Look for a critical NOE cross-peak between the protons of the propoxy methylene group (-OCH₂-) and the H6 proton of the phenyl ring.

    • Interpretation: The presence of this correlation would strongly support the predicted conformer where the boronic acid and propoxy groups are adjacent and locked by a hydrogen bond, forcing the propoxy chain into proximity with the H6 proton. The absence of this peak would suggest a different conformational preference.

Implications for Reactivity in Suzuki-Miyaura Coupling

The conformation of the boronic acid directly impacts its performance in the Suzuki-Miyaura reaction.[10][11] The predicted structure of this compound has two significant implications.

  • Steric Hindrance: The bulky ortho-propoxy group acts as a steric shield around the boronic acid. This can hinder the approach of the large palladium-ligand complex during the critical transmetalation step of the catalytic cycle, potentially leading to slower reaction rates compared to less-substituted analogues like (4-chlorophenyl)boronic acid.[2][12][13]

  • Electronic Effects: The intramolecular hydrogen bond stabilizes the ground state of the molecule. This may slightly increase the energy required to form the reactive tricoordinate "ate" complex (R-B(OH)₃⁻), which is often considered the active species in the transmetalation step.[11] However, the electron-donating nature of the propoxy group may also facilitate the overall reaction.

Reactivity_Implications cluster_molecule This compound cluster_catalyst Pd-Ligand Catalyst cluster_interaction mol B(OH)₂  | Ring-OPr  |  Cl pd [Pd(L)n] interaction_point mol->interaction_point pd->interaction_point steric_clash Steric Hindrance from ortho-propoxy group interaction_point->steric_clash

Caption: Steric hindrance from the ortho-propoxy group impeding catalyst approach.

Conclusion

This compound is a molecule whose reactivity is intricately linked to its three-dimensional structure. Based on established chemical principles, its low-energy conformation is dominated by a coplanar arrangement of the boronic acid group with the phenyl ring, stabilized by a strong intramolecular hydrogen bond to the adjacent ortho-propoxy group. This conformation imposes significant steric hindrance around the reactive center, a critical factor for scientists to consider when designing Suzuki-Miyaura coupling protocols. The computational and spectroscopic workflows detailed herein provide a robust framework for the definitive experimental validation of this predicted structure, enabling a more profound understanding and rational application of this versatile chemical building block.

References

Spectroscopic and Spectrometric Characterization of (4-Chloro-2-propoxyphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Key Features

The structure of (4-Chloro-2-propoxyphenyl)boronic acid incorporates a substituted phenyl ring with a boronic acid moiety, a chloro substituent, and a propoxy group. These features will give rise to distinct signals in its NMR and mass spectra.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For boronic acids, sample preparation and choice of solvent are critical due to their propensity to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex and broadened spectra.[3]

Experimental Protocol: NMR Sample Preparation
  • Drying: Ensure the boronic acid sample is thoroughly dried under vacuum to minimize water content, which can promote boroxine formation.

  • Solvent Selection: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are recommended solvents. These solvents can help to break up the boroxine trimers by forming adducts with the boronic acid.[3]

  • Concentration: Prepare a dilute sample (5-10 mg in 0.5-0.7 mL of solvent) to reduce intermolecular interactions.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra at ambient temperature on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the propoxy group.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.6-7.8d1HAr-H ortho to B(OH)₂
~7.0-7.2dd1HAr-H meta to B(OH)₂ and ortho to Cl
~6.9-7.0d1HAr-H ortho to propoxy and meta to Cl
~4.0-4.2t2H-OCH₂-
~1.8-2.0sextet2H-CH₂-CH₃
~1.0-1.2t3H-CH₃
~8.0-8.5 (broad)s2HB(OH)₂

Causality of Predictions:

  • The aromatic protons are predicted based on the electronic effects of the substituents. The proton ortho to the electron-withdrawing boronic acid group will be the most deshielded. The chloro and propoxy groups will also influence the chemical shifts of the other aromatic protons.

  • The propoxy group will exhibit a characteristic triplet for the terminal methyl group, a triplet for the methylene group attached to the oxygen, and a sextet for the central methylene group.

  • The boronic acid protons are often broad and may exchange with residual water in the solvent, leading to a variable chemical shift.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment
~160-165C-O (aromatic)
~135-140C-Cl (aromatic)
~130-135C-H (aromatic)
~120-125C-H (aromatic)
~115-120C-H (aromatic)
~110-115C-B (aromatic, broad)
~70-75-OCH₂-
~20-25-CH₂-CH₃
~10-15-CH₃

Causality of Predictions:

  • The carbon attached to the oxygen of the propoxy group will be the most downfield in the aromatic region, with the exception of the carbon bearing the boronic acid group.

  • The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus. Its chemical shift is influenced by the electronic nature of the substituents.

  • The aliphatic carbons of the propoxy group will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a suitable soft ionization technique for boronic acids, often performed in conjunction with liquid chromatography (LC).[4]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the boronic acid in a suitable solvent such as acetonitrile or methanol with a small amount of a volatile buffer like ammonium acetate.

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile.

  • Ionization: Employ ESI in either positive or negative ion mode. Negative ion mode is often more sensitive for boronic acids, detecting the deprotonated molecule [M-H]⁻.[5]

  • Mass Analysis: Acquire data using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.

G cluster_workflow LC-MS Experimental Workflow Sample Sample Preparation (Dilute Solution) LC Liquid Chromatography (C18 Column) Sample->LC ESI Electrospray Ionization (Negative Ion Mode) LC->ESI MS Mass Spectrometry (High Resolution) ESI->MS Data Data Analysis (Accurate Mass) MS->Data

Figure 2: A generalized workflow for the LC-MS analysis of boronic acids.

Predicted Mass Spectrum

In negative ion mode ESI-MS, the primary ion expected for this compound is the deprotonated molecule.

m/z (calculated) Ion Formula Ion Type
213.0441[C₉H₁₁B³⁵ClO₃]⁻[M-H]⁻
215.0411[C₉H₁₁B³⁷ClO₃]⁻[M-H]⁻ (isotope)

Causality of Predictions:

  • The presence of chlorine will result in a characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes having a relative abundance of approximately 3:1. This isotopic signature is a key identifier for chlorine-containing compounds.

  • High-resolution mass spectrometry will allow for the determination of the elemental composition, confirming the molecular formula.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a comprehensive characterization of this compound. While this guide presents predicted data, it establishes a robust framework for researchers and drug development professionals to interpret experimental results, confirm the structure, and assess the purity of this important synthetic building block. Adherence to the outlined experimental protocols will aid in obtaining high-quality, reproducible data, ensuring the scientific integrity of subsequent research and development activities.

References

Solubility profile of (4-Chloro-2-propoxyphenyl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of (4-Chloro-2-propoxyphenyl)boronic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Advancing Arylboronic Acids in Drug Discovery

In the landscape of modern medicinal chemistry, arylboronic acids and their derivatives stand out as remarkably versatile intermediates, most notably for their indispensable role in Suzuki-Miyaura cross-coupling reactions.[1] The compound at the center of this guide, this compound, is a key building block for the synthesis of complex organic molecules with potential therapeutic applications.[2] However, its successful application in synthesis and formulation is fundamentally governed by a critical, yet often overlooked, physicochemical property: its solubility.

A comprehensive understanding of the solubility profile of this compound in various organic solvents is not merely an academic exercise. It is a cornerstone for robust process development, enabling chemists to optimize reaction conditions, devise effective purification strategies, and ultimately, control the solid-state properties of the final active pharmaceutical ingredient (API). Poor solubility can lead to challenges in achieving desired reaction kinetics, while an incomplete understanding of solubility can result in yield loss during crystallization and purification.

This technical guide provides a holistic overview of the solubility characteristics of this compound. We will delve into its predicted solubility based on the behavior of analogous structures, outline rigorous experimental protocols for precise solubility determination, and discuss the key factors that influence the dissolution of this important synthetic intermediate.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is paramount to predicting its solubility behavior.

PropertyValueSource
CAS Number 1256355-03-9[2][3][4][5]
Molecular Formula C9H12BClO3[2][3]
Molecular Weight 214.45 g/mol [2][3]
Physical Form Typically a white to off-white crystalline powder.[6]

Boronic acids, in general, are Lewis acids with pKa values typically in the range of 4-10.[7] The acidity, and by extension, the solubility, of arylboronic acids can be influenced by the electronic nature of the substituents on the aromatic ring.[7] The presence of an electron-withdrawing chlorine atom and an electron-donating propoxy group on the phenyl ring of the target molecule will have a combined effect on its acidity and interaction with different solvents.

A significant characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[8] This equilibrium between the monomeric acid and the trimeric boroxine is solvent-dependent and can complicate solubility measurements, as the two species may exhibit different solubilities.[8][9]

Predicted Solubility Profile of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, 3-Pentanone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThese solvents can engage in dipole-dipole interactions and, in the case of ketones and ethers, act as hydrogen bond acceptors for the hydroxyl groups of the boronic acid. Phenylboronic acid generally shows high solubility in ketones and ethers.[9][10]
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents are of intermediate polarity. Chloroform has been shown to be a moderately good solvent for phenylboronic acid, and its slight acidity can interact with the Lewis basic oxygen atoms of the boronic acid.[9][10]
Ethers Diethyl ether, Dipropyl etherHighEthers are excellent solvents for many boronic acids, likely due to their ability to solvate the boronic acid moiety through hydrogen bonding.[9][10]
Alcohols Methanol, Ethanol, IsopropanolHighThese protic solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the boronic acid functional group. However, they can also participate in esterification reactions with the boronic acid.
Nonpolar / Hydrocarbons n-Heptane, Hexanes, Toluene, MethylcyclohexaneVery LowThe polar boronic acid group has minimal favorable interactions with nonpolar solvents, leading to poor solubility. Hydrocarbons are often used as anti-solvents for the crystallization and purification of boronic acids.[9][10]

It is important to note that the introduction of the lipophilic propoxy group on the phenyl ring may slightly enhance solubility in less polar solvents compared to unsubstituted phenylboronic acid.

Experimental Determination of Thermodynamic (Equilibrium) Solubility

To obtain definitive solubility data, experimental determination is essential. The shake-flask method is a well-established and reliable technique for measuring thermodynamic or equilibrium solubility.[12] This method determines the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[13]

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker. A typical temperature for solubility screening is ambient temperature (e.g., 25 °C).

    • Agitate the suspensions for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.[12] It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration in solution has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • To separate the saturated solution from the undissolved solid, two common methods are centrifugation or filtration.[14]

      • Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

      • Filtration: Carefully draw the supernatant into a syringe and filter it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial. Filtration is often preferred as it effectively removes fine particles.[14] Care must be taken to avoid adsorption of the solute onto the filter material.

  • Quantification:

    • Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent (often the mobile phase of the HPLC method).

    • Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

Visualizing the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Agitate at Controlled Temperature (24-48h) B->C D Centrifuge or Filter (0.22 µm Syringe Filter) C->D E Dilute Saturated Filtrate D->E F Analyze by HPLC-UV E->F G Calculate Solubility (mg/mL or mol/L) F->G

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solubility: A Deeper Dive

Understanding the factors that govern the solubility of this compound is crucial for troubleshooting and process optimization.

The Role of Solvent Polarity and Hydrogen Bonding

As indicated in the predicted solubility table, the principle of "like dissolves like" is a primary determinant. The polar boronic acid functional group, with its capacity for hydrogen bonding, dictates a preference for polar solvents. The interplay between the nonpolar aryl ring and the polar boronic acid group results in the observed solubility trends.

The Boronic Acid-Boroxine Equilibrium

The equilibrium between the boronic acid and its trimeric anhydride, boroxine, can significantly impact solubility.[8]

G BoronicAcid 3 x this compound (Monomer, More Soluble) Boroxine (4-Chloro-2-propoxyphenyl)boroxine (Trimer, Less Soluble) BoronicAcid->Boroxine Dehydration Boroxine->BoronicAcid Hydration Water + 3 H2O

Caption: The Boronic Acid-Boroxine Equilibrium.

This equilibrium is influenced by the solvent and the presence of water. In anhydrous, nonpolar solvents, the equilibrium may shift towards the less soluble boroxine. This is a critical consideration during crystallization, where the formation of the boroxine can lead to precipitation of an undesired form.

Temperature Effects

For most solid solutes, solubility increases with temperature. This relationship can be exploited for recrystallization procedures, where the compound is dissolved in a minimal amount of hot solvent and then allowed to crystallize upon cooling. It is recommended to determine the solubility of this compound at various temperatures to construct a solubility curve, which is invaluable for designing robust crystallization processes.

Conclusion: A Pathway to Rational Process Design

While a definitive, quantitative solubility profile for this compound requires empirical determination, a robust predictive framework can be established based on the known behavior of analogous arylboronic acids. By employing systematic and validated experimental methods, such as the shake-flask protocol detailed herein, researchers and process chemists can generate the high-quality data necessary for informed decision-making. This data is fundamental to optimizing reaction conditions, developing efficient purification strategies, and ensuring the desired solid-state form of this and other valuable synthetic intermediates. A thorough understanding of solubility is, therefore, not just a matter of characterization, but a critical enabler of successful drug development.

References

A Technical Guide to the Stability and Storage of Substituted Phenylboronic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted phenylboronic acids are a cornerstone of modern organic chemistry and drug discovery. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the synthesis of complex molecules, including a significant number of active pharmaceutical ingredients (APIs).[1][2] Beyond their role as synthetic intermediates, the boronic acid moiety itself is a key pharmacophore in approved drugs like the proteasome inhibitor bortezomib, demonstrating its importance in medicinal chemistry.[2][3]

However, the benchtop stability of this versatile functional group is often overestimated. Phenylboronic acids are susceptible to several degradation and equilibrium processes that can compromise sample purity, affect reaction stoichiometry, and lead to irreproducible experimental outcomes.[4][5] This guide provides an in-depth exploration of the chemical principles governing the stability of substituted phenylboronic acids, offering field-proven insights and practical protocols for their proper storage, handling, and analysis. Understanding these factors is not merely a matter of good laboratory practice; it is essential for ensuring the integrity and success of research and development programs that rely on these critical reagents.

Fundamental Chemical Properties: The Basis of Reactivity

To understand the instability of phenylboronic acids, one must first appreciate their fundamental chemical nature. The boron atom in a boronic acid is sp²-hybridized, possessing a vacant p-orbital that confers significant Lewis acidity.[6] This electron deficiency is central to its reactivity.

In aqueous media, phenylboronic acids exist in a pH-dependent equilibrium. At neutral or acidic pH, the neutral, trigonal planar form R-B(OH)₂ predominates. As the pH increases above the compound's pKa (typically 8-10), the boronic acid accepts a hydroxide ion to form a more nucleophilic, anionic tetrahedral boronate species, R-B(OH)₃⁻.[2] This equilibrium is the underlying reason for much of the pH-dependent instability discussed later.

Key Degradation and Equilibrium Pathways

There are three primary chemical pathways that affect the integrity of phenylboronic acids: dehydration (boroxine formation), protodeboronation, and oxidation.

Dehydration to Boroxines (Anhydride Formation)

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo a reversible condensation reaction, eliminating three molecules of water to form a six-membered ring known as a boroxine.[7][8][9]

This is not a pathway of irreversible degradation but rather a dynamic equilibrium.[10] However, its presence is a critical consideration. The formation of the boroxine (the trimeric anhydride) alters the molecular weight and can lead to significant errors in weighing and stoichiometry if not accounted for. The equilibrium can be shifted back towards the monomeric boronic acid by the addition of water.[7][10] This process is entropically driven and favored at higher temperatures.[7]

Boroxine_Equilibrium cluster_0 Phenylboronic Acid (Monomer) cluster_1 Triphenylboroxine (Trimer) 3_PBA 3 x  Ar-B(OH)₂ Boroxine [ArBO]₃ 3_PBA->Boroxine - 3 H₂O (Dehydration) Boroxine->3_PBA + 3 H₂O (Hydrolysis)

Caption: Reversible equilibrium between phenylboronic acid and its boroxine trimer.

Protodeboronation: Irreversible C-B Bond Cleavage

Protodeboronation is a common and irreversible degradation pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the loss of the desired functional group.[5][11] The reaction is particularly problematic in aqueous media and its rate is highly dependent on pH and the electronic nature of the substituents on the aromatic ring.[12][13]

The mechanism often involves the tetrahedral boronate anion, which is more susceptible to electrophilic attack (by a proton) at the ipso-carbon than the neutral boronic acid.[12] Consequently, base-catalyzed protodeboronation is a significant concern, especially under conditions used for reactions like the Suzuki-Miyaura coupling.[13]

Oxidation: Conversion to Phenols

The carbon-boron bond is also susceptible to cleavage by oxidation, yielding a phenol as the product.[14][15] This pathway is a major concern for biological applications, where reactive oxygen species (ROS) like hydrogen peroxide can readily oxidize boronic acids.[15][16] In a laboratory setting, exposure to atmospheric oxygen over long periods or the presence of oxidizing agents can lead to the formation of phenolic impurities.[5][17]

Degradation_Pathways PBA Substituted Phenylboronic Acid (Ar-B(OH)₂) Protodeboronation Protodeboronation Product (Ar-H) PBA->Protodeboronation + H⁺ - B(OH)₃ (e.g., aq. base) Oxidation Oxidation Product (Ar-OH) PBA->Oxidation + [O] (e.g., O₂, H₂O₂)

Caption: Primary irreversible degradation pathways for phenylboronic acids.

Factors Influencing Stability

The rate and extent of these degradation and equilibrium processes are not constant; they are heavily influenced by a combination of structural and environmental factors.

Effect of Aromatic Substituents

The electronic properties of the substituents on the phenyl ring have a profound impact on stability.[18]

  • Electron-Withdrawing Groups (EWGs) : Groups like -NO₂, -CN, or -CF₃ increase the Lewis acidity of the boron atom (lower pKa) and can stabilize the tetrahedral boronate anion.[19] This can, in turn, accelerate base-catalyzed protodeboronation.[12]

  • Electron-Donating Groups (EDGs) : Groups like -OCH₃ or -CH₃ decrease Lewis acidity (higher pKa). They have also been shown to favor the formation of the boroxine trimer in solution.[7]

  • Ortho-Substituents : Substituents at the ortho position can introduce steric hindrance around the boronic acid group, which may slow down degradation pathways. Furthermore, certain ortho-substituents (e.g., -CHO, -F, -OR) can form intramolecular coordinating bonds with the boron atom, stabilizing the molecule and increasing its acidity compared to para isomers.[16][18]

Substituent TypePositionEffect on Acidity (pKa)General Impact on Stability
Electron-Withdrawing meta, paraDecreases pKa (more acidic)May increase susceptibility to base-catalyzed protodeboronation.[12]
Electron-Donating meta, paraIncreases pKa (less acidic)May favor boroxine formation in anhydrous conditions.[7]
Ortho-Coordinating orthoDecreases pKa (more acidic)Can enhance stability through intramolecular coordination.[16][18]
Role of pH, Moisture, and Solvents
  • pH : As a primary driver of the equilibrium between the neutral acid and the anionic boronate, pH is critical. High pH conditions (>9) significantly accelerate protodeboronation.[12][13]

  • Moisture : Phenylboronic acids are often hygroscopic, readily absorbing water from the atmosphere.[20][21] This moisture can hydrolyze boroxines back to the monomeric acid and provide the protic source for protodeboronation.[5] The analysis of boronic esters is particularly challenging due to facile hydrolysis during sample preparation and chromatography.[4][22]

  • Solvents : Stability in solution is highly solvent-dependent. Protic solvents, especially in the presence of base, can facilitate decomposition. For sensitive compounds or esters, anhydrous, aprotic solvents are preferred.[22]

Temperature and Light

Like most chemical reactions, degradation processes are accelerated by heat. Storing boronic acids at elevated temperatures will shorten their shelf-life. Heat also drives the equilibrium towards boroxine formation.[8] Many suppliers recommend protection from UV radiation and sunlight, suggesting that photodegradation pathways may also exist.[23]

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, a systematic approach to storage and handling is required to maintain the integrity of substituted phenylboronic acids.

General Storage Conditions
FormRecommended ConditionsRationale
Solid • Temperature: Refrigerate (2-8 °C).[24][25]• Atmosphere: Store under an inert gas (Argon or Nitrogen).[20]• Container: Tightly sealed, opaque container.[21]• Environment: Dry, well-ventilated area away from light.[23]Minimizes thermal degradation, prevents oxidation and moisture uptake, and avoids photodegradation.
Solution • Solvent: Use dry, aprotic solvents for short-term storage.• pH: Avoid basic aqueous solutions.• Duration: Prepare solutions fresh whenever possible.Prevents hydrolysis and pH-driven degradation pathways like protodeboronation.
Best Practices for Handling
  • Inert Atmosphere: Handle solids, especially sensitive derivatives, in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.

  • Avoid Contaminants: Keep boronic acids away from strong oxidizing agents, strong bases, and strong acids.[20][23]

  • Use Dry Glassware and Solvents: Ensure all equipment and solvents are scrupulously dried before use, particularly when preparing stock solutions or setting up reactions.

  • Characterize Upon Receipt: Upon receiving a new batch of a boronic acid, it is good practice to obtain a baseline characterization (e.g., by NMR) to confirm its identity and initial purity, paying attention to the potential presence of the boroxine.

Stability-Indicating Analytical Methods

Assessing the purity and stability of boronic acids and their derivatives is non-trivial, as the analytical method itself can induce degradation.[4][26]

  • Reversed-Phase HPLC (RP-HPLC): A common technique, but susceptible to on-column hydrolysis of boronate esters to their corresponding acids.[26][27] This can be minimized by using columns with low residual silanol activity and avoiding acidic mobile phase modifiers.[26]

  • Non-Aqueous Capillary Electrophoresis (NACE): An excellent technique for accurately quantifying boronic esters and their acid impurities without inducing hydrolysis during analysis.[4]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹¹B NMR are powerful tools for characterizing boronic acids, identifying impurities, and quantifying the equilibrium between the monomer and the boroxine trimer.[12][13]

Experimental Protocol: Accelerated Stability Study

This protocol provides a framework for evaluating the stability of a new or critical substituted phenylboronic acid under stressed conditions.

Objective: To assess the degradation profile of a phenylboronic acid solid when exposed to elevated temperature and humidity.

Methodology:

  • Initial Analysis (T=0):

    • Take a representative sample of the boronic acid "as received."

    • Perform a full characterization:

      • Appearance: Record the physical state and color.

      • Purity Assay: Analyze by a suitable, validated HPLC method to determine the initial purity and identify any existing impurities.

      • ¹H and ¹¹B NMR: Obtain spectra in a dry, deuterated solvent (e.g., DMSO-d₆) to establish a baseline and check for the presence of boroxine.

      • Water Content: Determine the initial water content by Karl Fischer titration.

  • Sample Preparation for Stressing:

    • Weigh three separate, accurately measured samples (e.g., 10-20 mg) into individual, uncapped glass vials.

    • Place these vials into a stability chamber set to 40 °C and 75% Relative Humidity (RH) .

  • Time Point Analysis:

    • At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks), remove one vial from the chamber.

    • Repeat the full characterization performed at T=0 on the stressed sample.

  • Data Analysis:

    • Compare the HPLC purity results at each time point to the T=0 data. Calculate the rate of degradation and identify the formation of new impurity peaks.

    • Compare the NMR spectra to look for changes, such as evidence of protodeboronation or other structural modifications.

    • Correlate any increase in impurities with a decrease in the parent peak area.

Stability_Workflow Start Receive Phenylboronic Acid T0_Analysis T=0 Analysis (HPLC, NMR, KF) Start->T0_Analysis Stressing Place Samples in Stability Chamber (e.g., 40°C / 75% RH) T0_Analysis->Stressing Timepoints Analyze at Time Points (1, 2, 4 weeks) Stressing->Timepoints Analysis Repeat T=0 Analysis Timepoints->Analysis For each time point Report Compare Data & Assess Degradation Profile Analysis->Report

Caption: A typical workflow for an accelerated stability study.

Strategies for Enhancing Stability

For particularly unstable boronic acids, conversion to a more robust derivative for long-term storage is a common and effective strategy.

  • Boronate Esters: Reaction with a diol, such as pinacol, forms a boronate ester. These are generally more stable to oxidation and protodeboronation than the free acids and are often used directly in coupling reactions. However, they remain sensitive to hydrolysis.[5][28]

  • Potassium Trifluoroborate Salts (Ar-BF₃K): These crystalline, air-stable salts are formed by treating the boronic acid with KHF₂. They are exceptionally stable for long-term storage and can be easily converted back to the boronic acid or used directly in many coupling reactions.[28]

Conclusion

Substituted phenylboronic acids are powerful reagents whose utility is matched by their chemical sensitivity. A thorough understanding of their primary instability pathways—protodeboronation, oxidation, and dehydration to boroxines—is paramount for any scientist working with them. The stability of these compounds is not an intrinsic constant but is dictated by a confluence of factors including substituent effects, pH, moisture, temperature, and light.

By implementing the rigorous storage, handling, and analytical protocols detailed in this guide, researchers and drug development professionals can mitigate the risks of degradation, ensuring the preservation of material integrity, the validity of analytical results, and the ultimate success of their synthetic and biological endeavors.

References

(4-Chloro-2-propoxyphenyl)boronic acid safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (4-Chloro-2-propoxyphenyl)boronic Acid

As a crucial building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and materials, this compound presents a unique combination of utility and potential hazards. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its safety profile, handling procedures, and emergency protocols. The information herein is synthesized from established data on arylboronic acids and their parent structures to provide a robust framework for risk assessment and mitigation.

Compound Identification and Physicochemical Profile

Understanding the fundamental properties of a chemical is the first step in ensuring its safe handling. This compound is a substituted arylboronic acid, a class of compounds widely used in Suzuki-Miyaura cross-coupling reactions.

PropertyValueReference
CAS Number 1256355-03-9[1][2]
Molecular Formula C₉H₁₂BClO₃[1]
Molecular Weight 214.5 g/mol [1]
Appearance White to off-white crystalline powder[3]
Storage Temperature Room temperature, sealed in dry[1]
Solubility Soluble in polar organic solvents (e.g., DMSO)[3]

Hazard Identification and GHS Classification (Inferred)

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not extensively published, a reliable hazard profile can be inferred from structurally similar compounds, such as 4-chlorophenylboronic acid, and the parent compound, boric acid. The boronic acid moiety itself is associated with specific systemic hazards.

Inferred GHS Classification:

Hazard ClassHazard StatementSignal WordPictogramReference(s)
Acute Toxicity, Oral (Cat. 4)H302: Harmful if swallowedWarning GHS07[4][5]
Skin Irritation (Cat. 2)H315: Causes skin irritationWarning GHS07[6][7]
Eye Irritation (Cat. 2A)H319: Causes serious eye irritationWarning GHS07[6][7]
Reproductive Toxicity (Cat. 1B)H360FD: May damage fertility. May damage the unborn child.Danger GHS08[8][9][10]

GHS Hazard Pictogram Summary

GHS_Pictograms cluster_0 GHS07: Exclamation Mark cluster_1 GHS08: Health Hazard node_GHS07 Harmful Skin/Eye Irritant Acute Toxicity (Harmful) node_GHS08 Reproductive Toxicity Carcinogen Mutagen

Caption: GHS Pictograms for inferred hazards.

Toxicological Profile: A Mechanistic Perspective

The toxicological properties of this compound have not been thoroughly investigated for this specific molecule[11]. However, the known effects of its structural components provide a strong basis for a cautious approach.

  • Acute Effects : Like many substituted arylboronic acids, this compound is expected to be harmful if ingested and cause significant irritation upon contact with skin and eyes[4][6]. The mechanism of irritation is related to the acidic nature of the boronic acid group and its potential to interact with biological macromolecules on mucosal surfaces.

  • Systemic Effects (Reproductive Toxicity) : The most significant concern for boronic acids as a class is the potential for reproductive toxicity, a hazard inherited from boric acid[8][9]. Boron-containing compounds can interfere with reproductive processes. Therefore, this compound must be treated as a substance that may damage fertility or the unborn child[10]. All handling procedures should reflect this high level of concern, especially for researchers of child-bearing potential.

Chemical Stability and Reactivity

Arylboronic acids are versatile reagents, but their stability is a critical consideration for both storage and reaction setup.

  • Protodeboronation : The primary decomposition pathway for arylboronic acids is protodeboronation, where the C-B bond is cleaved by water to yield the corresponding arene (4-chloro-2-propoxybenzene) and boric acid[12][13]. This process is often catalyzed by acid or base and is temperature-dependent. This inherent instability underscores the importance of storing the compound in a dry, inert environment.

  • Incompatible Materials : To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides[4][14].

  • Hazardous Decomposition Products : In the event of a fire, thermal decomposition can release highly toxic and irritating gases, including carbon oxides (CO, CO₂), hydrogen chloride gas, and boron oxides[10][14][15].

Protocols for Safe Handling and Exposure Control

Adherence to strict protocols is non-negotiable when working with substances of this hazard profile. The following represent the minimum standards for laboratory use.

Engineering Controls

All manipulations of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[11][15]. The workspace should be equipped with readily accessible emergency eyewash stations and safety showers[16][17].

Personal Protective Equipment (PPE)
Exposure RouteRequired PPEStandard
Respiratory For weighing or operations generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[14]NIOSH/EN 149
Hand Chemical-resistant gloves (e.g., Nitrile) inspected prior to use. Use proper glove removal technique to avoid skin contact.[18]EN 374
Eye/Face Chemical safety goggles or a face shield.[17][19]OSHA/EN 166
Skin/Body A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.---
Hygiene Practices

Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled or stored[15]. Contaminated work clothing should not be allowed out of the workplace[17].

Risk Mitigation Workflow

Risk_Mitigation cluster_prep Pre-Experimental Phase cluster_controls Control Measures cluster_exp Experimental Phase A 1. Hazard Identification (Review SDS/Guide) - Irritant (Skin/Eye) - Acute Toxicity (Oral) - Reproductive Toxin B 2. Exposure Assessment - Weighing solid (dust) - Solution transfer (splash) - Reaction workup A->B Assess Risks C 3. Control Selection B->C Determine Needs C1 Engineering: Chemical Fume Hood C2 PPE: Gloves, Goggles, Lab Coat, Respirator C3 Administrative: SOPs, Training D 4. Execute Experiment (Adhere to Controls) C1->D Implement C2->D Implement C3->D Implement E 5. Safe Shutdown & Waste Disposal D->E Complete

Caption: Pre-experimental risk assessment and mitigation workflow.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention[17].

  • Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. If skin irritation occurs, get medical advice/attention[6].

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[6][19].

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately[4][20].

Accidental Release Measures (Spills)

Handling a spill requires a calm and methodical approach to prevent secondary contamination and exposure.

Spill Response Workflow

Spill_Workflow start Spill Occurs assess Assess Situation (Size, Location, Hazards) start->assess evacuate Evacuate Area Restrict Access assess->evacuate ppe Don Appropriate PPE (Respirator, Gloves, Goggles) evacuate->ppe contain Contain Spill (Prevent Spread) ppe->contain cleanup Clean-up Procedure contain->cleanup Use inert absorbent material Avoid raising dust decon Decontaminate Area & Equipment cleanup->decon dispose Package Waste for Disposal decon->dispose report Report Incident dispose->report

Caption: Step-by-step workflow for managing a chemical spill.

Storage and Disposal

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place[6][18]. To maximize stability and prevent degradation via protodeboronation, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

  • Disposal : Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself. Disposal via a licensed professional waste disposal service is required[14].

References

An In-depth Technical Guide to the Electronic Effects of Chloro and Propoxy Groups on Boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] The reactivity of an arylboronic acid is not an intrinsic constant; it is profoundly influenced by the electronic nature of the substituents on its aromatic ring. This technical guide provides an in-depth analysis of how two common substituents, the chloro and propoxy groups, modulate the reactivity of phenylboronic acid. We will dissect the interplay of inductive and resonance effects, their quantitative impact on Lewis acidity (pKa), and the resulting consequences for the critical transmetalation step in the Suzuki-Miyaura catalytic cycle. This document is intended for researchers, chemists, and drug development professionals who seek to move beyond procedural execution and achieve a mechanistic understanding to rationalize reaction outcomes and design more efficient synthetic routes.

Foundational Principles: Electronic Effects in Aromatic Systems

The behavior of a substituted arylboronic acid is dictated by the substituent's ability to donate or withdraw electron density from the aromatic ring. These phenomena are primarily described by two mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (-I / +I): This effect is transmitted through sigma (σ) bonds and is a function of the substituent's electronegativity relative to carbon.[4] Electron-withdrawing groups (EWGs) pull electron density from the ring (-I effect), while electron-donating groups (EDGs) push electron density into it (+I effect).

  • Resonance Effect (+R / -R): This effect involves the delocalization of pi (π) electrons and lone pairs across the conjugated system of the aromatic ring.[5] Substituents with lone pairs adjacent to the ring can donate electron density (+R effect), whereas groups with pi bonds to electronegative atoms can withdraw it (-R effect).

The overall electronic character of a substituent is the net result of these two, often opposing, effects.

The Chloro Group: A Classic deactivator and Ortho-, Para- Director

The chloro substituent presents a classic case of competing electronic effects.

  • Inductive Effect (-I): Due to the high electronegativity of chlorine, it strongly withdraws electron density from the ring through the C-Cl sigma bond.[6]

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the ring's π-system. This effect donates electron density, primarily to the ortho and para positions.[4][6][7]

Crucially, for halogens, the inductive effect is stronger than the resonance effect.[4] Consequently, the chloro group acts as a net electron-withdrawing group, deactivating the ring towards electrophilic attack. However, the resonance donation, though weaker, enriches the ortho and para positions relative to the meta position, making it an ortho-, para-directing group.[8]

The Propoxy Group: A Potent Activator

The propoxy group (-OCH₂CH₂CH₃), an alkoxy substituent, exhibits a different balance of effects.

  • Inductive Effect (-I): The electronegative oxygen atom exerts a moderate electron-withdrawing inductive effect.

  • Resonance Effect (+R): The oxygen's lone pairs participate strongly in resonance, donating significant electron density into the aromatic ring, particularly at the ortho and para positions.[5]

For alkoxy groups, the +R effect overwhelmingly dominates the -I effect. This makes the propoxy group a strong electron-donating, ring-activating substituent and a powerful ortho-, para- director.

Caption: Dominant electronic effects of Chloro vs. Propoxy substituents.

Impact on Boronic Acid Lewis Acidity (pKa)

A boronic acid's primary role as a Lewis acid involves the acceptance of an electron pair by its vacant p-orbital on the boron atom.[1][2] In aqueous media, this is typically observed as the acceptance of a hydroxide ion to form a tetrahedral boronate species. The equilibrium of this reaction defines the boronic acid's pKa.

R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺

The pKa is a direct measure of Lewis acidity: a lower pKa signifies a stronger Lewis acid. Substituents on the aromatic ring directly modulate this acidity.

  • Electron-Withdrawing Groups (e.g., -Cl): By pulling electron density from the boron atom, EWGs increase its electron deficiency (electrophilicity). This makes the boron center a stronger Lewis acid, facilitating the formation of the boronate anion and thus lowering the pKa .[9][10]

  • Electron-Donating Groups (e.g., -OPr): By pushing electron density towards the boron atom, EDGs decrease its electron deficiency. This makes the boron center a weaker Lewis acid, disfavoring boronate formation and thus increasing the pKa .[9]

This relationship can be quantified using the Hammett Equation , which correlates reaction rates and equilibrium constants with substituent parameters (σ).[11][12] For the dissociation of phenylboronic acids, a positive reaction constant (ρ) of approximately 2.1-2.2 indicates that electron-withdrawing groups (positive σ) significantly increase acidity (lower pKa).[13]

Substituent (para-)Hammett Constant (σₚ)Typical pKa (approx.)Predicted Lewis Acidity
-H (Reference)0.008.8Baseline
-Cl+0.238.0Increased
-OCH₂CH₂CH₃ (-OPr)-0.279.3Decreased
Table 1: Correlation of Hammett constants, pKa, and Lewis acidity for substituted phenylboronic acids.

Consequences for Suzuki-Miyaura Coupling Reactivity

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, proceeding through a well-established catalytic cycle.[14][15][16] While every step is important, the transmetalation step—the transfer of the organic group from boron to the palladium center—is often rate-determining and is most directly influenced by the electronic properties of the boronic acid.[17]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation (Rate-Influencing Step) PdII->Trans R²-B(OH)₂ + Base PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 PdII_R2->Pd0 RedElim Reductive Elimination PdII_R2->RedElim Product R¹-R² RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step.

The transmetalation step involves the nucleophilic attack of the boronic acid's ipso-carbon (the carbon atom bonded to boron) onto the electrophilic palladium(II) center. For this to occur efficiently, the boronic acid must first be activated by a base to form the more nucleophilic tetrahedral boronate.[3][18] This creates a fascinating dichotomy:

  • Boronate Formation (Favored by EWGs): As discussed, electron-withdrawing groups like -Cl lower the pKa, meaning the active boronate species is formed more readily and at a lower pH. This can accelerate the initial activation step.

  • Carbon Nucleophilicity (Favored by EDGs): The rate of the subsequent C-B to C-Pd transfer depends on the nucleophilicity of the ipso-carbon.[19] Electron-donating groups like -OPr increase electron density on the ring and at the ipso-carbon, making it a more potent nucleophile. This typically accelerates the transmetalation itself. Conversely, the electron-withdrawing -Cl group decreases the ipso-carbon's nucleophilicity, which can slow the transmetalation step.

The Causality Dilemma:

  • A chloro-substituted phenylboronic acid is easier to activate with base (lower pKa), but its resulting aryl group is less nucleophilic, potentially slowing the C-to-Pd transfer.

  • A propoxy-substituted phenylboronic acid is harder to activate (higher pKa), requiring more stringent basic conditions, but its resulting aryl group is highly nucleophilic, leading to a potentially rapid C-to-Pd transfer once activated.

In many systems, the nucleophilicity of the aryl group is the dominant factor, and reactions with electron-rich boronic acids proceed faster, provided the base is sufficient to generate the boronate.[20]

Experimental Validation: Protocols & Workflows

To translate theory into practice, one must be able to measure these effects. The following sections provide self-validating protocols for determining pKa and assessing kinetic performance.

Protocol: Spectrophotometric pKa Determination

This method leverages the change in the UV-Vis absorbance spectrum of the arylboronic acid as it transitions from the neutral trigonal form to the anionic tetrahedral boronate.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the test boronic acid (e.g., 4-chlorophenylboronic acid) in a suitable solvent like methanol or DMSO.

  • Buffer Preparation: Prepare a series of at least 10 buffer solutions spanning the expected pKa range (e.g., pH 7.0 to 10.0 for a standard phenylboronic acid). A universal buffer or a series of phosphate and borate buffers can be used. Ensure constant ionic strength.

  • Sample Preparation: In a series of quartz cuvettes, add a fixed aliquot of the boronic acid stock solution to each buffer solution. The final concentration should be around 50-100 µM. Include a "blank" cuvette with only the buffer.

  • Spectrophotometric Measurement: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

  • Data Analysis:

    • Identify a wavelength with a significant change in absorbance upon ionization.

    • Plot Absorbance at this wavelength versus the pH of the buffer.

    • Fit the resulting sigmoidal curve to the modified Henderson-Hasselbalch equation. The inflection point of the curve corresponds to the pKa.[21]

Self-Validation: The quality of the sigmoidal fit (R² > 0.99) and the consistency of the pKa value determined at multiple wavelengths provide confidence in the result. Comparing the obtained value for a known standard (e.g., unsubstituted phenylboronic acid) against literature values validates the experimental setup.[13][22]

Protocol: Kinetic Analysis of a Model Suzuki-Miyaura Reaction

This protocol uses reaction progress monitoring to compare the relative reactivity of different boronic acids.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the aryl halide (e.g., 1.0 M 4-bromoanisole in dioxane), the boronic acids (e.g., 1.2 M 4-chlorophenylboronic acid and 4-propoxyphenylboronic acid in dioxane), the palladium catalyst (e.g., 0.01 M Pd(PPh₃)₄ in dioxane), and the base (e.g., 2.0 M aqueous K₂CO₃).

    • Prepare an internal standard (IS) stock solution (e.g., 0.5 M biphenyl in dioxane).

  • Reaction Setup:

    • In a reaction vial equipped with a stir bar, add the aryl halide stock solution and the internal standard stock solution.

    • Add the base and the boronic acid stock solution.

    • Seal the vial and place it in a pre-heated block at a constant temperature (e.g., 80 °C).

    • Initiate the reaction by adding the palladium catalyst stock solution (this is t=0).

  • Sampling: At timed intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a small aliquot (~50 µL) from the reaction mixture. Immediately quench the aliquot in a vial containing diethyl ether and water to stop the reaction and extract the organic components.

  • Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Processing:

    • Calculate the concentration of the product at each time point relative to the internal standard.

    • Plot [Product] versus time for each boronic acid.

    • The initial slope of this curve is the initial reaction rate. A comparison of these initial rates provides a quantitative measure of relative reactivity.

Self-Validation: The mass balance should remain constant throughout the reaction (sum of starting material and product). The internal standard's peak area should not change across samples. Reproducibility across multiple runs is essential for trustworthy data.

Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

Conclusion

The electronic effects of substituents on arylboronic acids are a critical determinant of their reactivity. The chloro group, acting as a net electron-withdrawing substituent, increases the Lewis acidity (lowers the pKa) of the boronic acid but decreases the nucleophilicity of the transmetalating aryl group. Conversely, the propoxy group, a strong electron-donator, decreases Lewis acidity (increases pKa) while enhancing the aryl group's nucleophilicity. This creates a nuanced interplay where the ease of boronate formation competes with the intrinsic rate of carbon-carbon bond formation at the palladium center. For the synthetic chemist, understanding this balance is paramount. It allows for the rational selection of substrates, the fine-tuning of reaction conditions (particularly the choice and concentration of base), and the prediction of relative reaction rates, ultimately leading to the development of more robust and efficient chemical processes.

References

The Ortho-Propoxy Effect: Navigating Steric Hindrance in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, its efficacy can be severely hampered by sterically demanding substrates, particularly those bearing bulky substituents at the ortho positions. This guide provides a detailed examination of the specific steric challenges introduced by an ortho-propoxy group. We will dissect the mechanistic implications of this substituent, focusing on its impact on the key steps of the catalytic cycle. More importantly, we will present field-proven strategies, from rational ligand selection to optimized reaction protocols, for overcoming these steric barriers to achieve high-yield synthesis of sterically encumbered biaryl compounds, which are crucial scaffolds in pharmaceuticals and advanced materials.[3][4][5]

The Challenge of the Ortho Position in Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura reaction follows a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7] The efficiency of each step is highly sensitive to the steric and electronic environment of the coupling partners.

When a bulky substituent, such as a propoxy group (-O-CH₂CH₂CH₃), occupies the position ortho to the reacting halide, it imposes significant steric strain on the metallic center throughout the catalytic cycle. This "steric hindrance" is not a single, static impediment but a dynamic influence that can disrupt multiple stages of the reaction. The primary consequence is a dramatic decrease in reaction rate and, frequently, a complete failure to yield the desired product under standard conditions.[1][8][9]

Mechanistic Bottlenecks Caused by Ortho-Substituents
  • Oxidative Addition: While often still feasible, the approach of the Pd(0) complex to the aryl halide's C-X bond can be slowed by the ortho-substituent's bulk. For the reaction to proceed, the catalyst must get in close proximity to the bond it is breaking.

  • Transmetalation: Following oxidative addition, the resulting square planar Pd(II) complex must accept the aryl group from the activated boronic acid. The ortho-propoxy group can hinder the necessary conformational arrangement for this transfer to occur efficiently.

  • Reductive Elimination: This is widely considered the rate-limiting step in the coupling of sterically hindered substrates.[10] For the new C-C bond to form, the two organic moieties on the Pd(II) center must twist into a cis orientation. The ortho-propoxy group creates a significant steric clash, raising the energy barrier for this crucial, product-forming step. This often leads to catalyst decomposition or undesired side reactions.[8]

The diagram below visualizes the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

G cluster_hindrance Steric Clash Point pd0 Pd(0)L n oa_complex Ar-Pd(II)(X)L n (Oxidative Addition Intermediate) pd0->oa_complex Oxidative Addition (+ Ar-X) inv1 oa_complex->inv1 Transmetalation (+ Ar'B(OR)2, Base) tm_complex Ar-Pd(II)(Ar')L n (Transmetalation Intermediate) inv2 tm_complex->inv2 Reductive Elimination product Ar-Ar' (Coupled Product) inv1->tm_complex inv2->product inv3 inv3->pd0 arx Ar-X arx->pd0 arbor Ar'B(OR)2 + Base arbor->oa_complex caption The ortho-propoxy group on 'Ar' causes severe steric repulsion during Reductive Elimination.

Figure 1: The Suzuki-Miyaura catalytic cycle. The reductive elimination step is often the most sensitive to steric hindrance.

Strategic Solutions for Coupling with Ortho-Propoxy Arenes

Overcoming the steric barrier imposed by an ortho-propoxy group requires a tailored approach, moving beyond standard Suzuki-Miyaura conditions. The key lies in selecting a catalyst system—the palladium source and, most critically, the ligand—that is specifically designed to accommodate and promote the reaction of bulky substrates.[11][12]

The Central Role of Ligand Selection

For sterically demanding couplings, the use of bulky, electron-rich phosphine ligands is paramount. These ligands are not mere spectators; they actively promote the difficult steps of the catalytic cycle.[7][13][14]

Why Bulky, Electron-Rich Ligands Work:

  • Promote Monoligation: They favor the formation of a highly reactive 14-electron "L-Pd(0)" species, which is more sterically accessible for oxidative addition than a more coordinated palladium center.[7]

  • Accelerate Reductive Elimination: By increasing the electron density on the palladium center, they facilitate the bond-forming reductive elimination step. Their steric bulk can also help push the two aryl groups together, overcoming the repulsive forces from the ortho-substituents.[10][15]

The diagram below illustrates the conceptual difference between a less effective ligand and a modern, bulky ligand in the context of a sterically hindered substrate.

G cluster_A Scenario A: Small Ligand (e.g., PPh3) cluster_B Scenario B: Bulky Ligand (e.g., SPhos) A_Pd Ar-Pd(II)-Ar' (PPh3)2 A_Clash Severe Steric Clash (ortho-propoxy vs. ligand/Ar') A_Pd->A_Clash High energy transition state A_Result Slow or No Reductive Elimination A_Clash->A_Result B_Pd Ar-Pd(II)-Ar' (SPhos) B_Conform Favorable Conformation (Ligand bulk forces Ar groups into proximity) B_Pd->B_Conform Lower energy transition state B_Result Facilitated Reductive Elimination B_Conform->B_Result

Figure 2: Conceptual impact of ligand choice on the reductive elimination of a sterically hindered biaryl.

Recommended Catalyst Systems

Decades of research have led to the development of highly effective, commercially available ligands and pre-catalysts for challenging couplings. For substrates with ortho-propoxy groups, the following classes of ligands, often referred to as Buchwald ligands, are highly recommended.[1][10][12][14]

Ligand ClassExample LigandsKey Features & Rationale
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosThese are the gold standard for sterically hindered couplings. Their biaryl backbone and bulky alkyl substituents (cyclohexyl or t-butyl) create a large, electron-rich environment that is ideal for promoting both oxidative addition and reductive elimination.[7][14]
N-Heterocyclic Carbenes (NHCs) IPr, IMesNHCs are strong σ-donors that form very stable bonds with palladium. Their steric bulk can be tuned, and certain NHC-Pd complexes show excellent activity for coupling hindered aryl chlorides at room temperature.[15][16]
Ferrocenyl Phosphines tBuXPhosThese ligands combine the steric bulk of biaryl phosphines with the unique electronic properties of a ferrocene backbone, often providing high catalyst stability and activity.

Validated Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-2-propoxybenzene

This protocol provides a robust starting point for the coupling of an aryl bromide bearing an ortho-propoxy group with a generic arylboronic acid. Self-Validation: The rationale for each critical choice (ligand, base, solvent) is explained, grounding the protocol in established mechanistic understanding.

Materials & Reagents
ReagentPurposeTypical Grade
1-Bromo-2-propoxybenzeneAryl Halide>98%
Arylboronic AcidCoupling Partner>98%
Pd₂(dba)₃Palladium Source>97%
SPhosLigand>98%
K₃PO₄ (potassium phosphate)BaseAnhydrous, >98%
1,4-DioxaneSolventAnhydrous
Deionized WaterCo-solventDegassed
Step-by-Step Workflow

The entire process, from setup to purification, is outlined below. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.

G start Start: Assemble Glassware reagents 1. Add Solids: - Aryl Bromide (1.0 eq) - Boronic Acid (1.5 eq) - K3PO4 (3.0 eq) - Pd2(dba)3 (1-2 mol% Pd) - SPhos (2-4 mol%) start->reagents atmosphere 2. Inert Atmosphere: Evacuate and backfill vessel with N2/Ar (3x) reagents->atmosphere solvents 3. Add Solvents: - Anhydrous Dioxane - Degassed Water (Typical ratio 10:1) atmosphere->solvents reaction 4. Reaction: Heat to 80-110 °C with vigorous stirring solvents->reaction monitoring 5. Monitor Progress: TLC or GC-MS analysis reaction->monitoring workup 6. Workup: - Cool to RT - Dilute with EtOAc - Wash with H2O & Brine monitoring->workup Upon completion purify 7. Purification: - Dry (Na2SO4) - Filter & Concentrate - Column Chromatography workup->purify end End: Characterize Product purify->end

Figure 3: Experimental workflow for a sterically hindered Suzuki-Miyaura coupling reaction.

Detailed Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 1-bromo-2-propoxybenzene (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and finely ground anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv).

    • Rationale: Using an excess of the boronic acid helps to drive the reaction to completion and compensates for potential protodeboronation side reactions.[8] K₃PO₄ is an effective base for hindered couplings, promoting the formation of the active boronate species.[6][7]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the ligand, SPhos (0.022 mmol, 2.2 mol%).

    • Rationale: A slight excess of ligand relative to the palladium metal is often beneficial for catalyst stability. SPhos is chosen for its proven efficacy in coupling hindered substrates.[14]

  • Atmosphere Control: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (e.g., 3 mL) followed by degassed deionized water (e.g., 0.3 mL). The mixture should be thoroughly degassed via sparging with an inert gas for 10-15 minutes.

    • Rationale: A mixed solvent system like dioxane/water is common. Water can aid in dissolving the base and boronic acid, while dioxane solubilizes the organic components and the catalyst.[6]

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS to check for the consumption of the starting aryl bromide.

  • Workup: Once the reaction is complete, allow the vessel to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure biaryl product.[17]

Troubleshooting & Optimization

Even with a robust protocol, challenges can arise. Low yield is the most common issue in sterically demanding couplings.[8]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active ligand/catalyst system.3. Low reaction temperature.1. Ensure rigorous inert atmosphere technique.2. Switch to a more specialized ligand (e.g., XPhos, RuPhos) or an NHC-based catalyst.[7][15]3. Increase temperature to 110-120 °C (ensure solvent compatibility).
Significant Side Products 1. Protodeboronation of boronic acid.2. Homocoupling of boronic acid.1. Use a stronger, non-aqueous base like CsF or K₂CO₃. Use MIDA boronates or trifluoroborate salts which are more stable.[6]2. Ensure strict exclusion of oxygen. Lower catalyst loading if possible.
Reaction Stalls 1. Catalyst decomposition.2. Base is not fully dissolved or active.1. Increase ligand-to-palladium ratio (e.g., L:Pd of 4:1).2. Use finely powdered base and ensure vigorous stirring. Consider a different solvent/base combination.

Conclusion

The presence of an ortho-propoxy group presents a formidable steric challenge to the Suzuki-Miyaura coupling. However, this challenge is readily surmountable through a rational, mechanistically informed approach. The key to success lies in abandoning standard protocols and embracing catalyst systems built around bulky, electron-rich monophosphine ligands or N-heterocyclic carbenes. These advanced ligands are specifically designed to facilitate the difficult reductive elimination step, which is the primary bottleneck for hindered substrates. By combining the right catalyst system with carefully optimized, anhydrous, and oxygen-free reaction conditions, researchers can reliably synthesize complex, sterically encumbered biaryls, opening doors to novel molecular architectures for drug discovery and materials science.

References

A Technical Guide to (4-Chloro-2-propoxyphenyl)boronic acid: Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block

(4-Chloro-2-propoxyphenyl)boronic acid (CAS No. 1256355-03-9) is a specialized arylboronic acid that has garnered attention as a critical intermediate in synthetic and medicinal chemistry. Its unique substitution pattern—featuring a chloro group, a propoxy ether, and a boronic acid moiety—offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, key chemical properties, typical synthesis and analytical protocols, and its emerging role in targeted protein degradation, equipping researchers with the practical knowledge required to effectively utilize this valuable reagent.

Physicochemical Properties and Identification

A foundational understanding of a reagent's properties is paramount for its successful application. Key identifiers and characteristics are summarized below.

PropertyValueReference(s)
CAS Number 1256355-03-9[1][2][3]
Molecular Formula C₉H₁₂BClO₃[1][4]
Molecular Weight 214.45 g/mol [1][4]
Typical Appearance White to off-white solid/powderGeneral knowledge
Storage Room temperature, keep sealed in dry conditions[4]

Commercial Availability and Procurement

This compound is available from a range of specialty chemical suppliers. Procurement for research and development purposes is straightforward, with vendors offering various purities and quantities. When sourcing this reagent, it is crucial to request a Certificate of Analysis (CoA) to verify purity and identity.

SupplierAvailable PurityScaleNotes
Aromsyn Co., Ltd. ≥ 95%Gram to KilogramOffers custom synthesis and provides batch-specific CoA.[2]
Arctom Scientific 95%Flexible/Reagent SizesAvailable in-stock for research quantities.[3]
Various Retailers ≥ 98%Gram ScaleListed as a "Protein Degrader Building Block".[4]
Alchimica N/A250 mgResearch quantities available.[5]
BOC Sciences N/AN/AListed in catalog.
ChemScene ≥ 98%N/AListed as a research chemical.

Note: This table is not exhaustive but represents a selection of identified suppliers. Availability and specifications should always be confirmed directly with the vendor.

Core Application: A Building Block for Targeted Protein Degradation

The most significant application for this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). One supplier explicitly categorizes the molecule as a "Protein Degrader Building Block"[4], indicating its role as a key intermediate in this cutting-edge therapeutic modality.

PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[6] They are composed of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker.

The structure of this compound makes it an ideal precursor for the linker or the target-binding ligand portion of a PROTAC. The boronic acid group is a versatile functional handle, perfectly suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern synthetic chemistry for linking different molecular fragments.[7]

PROTAC_Synthesis cluster_0 Reactants cluster_1 Suzuki Coupling cluster_2 Intermediate & Final PROTAC A This compound (Linker Precursor) process Pd Catalyst Base A->process B E3 Ligase Ligand (with Aryl Halide) B->process C Target Protein Ligand intermediate Coupled Intermediate process->intermediate C-C Bond Formation protac Final PROTAC Molecule intermediate->protac Further Synthesis Steps (e.g., coupling to Target Ligand)

Figure 1: Conceptual workflow illustrating the use of this compound in PROTAC synthesis via Suzuki coupling.

Synthesis and Purification: A Technical Protocol

While specific, peer-reviewed synthesis routes for this compound are not prominently published, a standard and reliable method for preparing substituted arylboronic acids involves the lithiation of an aryl halide followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.[8]

Representative Synthesis Protocol

This protocol is a representative procedure based on established methods for analogous compounds.[8]

Step 1: Preparation of the Starting Material (1-Chloro-4-iodo-2-propoxybenzene) The synthesis would logically start from a commercially available precursor like 4-chloro-2-propoxyphenol, which would first need to be converted to an aryl halide, preferably an iodide or bromide, to facilitate the subsequent lithiation or Grignard formation.

Step 2: Borylation via Lithium-Halogen Exchange

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 1-chloro-4-iodo-2-propoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise, ensuring the internal temperature remains below -70 °C. Stir the mixture at this temperature for 1 hour to ensure complete formation of the aryllithium species.

  • Borylation: To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C. After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to fully hydrolyze the boronate ester to the desired boronic acid.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Step 3: Purification The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate) or by silica gel column chromatography.[9]

Synthesis_Workflow A 1-Chloro-4-iodo-2-propoxybenzene in anhydrous THF B Add n-BuLi @ -78°C A->B C Aryllithium Intermediate B->C D Add Triisopropyl Borate @ -78°C C->D E Boronate Ester Intermediate D->E F Aqueous HCl Workup E->F G Crude Product F->G H Purification (Recrystallization or Chromatography) G->H I This compound H->I

Figure 2: General synthesis workflow for this compound.

Quality Control and Analytical Methodology

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized or purchased material. Due to the nature of boronic acids, specific analytical techniques are required.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this compound. A typical method would involve a C18 column with a gradient elution.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.[11][12]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[11]

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or 270 nm).[12]

  • Protocol: A gradient elution from a higher concentration of mobile phase A to a higher concentration of mobile phase B would effectively separate the polar boronic acid from non-polar impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure. While a specific spectrum for this compound is not publicly available, the expected ¹H NMR signals can be predicted based on its structure and data from similar compounds.[9]

  • Solvent: DMSO-d₆ is a common choice as it solubilizes the boronic acid and the B(OH)₂ protons are often visible as a broad singlet.[9]

  • Expected ¹H NMR Signals:

    • Aromatic protons in the 7.0-8.0 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted ring.

    • A triplet and a sextet for the propoxy chain's CH₂ and CH₂ groups, respectively, and a triplet for the terminal CH₃ group.

    • A broad singlet for the two -OH protons of the boronic acid group, which may exchange with water in the solvent.

Mass Spectrometry (MS)

LC-MS/MS is a highly sensitive technique for both identification and quantification, especially for detecting trace-level impurities.[13]

  • Ionization: Electrospray ionization (ESI) in negative mode is effective for detecting boronic acids.[13]

  • Analysis: The method would confirm the molecular weight (214.45 g/mol ) and provide fragmentation data to further support structural elucidation.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed. A Safety Data Sheet (SDS) should always be consulted before handling.

  • General Hazards: Boronic acids are generally classified as irritants. They can cause skin, eye, and respiratory tract irritation.

  • Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines (cyclic anhydrides), which can affect their reactivity.[9]

Conclusion

This compound is a valuable and commercially accessible building block for advanced organic synthesis. Its utility is particularly pronounced in the rapidly advancing field of targeted protein degradation, where it serves as a key component in the construction of PROTACs. A thorough understanding of its properties, sourcing, handling, and reaction protocols is essential for researchers aiming to leverage its synthetic potential. By following the guidelines and representative protocols outlined in this guide, scientists can confidently incorporate this versatile reagent into their drug discovery and development workflows.

References

The Alchemist's Guide to Boronic Acids: From Fundamental Properties to Synthetic Mastery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids, organic compounds bearing a distinctive R-B(OH)₂ functional group, have ascended from chemical curiosities to indispensable tools in the arsenal of the modern synthetic chemist. Their unique electronic structure and reactivity profile have positioned them as pivotal building blocks in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive exploration of the core properties of boronic acids, delving into the nuances of their structure, reactivity, and stability. We will traverse the theoretical underpinnings that govern their behavior and translate this knowledge into practical, field-proven insights for their effective application in organic synthesis. From the intricacies of the Suzuki-Miyaura coupling to the strategic use of protecting groups, this document serves as a technical resource for both seasoned researchers and those new to the transformative power of organoboron chemistry.

The Boronic Acid Moiety: A Structural and Electronic Overview

At the heart of a boronic acid lies a boron atom bonded to an organic substituent (alkyl or aryl) and two hydroxyl groups. This arrangement confers a unique set of properties that are central to its synthetic utility.

Hybridization, Geometry, and Lewis Acidity

The boron atom in a boronic acid is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane. This electron deficiency renders the boron atom electrophilic, making boronic acids mild Lewis acids. This Lewis acidity is a cornerstone of their reactivity, allowing them to interact with Lewis bases. In aqueous media, this is most prominently observed through their equilibrium with the corresponding tetrahedral boronate anion, formed by the addition of a hydroxide ion. The pKa of a typical boronic acid is around 9, but the formation of these tetrahedral boronate complexes can occur at a pKa closer to 7.

The Carbon-Boron Bond: A Locus of Reactivity

The carbon-boron (C-B) bond is a covalent bond with a degree of polarization due to the difference in electronegativity between carbon and boron. This bond is susceptible to cleavage under specific reaction conditions, a characteristic that is exploited in numerous synthetic transformations. The nature of the organic substituent ('R' group) significantly influences the properties and reactivity of the boronic acid. Boronic acids are broadly classified based on this substituent, such as alkyl-, alkenyl-, alkynyl-, and arylboronic acids.

Solid-State Structure and the Formation of Boroxines

In the solid state, boronic acids often exist as hydrogen-bonded dimers. They are also prone to dehydration, where three molecules of a boronic acid can condense to form a six-membered ring known as a boroxine (a cyclic trimer anhydride). This is a reversible process, but the formation of boroxines can complicate stoichiometry and characterization if not properly accounted for.

Stability and Handling: Practical Considerations for the Synthetic Chemist

While many boronic acids are relatively stable to air and moisture, making them more user-friendly than many other organometallic reagents, their stability is not absolute. Understanding their decomposition pathways is crucial for successful and reproducible synthesis.

Key Decomposition Pathways
  • Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond. This process is often facilitated by aqueous or protic media and its rate is influenced by pH and the electronic nature of the organic group.

  • Oxidation: Boronic acids can undergo oxidative degradation, particularly in the presence of reactive oxygen species. This can lead to the formation of the corresponding alcohol or phenol and boric acid.

  • Anhydride Formation (Boroxines): As previously mentioned, the formation of boroxines through dehydration can occur, altering the molecular weight and stoichiometry of the reagent.

Storage and Handling Best Practices

To maintain the integrity of boronic acids, proper storage and handling are paramount. They should be stored in a cool, dry place, often under an inert atmosphere like nitrogen, especially for more sensitive derivatives. It is advisable to use freshly opened or purified boronic acids to avoid issues with inconsistent stoichiometry due to boroxine formation. For particularly unstable boronic acids, such as certain 2-heterocyclic and vinyl boronic acids, conversion to more stable derivatives is often necessary.

The Role of Boronic Esters and Other Derivatives in Enhancing Stability

To circumvent the inherent instability of some boronic acids, they are frequently converted into more robust derivatives.

  • Boronate Esters: Formed by the reaction of a boronic acid with a diol, boronate esters are significantly more stable. Pinacol esters are the most commonly used and are generally stable enough for column purification while remaining sufficiently reactive for cross-coupling reactions.

  • Trifluoroborates: Potassium organotrifluoroborates are crystalline, air-stable solids that serve as excellent surrogates for boronic acids.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable protecting groups that render the organoboron species inert to cross-coupling conditions. The boronic acid can be regenerated under specific conditions, allowing for a "slow-release" strategy that is particularly useful for handling unstable boronic acids.

The following table summarizes some common protecting groups for boronic acids and their typical deprotection conditions:

Protecting GroupStructureDeprotection ConditionsKey Features
Pinacol (pin) Cyclic boronic esterOften used directly, can be hydrolyzed with acid or base.Most popular, stable to purification.
N-methyliminodiacetyl (MIDA) Tetracoordinate boronateBasic hydrolysis.Inert to cross-coupling, allows for slow release.
1,8-diaminonaphthalene (dan) Tetracoordinate boronateAcidic hydrolysis.Renders the organoboron unreactive.
Potassium Trifluoroborate Anionic borate saltUsed directly in coupling reactions.Crystalline, air-stable solids.

The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis

The palladium-catalyzed cross-coupling of boronic acids with organic halides or triflates, known as the Suzuki-Miyaura reaction, is arguably the most significant application of boronic acids in organic synthesis. This reaction's versatility, functional group tolerance, and the generally low toxicity of the boron-containing reagents have made it a staple in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_boron_activation Boron Activation Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)Lₙ-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)Lₙ-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetalation Activated Boron Species

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the organic electrophile (R¹-X) to form a Pd(II) complex.

  • Transmetalation: This is the key step where the organic group from the boronic acid (R²) is transferred to the palladium center. The presence of a base is crucial for this step. The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the R² group to the palladium, displacing the halide or other leaving group.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Critical Role of the Base

The base in the Suzuki-Miyaura reaction plays a pivotal role in the transmetalation step. It is generally accepted that the base activates the boronic acid by forming a boronate complex ([R-B(OH)₃]⁻). This increases the nucleophilicity of the organic group attached to the boron, thereby facilitating its transfer to the electrophilic Pd(II) center. The choice of base (e.g., carbonates, phosphates, hydroxides) can significantly impact the reaction rate and yield, and is often optimized based on the specific substrates and catalyst system.

Beyond Suzuki-Miyaura: Other Key Transformations

While the Suzuki-Miyaura coupling is the most prominent application, the unique properties of boronic acids enable a variety of other important synthetic transformations.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds (C-N, C-O, C-S). This reaction couples boronic acids with amines, alcohols, or thiols, providing a powerful method for the synthesis of anilines, phenols, and thioethers.

Petasis Reaction

The Petasis reaction, also known as the borono-Mannich reaction, is a multicomponent reaction involving a boronic acid, an amine, and a carbonyl compound (often an α-hydroxy aldehyde or ketone). This reaction is a valuable tool for the synthesis of α-amino acids and other important nitrogen-containing compounds.

Boronic Acids as Catalysts

The Lewis acidic nature of boronic acids allows them to act as catalysts in a range of organic reactions. They can activate carbonyl groups towards nucleophilic attack or facilitate condensation reactions. This application highlights the versatility of boronic acids beyond their role as simple coupling partners.

Boronic Acids in Drug Discovery and Development

The favorable properties of boronic acids, including their stability, low toxicity, and versatile reactivity, have made them increasingly important in the field of medicinal chemistry.

Boronic Acid-Containing Drugs

Several FDA-approved drugs contain a boronic acid moiety. A prominent example is bortezomib (Velcade®), a proteasome inhibitor used in the treatment of multiple myeloma. The boron atom in bortezomib plays a crucial role by reversibly binding to the active site of the proteasome. Other examples include ixazomib, another proteasome inhibitor, and vaborbactam, a β-lactamase inhibitor.

Boronic Acids as Probes and Sensors

The ability of boronic acids to form reversible covalent bonds with diols has been exploited in the development of sensors for saccharides. This interaction can be designed to produce a fluorescent or colorimetric response upon binding to a target sugar molecule, with applications in diagnostics and biological research.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction.

Reaction: Coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • 4-bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Ligand: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion of the reaction, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Conclusion

Boronic acids have firmly established themselves as a versatile and powerful class of reagents in organic synthesis. Their unique structural and electronic properties, particularly their Lewis acidity and the reactivity of the carbon-boron bond, have been harnessed to develop a wide array of synthetic methodologies. The Suzuki-Miyaura coupling, in particular, has revolutionized the construction of carbon-carbon bonds, with profound impacts on drug discovery and materials science. As our understanding of the fundamental properties of boronic acids continues to deepen, we can anticipate the development of even more innovative and powerful applications for these remarkable compounds in the years to come.

Methodological & Application

Application Notes & Protocols: Selecting the Optimal Base for Reactions with (4-Chloro-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Central to the success of this palladium-catalyzed reaction is the judicious selection of a base. The base is not a mere spectator or simple acid scavenger; it is a critical activator in the catalytic cycle, profoundly influencing reaction rates, yields, and the prevention of undesirable side reactions.[3]

This guide provides an in-depth analysis of base selection for Suzuki-Miyaura reactions, with a specific focus on the versatile building block, (4-Chloro-2-propoxyphenyl)boronic acid . This reagent, featuring both an electron-withdrawing chloro group and an electron-donating propoxy group, presents a typical yet nuanced substrate for cross-coupling. We will explore the mechanistic role of the base, dissect the key factors that govern its selection, and provide actionable, field-proven protocols for researchers, scientists, and drug development professionals.

The Mechanistic Role of the Base: Activating the Boron Reagent

The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.[3] Neutral organoboron compounds are generally poor nucleophiles and react sluggishly, if at all, with the palladium(II) complex.[4] The primary role of the base is to activate the boronic acid, enhancing its nucleophilicity to facilitate this crucial transfer.[4][5]

Two primary mechanistic pathways are generally accepted for this activation[6][7][8]:

  • The Boronate Pathway: The base reacts directly with the boronic acid to form a more nucleophilic, tetravalent "ate" complex (boronate). This anionic boronate species readily transfers its organic group to the palladium(II) center.[6][9] This is the most commonly invoked pathway.

  • The Oxo-Palladium Pathway: The base (typically a hydroxide) first reacts with the halo-palladium(II) complex to form a palladium(II) hydroxide species. This complex then undergoes ligand exchange with the neutral boronic acid, facilitating the transfer.[6][7]

Suzuki_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_halide R¹-Pd(II)L_n-X oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation pd2_biaryl R¹-Pd(II)L_n-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² Coupled Product reductive_elimination->product base_entry Base (M⁺OH⁻) boronate [R²-B(OH)₃]⁻ M⁺ 'Ate' Complex base_entry->boronate Activation boronic_acid R²-B(OH)₂ boronic_acid->boronate boronate->transmetalation R² transfer

Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting base activation.

Key Factors for Base Selection

Choosing the right base is a multi-factorial decision. A systematic approach considering the following parameters is essential for developing a robust and high-yielding protocol.

Substrate Functional Group Compatibility

The most critical initial consideration is the stability of your starting materials and product in the presence of the base. If the this compound or, more commonly, the coupling partner contains base-labile functional groups (e.g., esters, amides, some protecting groups), strong bases like NaOH or Ba(OH)₂ can cause hydrolysis or other unwanted side reactions.

  • Recommendation: For sensitive substrates, begin with milder inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF).[5] Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be considered, though they are generally less common in modern Suzuki protocols.[6]

Base Strength (pKa) and Solubility

The strength of the base directly impacts the rate of boronate formation and, consequently, the overall reaction rate.

  • Strong Bases (e.g., NaOH, KOH, Ba(OH)₂): These can significantly accelerate the reaction, which is particularly useful for less reactive coupling partners like aryl chlorides. However, their high reactivity increases the risk of side reactions, most notably protodeboronation.

  • Moderate Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These represent the "workhorse" bases for a vast number of Suzuki-Miyaura couplings. They provide a good balance between reactivity and selectivity, making them an excellent starting point for optimization.[6][11] Cesium carbonate (Cs₂CO₃) is often more soluble in organic solvents than its potassium counterpart, which can be advantageous.

  • Weak Bases (e.g., KF, NaHCO₃): These are used when even moderate bases are too harsh. Fluoride ions (F⁻) are particularly effective at activating boronic acids by forming highly nucleophilic trifluoroborate species.[5][11]

The Nature of the Coupling Partners
  • This compound: This boronic acid is moderately electron-rich due to the ortho-propoxy group. While this generally facilitates transmetalation, it does not preclude the possibility of protodeboronation under harsh basic conditions.

  • The Organic Halide (R-X): The reactivity of the organic halide (I > Br > OTf >> Cl) is a major factor.[4] To couple less reactive and economically attractive aryl chlorides, more forcing conditions are often necessary. This typically involves a combination of a highly active catalyst system (e.g., using bulky, electron-rich phosphine ligands) and a stronger base.[11][12]

Potential Side Reactions

An inappropriate base choice can favor undesired reaction pathways, reducing the yield of the target molecule.

  • Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. It is a common side reaction, particularly with electron-deficient arylboronic acids or under conditions of high base concentration and temperature.[13][14] Using a milder base or a more stable boronic ester can mitigate this issue.

  • Dehalogenation: This side reaction involves the reduction of the organic halide starting material (Ar-X → Ar-H). It can occur via the formation of a palladium-hydride species, which can be promoted by certain bases or impurities in the reaction mixture.[2][15]

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid (Ar-B(OH)₂ → Ar-Ar) can be influenced by the reaction conditions, including the base.[2]

A Comparative Guide to Common Bases in Suzuki-Miyaura Coupling

The following table summarizes the properties and applications of bases frequently used in Suzuki-Miyaura reactions.

BaseClasspKa (of Conj. Acid)Typical Use & ConsiderationsAdvantagesDisadvantages
K₂CO₃ Carbonate10.3General purpose, widely used for aryl bromides and iodides. Often used in aqueous/organic solvent mixtures.Inexpensive, readily available, good balance of reactivity.Limited solubility in some organic solvents.
Cs₂CO₃ Carbonate10.3Excellent for challenging couplings, including those with sterically hindered substrates or aryl chlorides.Higher solubility in organic solvents (e.g., dioxane, THF) than K₂CO₃.More expensive than potassium or sodium salts.
K₃PO₄ Phosphate12.3A strong, non-nucleophilic base. Effective for a broad range of substrates, including some base-sensitive ones and aryl chlorides.[11]High reactivity, often provides excellent yields where other bases fail.Can be hygroscopic; its strength may not be suitable for highly sensitive substrates.
NaOH / KOH Hydroxide15.7Used for fast reactions or with very unreactive substrates. Requires careful control.Very strong, high reaction rates. Inexpensive.High risk of substrate hydrolysis and protodeboronation.
KF / CsF Fluoride3.2Mild conditions, particularly useful for substrates with base-labile groups. Activates via trifluoroborate formation.[11]Very mild, high functional group tolerance.Can be slow; may require higher temperatures or longer reaction times.
Et₃N / DIPEA Organic Amine10.7 / 11.0Less common, but useful in specific cases where inorganic bases are problematic or for homogeneous reaction conditions.Soluble in organic solvents.Can sometimes act as a ligand, potentially inhibiting the catalyst.[16][17]

pKa values are approximate and can vary with solvent and temperature.[18]

Decision-Making Workflow for Base Selection

To streamline the selection process, the following workflow can be applied.

Base_Selection_Workflow start Start: Define Coupling Partners This compound + R-X check_sensitivity Are there base-sensitive functional groups (e.g., esters)? start->check_sensitivity mild_bases Select Mild Base: 1. KF 2. K₂CO₃ (carefully) 3. Consider K₃PO₄ check_sensitivity->mild_bases Yes check_halide What is the organic halide (R-X)? check_sensitivity->check_halide No yes_sensitive YES no_sensitive NO run_reaction Run Small-Scale Test Reaction mild_bases->run_reaction standard_bases Select Standard Base: 1. K₂CO₃ 2. K₃PO₄ 3. Cs₂CO₃ check_halide->standard_bases Iodide / Bromide strong_bases Select Stronger System: 1. K₃PO₄ or Cs₂CO₃ 2. Consider NaOH/KOH (Requires highly active catalyst/ligand) check_halide->strong_bases Chloride / Triflate iodide_bromide Aryl Iodide or Bromide chloride_triflate Aryl Chloride or Triflate standard_bases->run_reaction strong_bases->run_reaction check_yield Is yield > 80% and clean? run_reaction->check_yield optimize Troubleshoot: - Change base (strength/solubility) - Screen solvent/temperature - Check for side reactions (Protodeboronation, Dehalogenation) check_yield->optimize No finish Scale-Up Protocol check_yield->finish Yes yes_yield YES no_yield NO optimize->run_reaction

Figure 2. A logical workflow for selecting a suitable base.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: General Purpose Coupling with an Aryl Bromide using K₃PO₄

This protocol is a robust starting point for coupling this compound with a typical, non-sensitive aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv.), finely ground

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3.5 mol%)

  • Toluene (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), and K₃PO₄ (1.0 mmol, 2.0 equiv.).

  • In a separate vial, weigh the Pd₂(dba)₃ (0.0075 mmol) and SPhos (0.0175 mmol) and briefly purge with inert gas.

  • Seal the Schlenk flask with a rubber septum, and evacuate and backfill with inert gas (repeat 3 times).

  • Add the catalyst/ligand mixture to the main flask against a positive flow of inert gas.

  • Add anhydrous toluene (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.

  • Degas the resulting mixture by bubbling inert gas through the solution for 10-15 minutes.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling with a Base-Sensitive Aryl Bromide using Cs₂CO₃

This protocol is adapted for substrates containing base-labile functional groups, using a moderately strong but highly effective base.

Materials:

  • This compound (1.5 equiv.)

  • Base-Sensitive Aryl Bromide (e.g., containing an ester) (1.0 equiv.)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the base-sensitive aryl bromide (e.g., 0.5 mmol, 1.0 equiv.), this compound (0.75 mmol, 1.5 equiv.), Cs₂CO₃ (1.25 mmol, 2.5 equiv.), Pd(OAc)₂ (0.01 mmol, 2 mol%), and PPh₃ (0.04 mmol, 8 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with inert gas (repeat 3 times).

  • Add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe.

  • Degas the mixture by bubbling inert gas through the solution for 10-15 minutes.

  • Place the flask in a preheated oil bath at a moderate temperature, typically 70-80 °C, to minimize degradation of the sensitive substrate.

  • Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

The Strategic Application of (4-Chloro-2-propoxyphenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Substituted Phenylboronic Acids in Drug Discovery

In the landscape of contemporary medicinal chemistry, boronic acids have emerged from relative obscurity to become indispensable tools in the synthesis of novel therapeutic agents.[1][2] Their versatility, particularly in the robust and highly efficient Suzuki-Miyaura cross-coupling reaction, has cemented their status as critical building blocks for creating complex molecular architectures.[3] Among the vast arsenal of available boronic acids, strategically substituted phenylboronic acids offer chemists the ability to fine-tune the steric and electronic properties of target molecules, thereby influencing their pharmacokinetic profiles and target engagement. (4-Chloro-2-propoxyphenyl)boronic acid (CAS No. 1256355-03-9) represents a quintessential example of such a reagent, offering a unique combination of substituents that can be exploited in the design of innovative drug candidates.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound. We will delve into its primary application in carbon-carbon bond formation, provide a detailed, field-proven protocol for its use in Suzuki-Miyaura coupling, and explore its potential in the synthesis of bioactive molecules.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[5][6] this compound serves as the organoboron nucleophile in this reaction, offering a stable, easy-to-handle, and generally non-toxic reagent. The chloro and propoxy substituents on the phenyl ring provide distinct electronic and steric features that can be strategically employed to modulate the biological activity of the resulting biaryl structures.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_inputs Inputs Pd(0)Ln Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R¹-X R1-Pd(II)-X_Ln R¹-Pd(II)(L)₂-X Oxidative_Addition->R1-Pd(II)-X_Ln Transmetalation Transmetalation R1-Pd(II)-X_Ln->Transmetalation [R²-B(OR)₂]⁻ R1-Pd(II)-R2_Ln R¹-Pd(II)(L)₂-R² Transmetalation->R1-Pd(II)-R2_Ln Reductive_Elimination Reductive Elimination R1-Pd(II)-R2_Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln R¹-R² R1-X Organic Halide (R¹-X) R2-B(OR)2 This compound (R²-B(OH)₂) Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of Bioactive Molecules

While specific, named drug candidates synthesized directly from this compound are not extensively documented in publicly accessible literature, the utility of the closely related (4-chloro-2-alkoxyphenyl)boronic acid scaffold is well-established in medicinal chemistry. This structural motif is present in a variety of inhibitors targeting different biological pathways. The chloro substituent can engage in halogen bonding or occupy hydrophobic pockets, while the alkoxy group can act as a hydrogen bond acceptor and influence solubility and metabolic stability.

The table below presents hypothetical examples of bioactive molecules that could be synthesized using this compound, based on known pharmacophores and the strategic value of its substituents.

Target ClassHypothetical Compound StructureRationale for (4-Chloro-2-propoxyphenyl) MotifPotential Therapeutic Area
Kinase InhibitorsBiaryl-heterocycleThe 4-chloro group can occupy the "gatekeeper" pocket, while the 2-propoxy group can improve solubility and cell permeability.Oncology
GPCR ModulatorsSubstituted biarylThe specific substitution pattern can provide selectivity for a particular receptor subtype.Neuroscience
Protease InhibitorsAcyclic biarylThe propoxy group can form hydrogen bonds with the enzyme backbone, and the chloro group can enhance binding affinity.Infectious Diseases

Diagram: Hypothetical Signaling Pathway Modulation

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A P Kinase_B Kinase B Kinase_A->Kinase_B P Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor P Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor Inhibitor derived from This compound Inhibitor->Kinase_A Inhibition

Caption: Inhibition of a kinase cascade by a hypothetical drug molecule.

Experimental Protocols

The following is a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction. Due to the limited availability of specific published examples for this compound, this protocol is adapted from established procedures for the structurally similar and widely used 4-Chloro-2-methoxyphenylboronic acid and is expected to be readily applicable.[3]

Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously under reflux.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed. Reaction times can vary from 2 to 24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of complex biaryl structures. The specific substitution pattern of this reagent offers strategic advantages in modulating the physicochemical and pharmacological properties of drug candidates. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this and similar boronic acids in their drug discovery endeavors, ultimately accelerating the development of novel therapeutics.

References

Application Note: The Strategic Use of (4-Chloro-2-propoxyphenyl)boronic Acid in Fragment-Based Drug Discovery for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Well-Chosen Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds. By screening small, low-complexity molecules ("fragments"), FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties. The success of an FBDD campaign hinges on the rational selection of its fragment library. An ideal fragment should not only bind to the target with measurable affinity but also provide clear vectors for synthetic elaboration into a more potent and selective molecule.

(4-Chloro-2-propoxyphenyl)boronic acid emerges as a fragment of significant strategic value, particularly for targets amenable to covalent or pseudo-covalent interactions. This application note will provide a detailed guide on the utilization of this fragment, outlining its intrinsic properties, a hypothetical workflow targeting serine proteases, detailed experimental protocols for screening and hit-to-lead optimization, and the underlying scientific rationale for each step.

Physicochemical Profile of the Fragment

This compound is a synthetically accessible building block with properties that align well with the principles of FBDD, often referred to as the "Rule of Three".

PropertyValueSourceRationale for FBDD
CAS Number 1256355-03-9[1]Unique identifier for sourcing and data retrieval.
Molecular Formula C₉H₁₂BClO₃[1]---
Molecular Weight 214.45 g/mol [1]Compliant with the "Rule of Three" (MW < 300 Da), ensuring it is small enough to fit into small pockets on a protein surface.
Topological Polar Surface Area (TPSA) 49.7 Ų (Calculated for 4-propoxyphenylboronic acid)[2]A moderate TPSA suggests good potential for cell permeability and favorable ADME properties during optimization.
Hydrogen Bond Donors 2 (Calculated for 4-propoxyphenylboronic acid)[2]Provides hydrogen bonding capability for target interaction.
Hydrogen Bond Acceptors 3 (Calculated for 4-propoxyphenylboronic acid)[2]Offers multiple points for hydrogen bonding, enhancing binding potential.
Rotatable Bonds 4 (Calculated for 4-propoxyphenylboronic acid)[2]A limited number of rotatable bonds reduces the entropic penalty upon binding.

Strategic Rationale for Targeting Serine Proteases

Serine proteases are a large family of enzymes involved in a vast array of physiological processes, making them attractive drug targets for conditions ranging from inflammation to cancer and coagulation disorders. A key feature of their active site is a catalytic triad, which includes a highly reactive serine residue.

The boronic acid moiety is the cornerstone of this fragment's utility against this target class. It is a well-established pharmacophore for serine protease inhibition.[3][4][5] The boron atom is a Lewis acid, capable of accepting a lone pair of electrons from the serine hydroxyl group in the enzyme's active site. This forms a reversible, tetrahedral covalent adduct that mimics the transition state of peptide bond hydrolysis, leading to potent inhibition.[6]

The substituents on the phenyl ring provide additional strategic advantages:

  • 2-propoxy group: This ortho-alkoxy group can act as a hydrogen bond acceptor and its hydrophobic character can engage with non-polar pockets adjacent to the active site. Its position can also influence the orientation of the boronic acid for optimal interaction with the catalytic serine.

  • 4-chloro group: The chlorine atom serves two primary purposes. First, it can occupy a specific halogen-binding pocket on the protein surface. Second, and crucially for FBDD, it provides a well-defined synthetic vector for downstream elaboration using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7]

Experimental Workflow: From Fragment Screen to Hit Elaboration

A typical FBDD campaign using this compound can be structured as a multi-step process, starting with a primary screen to identify binding, followed by validation and characterization, and finally, structure-guided optimization.

FBDD_Workflow cluster_0 Phase 1: Screening & Validation cluster_1 Phase 2: Hit-to-Lead Optimization FragLib This compound in Fragment Library PrimaryScreen Primary Screen: Differential Scanning Fluorimetry (DSF) FragLib->PrimaryScreen Identify binders HitValidation Hit Validation & Kinetics: Surface Plasmon Resonance (SPR) PrimaryScreen->HitValidation Confirm hits & measure affinity Structural Structural Biology: X-ray Crystallography HitValidation->Structural Determine binding mode SAR Structure-Activity Relationship (SAR) Structural->SAR Guide design Synthesis Chemical Synthesis: Suzuki-Miyaura Coupling SAR->Synthesis Design analogs Lead Lead Compound SAR->Lead Optimize potency & properties Synthesis->SAR Test new compounds

References

The Strategic Synthesis of Biaryl Scaffolds Utilizing (4-Chloro-2-propoxyphenyl)boronic Acid: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Biaryl Motifs

Biaryl structures are a cornerstone of modern medicinal chemistry and materials science.[1] These motifs, consisting of two directly connected aromatic rings, are prevalent in a vast array of biologically active molecules, including antiviral, antihypertensive, and antifungal drugs.[2][3][4] The specific orientation and electronic properties of the two aryl rings are critical for molecular recognition, enabling high-affinity interactions with biological targets such as enzymes and receptors. Consequently, the efficient and controlled synthesis of substituted biaryls is a paramount objective in drug discovery and development.[5]

Among the myriad of synthetic methods for C(sp²)–C(sp²) bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent strategy.[6][7] Its widespread adoption is due to its operational simplicity, mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1] This guide focuses on a particularly valuable, yet nuanced, building block: (4-Chloro-2-propoxyphenyl)boronic acid . This reagent offers a unique combination of electronic and steric features that make it an attractive component for constructing complex biaryl scaffolds, particularly those found in contemporary pharmaceutical agents.

Reagent Profile: this compound

This compound is an ortho-substituted, electron-rich organoboron compound. Its utility is defined by three key structural features:

  • The Boronic Acid Moiety : The reactive center for the Suzuki-Miyaura coupling.

  • The ortho-Propoxy Group : This bulky, electron-donating group significantly influences the reagent's reactivity. It can increase the electron density of the aromatic ring, which can affect the transmetalation step of the catalytic cycle. Furthermore, its steric bulk necessitates careful selection of catalyst and ligand to avoid low yields. Critically, the oxygen atom can engage in chelation with the palladium center during the transition state, a phenomenon observed with similar ortho-alkoxy substituents, which can influence reaction selectivity and efficiency.[8][9][10][11]

  • The para-Chloro Group : This electron-withdrawing group provides a site for further functionalization and modulates the overall electronic properties of the molecule.

The combination of these features makes this reagent a challenging yet powerful tool for accessing sterically hindered and electronically tuned biaryl compounds.

Core Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the underlying mechanism is crucial for troubleshooting and optimizing reactions. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII R¹-Pd(II)L_n-X Pd0->PdII OxAdd Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L_n-R² PdII->PdII_R1R2 Transmetalation Transmetalation [R²B(OH)₃]⁻ PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product RedElim Reductive Elimination p1 Oxidative Addition p2 Transmetalation p3 Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle consists of three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex. This is often the rate-limiting step, especially with less reactive aryl chlorides.[1]

  • Transmetalation : The organic group (R²) is transferred from the activated boronic acid (in the form of a boronate anion, [R²B(OH)₃]⁻, formed by reaction with a base) to the Pd(II) complex. The base is crucial for activating the boronic acid.[6][7]

  • Reductive Elimination : The two organic fragments (R¹ and R²) couple and are eliminated from the palladium center, forming the desired biaryl product (R¹-R²) and regenerating the Pd(0) catalyst.[7]

Experimental Protocols

The presence of the sterically demanding and electron-donating ortho-propoxy group on this compound necessitates robust catalytic systems. Ligands with large steric bulk and high electron-donating capacity are often required to facilitate the oxidative addition and reductive elimination steps, especially when coupling with challenging aryl chlorides.[12][13][14]

Protocol 1: General Coupling with an Aryl Bromide

This protocol is a robust starting point for coupling this compound with a range of aryl bromides.

Workflow Diagram:

Protocol_Workflow start Start setup Assemble Reaction Vessel (Flask, Stir Bar) start->setup reagents Add Solids: Aryl Bromide (1.0 eq) Boronic Acid (1.2-1.5 eq) Base (e.g., K₃PO₄, 2.0 eq) setup->reagents atmosphere Evacuate & Backfill with Inert Gas (e.g., Argon) reagents->atmosphere catalyst Add Catalyst System (Pd source + Ligand) atmosphere->catalyst solvent Add Degassed Solvent (e.g., Dioxane/H₂O) catalyst->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) solvent->reaction monitoring Monitor Progress by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Cool, Dilute, Extract) monitoring->workup Complete purification Purify by Column Chromatography workup->purification end End purification->end

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Vessel Preparation : To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 0.031 mmol, 3.1 mol%).[15]

  • Solvent Addition : Add degassed 1,4-dioxane (3 mL) and degassed water (0.5 mL) via syringe.[15]

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Coupling with a Challenging Aryl Chloride

Aryl chlorides are less reactive than bromides, often requiring more active catalysts and higher temperatures.[1] Buchwald-type biarylphosphine ligands are particularly effective for these transformations.[16]

Step-by-Step Procedure:

  • Vessel Preparation : In a glovebox or under a stream of argon, add the aryl chloride (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.) to an oven-dried reaction tube.

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., (t-Bu)PCy₂, 0.04 mmol, 4 mol%).[12]

  • Solvent Addition : Add 4 mL of anhydrous, degassed toluene to the tube.

  • Reaction : Seal the tube and place it in a preheated aluminum block at 110 °C. Stir for 12-24 hours.

  • Monitoring, Workup, and Purification : Follow steps 6-8 as described in Protocol 1.

Data Presentation: Catalyst System Selection

The choice of catalyst and ligand is paramount for overcoming the steric hindrance of the ortho-propoxy group. The following table summarizes common catalyst systems suitable for this type of substrate.

Catalyst System (Pd Source / Ligand)Coupling PartnerTypical ConditionsExpected OutcomeReference
Pd₂(dba)₃ / SPhosAryl Bromides/TriflatesK₃PO₄, Dioxane/H₂O, 80-110 °CHigh yields, good for moderately hindered substrates.[15]
Pd(OAc)₂ / P(t-Bu)₃Aryl ChloridesK₂CO₃, Toluene, 100-110 °CEffective for electron-rich and hindered chlorides.[6]
Pd(PPh₃)₄Aryl Iodides/BromidesNa₂CO₃, DMF/H₂O, 85-100 °C"Classical" conditions, may be less effective for hindered substrates.[15]
PdCl₂(dppf)Heteroaryl HalidesK₃PO₄, Dioxane, 90 °CRobust catalyst, good for a broad range of substrates.[17]

Troubleshooting and Scientific Insights

  • Low Yield : If the reaction stalls or gives low yields, consider increasing the temperature, changing the base (e.g., Cs₂CO₃ can be more effective), or switching to a more electron-rich and bulky ligand like RuPhos or BrettPhos. For aryl chloride couplings, ensuring strictly anhydrous and oxygen-free conditions is critical.

  • Protodeboronation : A common side reaction is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often exacerbated by high temperatures and prolonged reaction times. Using a higher loading of the boronic acid (e.g., 1.5-2.0 equivalents) or using its more stable pinacol ester derivative can mitigate this issue.

  • Homocoupling : Formation of a symmetrical biaryl from the boronic acid (R²-R²) can occur. This is typically a minor side product but can be more prevalent with highly active "ligandless" palladium systems or under certain conditions.

  • The Ortho-Alkoxy Effect : The propoxy group's oxygen atom can coordinate to the palladium center in the transition state.[8][11] This chelation can stabilize the intermediate, potentially lowering the activation energy and influencing the regioselectivity in polyhalogenated systems. This is an important consideration when designing syntheses for complex molecules.

Conclusion

This compound is a valuable reagent for the synthesis of complex biaryl compounds relevant to the pharmaceutical and materials industries. While its ortho-propoxy group presents steric and electronic challenges, these can be effectively overcome through the rational selection of modern palladium catalysts and bulky, electron-rich phosphine ligands. The protocols and insights provided in this guide offer a robust framework for researchers to successfully employ this versatile building block in their synthetic endeavors, enabling the efficient construction of novel and valuable molecular architectures.

References

Application Notes and Protocols for the Chan-Lam Cross-Coupling of (4-Chloro-2-propoxyphenyl)boronic acid with Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Forging C-N Bonds with Elegance and Efficiency

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where arylamines are prevalent structural motifs. The Chan-Lam cross-coupling reaction has emerged as a powerful and practical alternative to traditional methods like the Buchwald-Hartwig amination.[1][2] This copper-catalyzed reaction offers significant advantages, including the use of an inexpensive and earth-abundant metal catalyst, mild reaction conditions, and a remarkable tolerance to air and moisture, simplifying the experimental setup.[1]

This guide provides a comprehensive overview and detailed protocols for the Chan-Lam cross-coupling of (4-Chloro-2-propoxyphenyl)boronic acid with a variety of anilines. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and provide insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of novel diarylamines.

Mechanistic Insights: The Copper-Catalyzed Dance of Arylation

The Chan-Lam coupling involves the oxidative coupling of an arylboronic acid with an N-H containing compound, in this case, an aniline. While the precise mechanism can be complex and dependent on the specific reaction conditions, a generally accepted catalytic cycle is illustrated below. The reaction is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated pathway. The presence of an oxidant, typically atmospheric oxygen, is crucial for regenerating the active copper catalyst.[1]

A proposed catalytic cycle involves the following key steps:

  • Ligand Exchange and Transmetalation: The copper(II) precatalyst, often copper(II) acetate, coordinates with the aniline. Subsequently, transmetalation with the this compound occurs to form a copper(II)-aryl intermediate.

  • Oxidation: The copper(II)-aryl intermediate can undergo oxidation to a transient copper(III) species. This step is often facilitated by the presence of oxygen.

  • Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination to form the desired C-N bond of the diarylamine product and a copper(I) species.

  • Catalyst Regeneration: The resulting copper(I) species is re-oxidized to copper(II) by an external oxidant (typically O₂ from the air), thus completing the catalytic cycle.

Chan_Lam_Mechanism

Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Chan-Lam cross-coupling of this compound with a representative aniline. Optimization may be required for different aniline substrates.

Materials and Reagents:

  • This compound

  • Aniline derivative

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aniline derivative (1.2 equiv.), and copper(II) acetate (10 mol%).

  • Solvent and Base Addition: Suspend the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the boronic acid. Add pyridine (2.0 equiv.) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature, open to the air, for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diarylamine.

Experimental_Workflow

Caption: A streamlined workflow for the Chan-Lam cross-coupling experiment.

Optimization and Key Parameters

The success of the Chan-Lam coupling can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterGeneral RecommendationRationale and Considerations
Copper Source Cu(OAc)₂ is commonly used and effective. Other Cu(II) salts like Cu(OTf)₂ can also be employed.The choice of counter-ion can influence the catalytic activity. Cu(OAc)₂ is inexpensive and readily available.
Base Pyridine is a common and effective base. Other bases like triethylamine or diisopropylethylamine can be screened.The base is crucial for deprotonating the aniline and facilitating the catalytic cycle. The basicity and coordinating ability of the base can impact the reaction rate and yield.
Solvent Dichloromethane (DCM) is a standard solvent. Other solvents like acetonitrile (MeCN), tetrahydrofuran (THF), or methanol (MeOH) can be tested.The solubility of the reactants and catalyst is important. The solvent can also influence the reaction mechanism.
Temperature Room temperature is often sufficient. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates.Higher temperatures can accelerate the reaction but may also lead to decomposition of reactants or products.
Stoichiometry A slight excess of the aniline (1.1-1.5 equiv.) is typically used.This helps to ensure complete consumption of the more valuable boronic acid.
Atmosphere The reaction is typically run open to the air.Oxygen from the air serves as the terminal oxidant to regenerate the Cu(II) catalyst. In some cases, bubbling air or oxygen through the reaction mixture can be beneficial.

Substrate Scope and Considerations

The electronic and steric properties of both the this compound and the aniline coupling partner can significantly impact the reaction outcome.

  • This compound: The ortho-propoxy group is an electron-donating group, which can increase the electron density on the boronic acid, potentially affecting the transmetalation step. The para-chloro group is an electron-withdrawing group. The interplay of these electronic effects will influence the reactivity.

  • Anilines: The nucleophilicity of the aniline is a key factor.

    • Electron-rich anilines (containing electron-donating groups like -OMe, -Me) are generally more reactive and tend to give higher yields.

    • Electron-deficient anilines (containing electron-withdrawing groups like -NO₂, -CN) are less nucleophilic and may require longer reaction times, higher temperatures, or a stronger base for efficient coupling.[3]

    • Sterically hindered anilines (e.g., with ortho substituents) can also be challenging substrates and may require optimized conditions to overcome steric hindrance.

Troubleshooting and Common Side Reactions

While the Chan-Lam coupling is a robust reaction, certain issues may arise.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Low nucleophilicity of the aniline- Steric hindrance- Use fresh Cu(OAc)₂.- Increase the reaction temperature.- Screen different bases and solvents.- For highly unreactive anilines, consider using a more active copper source or a ligand.
Homocoupling of Boronic Acid - Formation of a diaryl byproduct from the boronic acid.- This is a common side reaction. Optimizing the stoichiometry of the aniline can sometimes suppress this pathway.
Protodeboronation - The boronic acid is replaced by a hydrogen atom.- Ensure anhydrous conditions, although the reaction is generally tolerant to some moisture. The choice of base and solvent can also influence this side reaction.
Oxidation of the Aniline - The aniline is oxidized under the reaction conditions.- While the reaction relies on an oxidant, excessive oxidation of the starting material can be an issue. Careful control of the reaction time and temperature is important.

Conclusion

The Chan-Lam cross-coupling offers a highly practical and efficient method for the synthesis of diarylamines from this compound and various anilines. Its operational simplicity, mild conditions, and the use of an inexpensive copper catalyst make it an attractive tool for synthetic chemists in both academic and industrial settings. By understanding the underlying mechanism and the key reaction parameters, researchers can effectively apply and optimize this powerful transformation for the construction of a diverse range of C-N bonds.

References

Application Note: Accelerated Synthesis of Biaryl Scaffolds via Microwave-Assisted Suzuki-Miyaura Coupling with (4-Chloro-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Boronic Acids and Microwave Synthesis in Modern Drug Discovery

The synthesis of complex organic molecules is a cornerstone of pharmaceutical research and development. Among the vast arsenal of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its robustness and wide functional group tolerance in creating carbon-carbon bonds, particularly for biaryl structures which are prevalent in many commercial drugs and clinical candidates.[1][2] Boronic acids and their derivatives are pivotal reagents in these transformations due to their stability, low toxicity, and versatile reactivity.[3][4] The specific compound, (4-Chloro-2-propoxyphenyl)boronic acid, represents a valuable building block, incorporating a halogen for potential subsequent modifications, and an alkoxy group which can influence the pharmacokinetic properties of a final compound.

Concurrent to advancements in catalytic systems, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology.[5][6] By utilizing dielectric heating, microwave reactors provide rapid, uniform, and efficient energy transfer directly to the reactants and solvent, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity profiles compared to conventional heating methods.[7][8][9] This application note provides a detailed protocol for the microwave-assisted Suzuki-Miyaura coupling of this compound with a model aryl halide, elucidates the mechanistic underpinnings, and offers insights for researchers in drug development.

The Rationale for Microwave-Assisted Synthesis

The decision to employ microwave irradiation for the Suzuki-Miyaura coupling is grounded in several key advantages over conventional oil-bath heating:

  • Accelerated Reaction Rates: Microwave energy efficiently overcomes the activation energy barrier of the reaction, often reducing multi-hour refluxes to mere minutes.[5][8] This is particularly beneficial for high-throughput synthesis and rapid library generation in a drug discovery setting.

  • Improved Yields and Purity: The rapid and uniform heating minimizes the formation of thermal degradation byproducts, which can be a significant issue with prolonged heating.[6] This often translates to higher isolated yields and simplifies purification.

  • Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible results compared to the inherent temperature gradients of conventional heating.[10]

Illustrative Reaction Scheme

The following scheme depicts a representative Suzuki-Miyaura coupling reaction utilizing this compound and an aryl bromide to form a substituted biaryl compound.

Caption: General Suzuki-Miyaura reaction scheme.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the microwave-assisted synthesis of 4'-Chloro-4-methoxy-2'-propoxy-1,1'-biphenyl.

Materials and Reagents:

  • This compound

  • 4-Bromoanisole

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (Deionized)

  • Microwave reaction vials (10 mL) with stir bars

  • Dedicated laboratory microwave reactor

Procedure:

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), 4-Bromoanisole (1.0 mmol, 1.0 equiv.), Potassium Carbonate (2.0 mmol, 2.0 equiv.), and Bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%).

  • Solvent Addition: Add 4 mL of 1,4-Dioxane and 1 mL of deionized water to the vial. The use of an aqueous solvent mixture is common in Suzuki couplings and facilitates the dissolution of the base.[11]

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as outlined in the table below. The temperature is ramped from ambient to the setpoint and held for the specified duration.

    ParameterValueRationale
    Temperature120 °CProvides sufficient thermal energy to drive the reaction efficiently without significant decomposition.[11]
    Time15 minutesSignificantly reduced from hours required in conventional heating.[12]
    Power150 W (Dynamic)Power is applied as needed to maintain the set temperature.
    StirringHighEnsures homogenous heating and mixing of reagents.
  • Reaction Work-up:

    • After the reaction is complete and the vial has cooled to a safe temperature, uncap the vial.

    • Dilute the reaction mixture with 20 mL of Ethyl Acetate.

    • Transfer the mixture to a separatory funnel and wash with 15 mL of water, followed by 15 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving several key steps. The use of microwave irradiation accelerates each of these thermally driven steps.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)L2-X Pd0->OxAdd Oxidative Addition Transmetalation_complex Ar-Pd(II)L2-Ar' OxAdd->Transmetalation_complex Transmetalation Byproduct X-B(OH)₂ + Base OxAdd->Byproduct Transmetalation_complex->Pd0 Reductive Elimination Reduct_Elim Ar-Ar' Transmetalation_complex->Reduct_Elim ArX Ar-X ArX->OxAdd Boronic Ar'-B(OH)₂ Borate [Ar'-B(OH)₃]⁻ Boronic->Borate Base Base (e.g., K₂CO₃) Base->Borate Borate->Transmetalation_complex caption Catalytic Cycle of Suzuki-Miyaura Coupling Workflow Setup 1. Reaction Setup (Vial, Reagents, Solvent) Seal 2. Seal Vial Setup->Seal Microwave 3. Microwave Irradiation (Set Temp, Time, Power) Seal->Microwave Cool 4. Cooling Microwave->Cool Workup 5. Reaction Work-up (Extraction, Drying) Cool->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Analysis (NMR, MS) Purify->Analyze

References

Application Notes & Protocols: (4-Chloro-2-propoxyphenyl)boronic acid as a Versatile Building Block for VHL-Recruiting Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Targeted Protein Degradation and Key Synthetic Building Blocks

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality in drug discovery, offering a distinct advantage over traditional occupancy-based inhibition.[1][2] This strategy utilizes heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural ubiquitin-proteasome system (UPS) for the selective elimination of disease-causing proteins.[3][4] A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3]

The modular design of PROTACs allows for systematic optimization of their activity and properties.[5] A critical aspect of this process is the availability of versatile chemical building blocks that enable the efficient synthesis of diverse PROTAC libraries. Boronic acids are exceptionally useful in this regard, primarily due to their utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling.[6][7][8]

This application note details the utility of (4-Chloro-2-propoxyphenyl)boronic acid , a key building block for the synthesis of novel protein degraders. We present a detailed, field-proven protocol for the synthesis of a hypothetical VHL-recruiting PROTAC targeting a generic protein kinase, demonstrating how this boronic acid can be incorporated into a core structural motif.

Chemical Properties and Handling of this compound

Proper handling of starting materials is crucial for successful and reproducible synthesis.

PropertyValueSource
CAS Number 1256355-03-9[9]
Molecular Formula C₉H₁₂BClO₃[9]
Molecular Weight 214.5 g/mol [9]
Appearance White to off-white solid[9]
Purity ≥98%[9]
Storage Room temperature, store away from moisture[9]

Handling Causality: Boronic acids are known to be sensitive to moisture and can undergo protodeboronation, which would render the material inactive for cross-coupling reactions.[10] Therefore, it is imperative to store this compound in a desiccator and handle it under an inert atmosphere (e.g., nitrogen or argon) when possible, especially when setting up reactions.

Strategic Synthesis of a VHL-Recruiting PROTAC

To illustrate the application of this compound, we outline a multi-step synthesis of a hypothetical PROTAC, PROTAC-X , designed to target a protein kinase and recruit the von Hippel-Lindau (VHL) E3 ligase.[11][12][13]

The synthetic strategy is designed to be modular, allowing for future modifications to the linker or E3 ligase ligand. The key steps involve:

  • Suzuki-Miyaura Coupling: Formation of a biaryl core by coupling this compound with a functionalized aryl halide. This reaction establishes the core scaffold of the protein kinase-binding moiety.

  • Linker Installation: Amide bond formation to attach a linker with a terminal protected amine.

  • Deprotection and Final Coupling: Removal of the protecting group and subsequent amide coupling with a VHL ligand to yield the final PROTAC-X.

G cluster_0 Part 1: Warhead Synthesis cluster_1 Part 2: Linker & E3 Ligand Attachment A This compound C Biaryl Intermediate 1 A->C Suzuki Coupling B Functionalized Aryl Halide B->C E Intermediate 2 C->E Amide Coupling D Linker-NH-Boc D->E G Final PROTAC-X E->G 1. Boc Deprotection 2. Amide Coupling F VHL Ligand-COOH F->G

Caption: Synthetic workflow for PROTAC-X.

Detailed Experimental Protocols

Protocol 1: Synthesis of Biaryl Intermediate 1 via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling reaction to form the core of the kinase-targeting warhead. The choice of a palladium catalyst and ligand is critical for achieving high yields, especially with potentially challenging substrates like aryl chlorides.[5][14][15]

Reaction Scheme: this compound + Methyl 4-amino-3-bromobenzoate → Methyl 4-amino-3-(4-chloro-2-propoxyphenyl)benzoate (Intermediate 1)

Materials:

  • This compound (1.0 eq)

  • Methyl 4-amino-3-bromobenzoate (1.1 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • SPhos (0.08 eq)

  • Potassium Phosphate (K₃PO₄), aqueous solution (2 M, 3.0 eq)

  • 1,4-Dioxane

  • Toluene

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 eq), Methyl 4-amino-3-bromobenzoate (1.1 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.08 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and toluene (4:1 ratio, 0.1 M concentration relative to the boronic acid).

  • Add the degassed 2 M aqueous K₃PO₄ solution (3.0 eq).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield Intermediate 1 .

Rationale: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition of the palladium catalyst to the aryl bromide, which is often the rate-limiting step in Suzuki couplings.[16] A mixture of dioxane and toluene provides a good solvent system for dissolving both the organic and inorganic reagents, and aqueous K₃PO₄ is an effective base for activating the boronic acid for transmetalation.[17]

Protocol 2: Synthesis of Intermediate 2 via Amide Coupling

This step attaches the linker to the warhead core. EDC/HOBt is a classic and reliable choice for amide bond formation, minimizing racemization and side reactions.[18][19][20]

Reaction Scheme: Intermediate 1 + Boc-4-aminobutanoic acid → Intermediate 2

Materials:

  • Intermediate 1 (1.0 eq)

  • Boc-4-aminobutanoic acid (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve Intermediate 1 and Boc-4-aminobutanoic acid in anhydrous DMF in a flask under an argon atmosphere.

  • Add HOBt and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC in one portion.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor progress by LC-MS.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to obtain Intermediate 2 .

Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization, before it reacts with the amine of Intermediate 1.[21] DIPEA acts as a non-nucleophilic base to neutralize any acid formed and to ensure the amine is in its free base form for nucleophilic attack.

Protocol 3: Synthesis of Final PROTAC-X

This final two-step sequence involves the deprotection of the linker's terminal amine followed by coupling to the VHL ligand.

Reaction Scheme:

  • Intermediate 2 → Deprotected Amine Intermediate

  • Deprotected Amine Intermediate + VHL Ligand-COOH → PROTAC-X

Materials:

  • Intermediate 2 (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • VHL Ligand-COOH (e.g., a derivative of VH032 with a carboxylic acid handle) (1.1 eq)[22][23]

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF, anhydrous

Procedure (Step 1: Boc Deprotection):

  • Dissolve Intermediate 2 in DCM (0.1 M).

  • Add TFA (10 eq, typically a 20-50% v/v solution in DCM).

  • Stir the mixture at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to remove residual TFA. The resulting TFA salt of the deprotected amine is typically used directly in the next step without further purification.

Procedure (Step 2: Final Amide Coupling):

  • Dissolve the crude deprotected amine TFA salt and the VHL Ligand-COOH (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to neutralize the TFA salt and free the amine.

  • Add HATU (1.2 eq) to the mixture.

  • Stir at room temperature for 4-6 hours. Monitor the formation of PROTAC-X by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product, PROTAC-X , using preparative HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA or formic acid) to achieve high purity.

Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group. HATU is a highly efficient coupling reagent for forming amide bonds, particularly for sterically hindered or less reactive substrates, ensuring a high yield in the final coupling step. Preparative HPLC is the gold standard for purifying final PROTAC compounds to the high degree of purity required for biological assays.

Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.

G cluster_0 Mechanism of Action cluster_1 PROTAC PROTAC-X POI Protein Kinase (POI) PROTAC->POI E3 VHL E3 Ligase PROTAC->E3 binds Ub Ubiquitin POI->Ub Ubiquitination E3->Ub recruits E2~Ub Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Degraded POI Peptides Proteasome->Degradation

Caption: Mechanism of PROTAC-X induced protein degradation.

Table 2: Expected Analytical Data for PROTAC-X
Analysis TypeExpected ResultPurpose
¹H NMR Peaks corresponding to all protons in the structure with correct integration and splitting patterns.Confirms the chemical structure and identifies key functional groups.
¹³C NMR Resonances for all unique carbon atoms in the molecule.Further confirms the carbon skeleton of the final compound.
HRMS (ESI) Calculated m/z for [M+H]⁺ matches the observed m/z to within 5 ppm.Confirms the exact molecular weight and elemental composition.[24][25]
HPLC Purity ≥95% purity by peak area at a relevant wavelength (e.g., 254 nm).Quantifies the purity of the final compound for biological testing.

Self-Validation: The combination of NMR and high-resolution mass spectrometry provides a self-validating system for structural confirmation.[24] NMR confirms the connectivity and local chemical environment of atoms, while HRMS validates the overall elemental formula. HPLC confirms the purity, ensuring that biological activity can be confidently attributed to the target compound. Native mass spectrometry can also be employed to study the formation of the ternary complex in vitro, providing direct evidence of the PROTAC's mechanism of action.[4][24][26]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, including protein degraders. The protocols outlined in this note demonstrate a robust and logical synthetic pathway to a VHL-recruiting PROTAC, leveraging fundamental organic reactions such as the Suzuki-Miyaura coupling and amide bond formation. By providing detailed, step-by-step instructions and the scientific rationale behind the chosen methodologies, this guide serves as a practical resource for researchers in drug discovery and chemical biology who are working to develop the next generation of targeted therapeutics.

References

Application Notes and Protocols: Overcoming Steric Hindrance in C-C Bond Formation with Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The construction of sterically congested C(sp²)–C(sp²) bonds, particularly those found in multi-ortho-substituted biaryls, is a formidable challenge in modern organic synthesis. These structural motifs are increasingly prevalent in pharmaceuticals, agrochemicals, and advanced materials, making their efficient synthesis a critical objective. Hindered boronic acids, key building blocks in these transformations, often exhibit diminished reactivity in standard cross-coupling protocols, leading to low yields and significant side-product formation. This guide provides an in-depth analysis of the challenges associated with sterically demanding Suzuki-Miyaura cross-coupling reactions and presents field-proven strategies and detailed protocols to overcome them. We will explore the mechanistic rationale behind the selection of specialized catalysts, ligands, and reaction conditions, offering researchers and drug development professionals a robust framework for successfully incorporating hindered boronic acids into complex molecular architectures.

Introduction: The Challenge of Steric Congestion

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation due to its mild conditions, broad functional group tolerance, and the general stability and low toxicity of its boron-based reagents.[1] However, as synthetic targets grow in complexity, the need to couple sterically hindered fragments, such as 2,6-disubstituted aryl boronic acids or di-ortho-substituted aryl halides, has pushed standard catalytic systems to their limits.

The primary challenges posed by steric hindrance include:

  • Slow Transmetalation: The transfer of the organic group from the boron atom to the palladium center is often the rate-limiting step. Steric bulk on either coupling partner can significantly impede the formation of the necessary pre-transmetalation intermediates, thereby slowing down the entire catalytic cycle.[2]

  • Difficult Reductive Elimination: The final, product-forming step can also be hindered. The bulky groups on the palladium intermediate must orient correctly to allow for C-C bond formation, a process that becomes energetically less favorable with increasing steric clash.

  • Competing Side Reactions: Under the forcing conditions often required for hindered couplings (e.g., high temperatures), undesired side pathways become more prominent. These include protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid, which consume starting material and complicate purification.[3]

To address these issues, significant research has focused on the rational design of palladium catalysts, particularly the supporting ligands, which play a pivotal role in modulating the reactivity and stability of the catalytic species.

Mechanistic Considerations: The Power of the Modern Catalytic System

A successful Suzuki-Miyaura coupling of hindered substrates hinges on a catalytic system that can accelerate the desired reaction steps while suppressing unwanted side reactions. This is achieved through the careful selection of the ligand, palladium source, base, and solvent.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination. For hindered substrates, each step presents a unique barrier that must be overcome by the catalyst.

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_label Oxidative Addition Pd0->OA_label OA_complex Ar¹-Pd(II)L₂-X TM_label Transmetalation OA_complex->TM_label TM_complex Ar¹-Pd(II)L₂-Ar² RE_label Reductive Elimination TM_complex->RE_label Product Ar¹-Ar² OA_label->OA_complex Ar¹-X TM_label->TM_complex Ar²B(OH)₂ + Base RE_label->Pd0 RE_label->Product

Figure 1: Simplified Suzuki-Miyaura catalytic cycle. Bulky ligands (L) are crucial for promoting the reductive elimination step and stabilizing the active Pd(0) species.

The Decisive Role of the Ligand

The ligand is the most critical component for enabling challenging couplings. The most successful ligands for hindered substrates are typically bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs).

  • Bulky, Electron-Rich Monophosphine Ligands: This class, pioneered by groups like Buchwald, includes ligands such as XPhos, RuPhos, and SPhos.[1] Their large steric profile is thought to promote the bond-forming reductive elimination step by destabilizing the palladium intermediate. Their strong electron-donating ability increases electron density on the palladium center, facilitating the initial oxidative addition of the aryl halide.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful σ-donors that form very stable bonds with palladium.[4] This stability prevents catalyst decomposition at high temperatures. The concept of "flexible steric bulk" associated with some NHC ligands allows them to accommodate hindered substrates effectively, leading to highly efficient catalysts for forming di-, tri-, and even tetra-ortho-substituted biaryls.[4]

The Base and Solvent System

The base is not a passive spectator; it activates the boronic acid by converting it into a more nucleophilic boronate species ([ArB(OH)₃]⁻ or [ArB(OR)₃]⁻), which is essential for transmetalation. For hindered boronic acids, a strong yet non-nucleophilic base is often required to drive this equilibrium.

  • Common Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK) are frequently employed.[4] The choice depends on substrate compatibility and the specific catalyst system. t-BuOK, for instance, has proven highly effective in combination with Pd-NHC catalysts for extremely challenging couplings.[4]

  • Solvent Choice: Aprotic solvents are standard. Dioxane, toluene, and THF are common choices as they effectively solubilize the reagents and are stable under the required heating conditions.[1][4] The presence of a small amount of water can sometimes be beneficial by aiding in the dissolution of the base and facilitating the formation of the active boronate species, but anhydrous conditions are often preferred to minimize protodeboronation.[3]

Application Protocol: Synthesis of a Tetra-ortho-Substituted Biaryl

This protocol details a general method for the Suzuki-Miyaura coupling of a hindered boronic acid and a hindered aryl bromide, a transformation that typically fails with standard catalysts. The procedure is adapted from methodologies proven to be effective for constructing sterically congested biaryls.[4][5]

Materials and Reagents
ReagentSupplierPurityNotes
2,4,6-Triisopropylphenylboronic acidCommercially available>97%Store under inert gas.
2-Bromo-1,3,5-trimethylbenzeneCommercially available>98%
[Pd(cinnamyl)Cl]₂-IMesCommercially available-Representative Pd-NHC precatalyst. Other systems may be used.
Potassium tert-butoxide (t-BuOK)Commercially available>98%Highly hygroscopic. Handle exclusively in a glovebox.
1,4-DioxaneCommercially availableAnhydrousStored over molecular sieves.
Diethyl ether, Ethyl acetate, HexanesCommercially availableHPLC GradeFor workup and chromatography.
Saturated aq. NH₄Cl, Brine, MgSO₄--For workup.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add Pd-NHC precatalyst, t-BuOK, and boronic acid to oven-dried vial prep2 Add aryl bromide and anhydrous dioxane prep1->prep2 react1 Seal vial and place in pre-heated block (e.g., 100 °C) prep2->react1 react2 Stir for 12-24 h react1->react2 react3 Monitor by TLC/GC-MS react2->react3 workup1 Cool to RT, quench with sat. aq. NH₄Cl react3->workup1 workup2 Extract with Et₂O workup1->workup2 workup3 Wash with brine, dry (MgSO₄), filter workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Purify by column chromatography workup4->workup5 product Isolate and Characterize Pure Product workup5->product

Figure 2: Step-by-step workflow for the coupling of hindered substrates.

Step-by-Step Procedure

Note: This reaction is highly sensitive to air and moisture. All operations should be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox or using Schlenk techniques).

  • Vessel Preparation: Place a magnetic stir bar into a 4 mL screw-cap vial. Dry the vial in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature in a desiccator or by transferring it into a glovebox.

  • Reagent Addition (in a glovebox): To the vial, add the Pd-NHC precatalyst (e.g., [Pd(cinnamyl)Cl]₂-IMes, 0.01 mmol, 1 mol% Pd), potassium tert-butoxide (1.5 mmol, 1.5 equiv), and 2,4,6-triisopropylphenylboronic acid (1.2 mmol, 1.2 equiv).

  • Addition of Coupling Partners: Add 2-bromo-1,3,5-trimethylbenzene (1.0 mmol, 1.0 equiv) followed by anhydrous 1,4-dioxane (2.0 mL, 0.5 M).

  • Reaction Setup: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a pre-heated aluminum heating block set to 100 °C.

  • Reaction Execution: Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by taking small aliquots (under inert conditions if necessary) and analyzing by TLC or GC-MS after a mini-workup.

  • Workup: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the vial to room temperature. Carefully uncap the vial and quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure tetra-ortho-substituted biaryl product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; insufficient temperature; poor quality reagents.Ensure reagents are anhydrous and solvent is properly degassed. Try a different, more active ligand/precatalyst system (see Table 1). Increase temperature in 10 °C increments.
Significant Protodeboronation Presence of moisture or protic impurities; base too weak.Use rigorously dried solvents and reagents. Handle the base exclusively in a glovebox. Switch to a stronger base like t-BuOK.
Homocoupling of Boronic Acid Catalyst system promotes homocoupling.Lower the catalyst loading. Switch to a different ligand; ligands with a smaller bite angle can sometimes suppress homocoupling.
Incomplete Reaction Reaction time is insufficient for the hindered substrate.Extend the reaction time to 36 or 48 hours. If conversion stalls, a small, fresh portion of catalyst (0.25 mol%) can be added.

Data Presentation: Scope and Catalyst Performance

The choice of catalyst is paramount. Below is a summary of high-performance ligands and representative substrate pairings that highlight the power of modern cross-coupling methods.

Table 1: High-Performance Ligand Systems for Hindered Suzuki-Miyaura Couplings
Ligand ClassExample Ligand(s)Key FeaturesTypical SubstratesReference(s)
Biaryl Monophosphines XPhos, RuPhosBulky, electron-rich, promotes reductive elimination.Di- and tri-ortho-substituted biaryls.[1][5]
N-Heterocyclic Carbenes IPr, IMesStrong σ-donors, high thermal stability.Tri- and tetra-ortho-substituted biaryls.[4]
Specialized Dienes BI-DIMEDeveloped for extremely hindered substrates.Biaryls with ortho-isopropyl substituents.[6]
Table 2: Representative Scope for Hindered Couplings
Aryl Halide (Ar¹-X)Boronic Acid (Ar²-B(OH)₂)Catalyst System (mol%)ConditionsYield (%)Reference(s)
2-Bromo-1,3-dimethoxybenzene2,4,6-Triisopropylphenylboronic acidPd/BI-DIME (1)Toluene, 110 °C, 12 h>95[5]
2-Chlorotoluene2,6-Dimethylphenylboronic acidPd-NHC Complex (0.1)Dioxane, t-BuOK, 100 °C, 12 h98[4]
1-Bromo-2,6-dimethylbenzene2,4,6-Trimethylphenylboronic acidPd₂(dba)₃ (2) / XPhos (6)THF/Toluene/H₂O, Na₂CO₃, 95 °C, 16 h~90[1]
2-Bromoanisole2-Isopropylphenylboronic acidPd/BI-DIME (1)Toluene, 110 °C, 12 h99[6]

Conclusion

The successful formation of C-C bonds using sterically hindered boronic acids is no longer a niche capability but a readily accessible transformation, provided the correct catalytic tools are employed. The key to overcoming the inherent challenges of steric congestion lies in the use of highly active palladium catalysts supported by bulky, electron-rich ligands such as biaryl monophosphines and N-heterocyclic carbenes. By carefully selecting the catalyst, base, and solvent, and by adhering to rigorous anhydrous and anaerobic techniques, researchers can efficiently construct complex, multi-ortho-substituted biaryl systems. The protocols and strategies outlined in this guide serve as a validated starting point for tackling these demanding yet crucial transformations in drug discovery and materials science.

References

Application Notes & Protocols: One-Pot Synthesis Featuring (4-Chloro-2-propoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (4-Chloro-2-propoxyphenyl)boronic Acid in Expedited Drug Discovery

In the landscape of modern medicinal chemistry, the quest for synthetic efficiency is paramount. Boronic acids and their derivatives are cornerstone reagents, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Among these valuable building blocks, this compound (CAS No: 1256355-03-9) has emerged as a significant intermediate in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its unique substitution pattern—a chloro group for potential secondary functionalization, a propoxy group to modulate lipophilicity and binding interactions, and the reactive boronic acid moiety—makes it a highly sought-after component for constructing biaryl and heteroaryl scaffolds.[3][4]

One-pot syntheses, which involve multiple reaction steps in a single flask without the isolation of intermediates, offer substantial advantages in terms of time, resource management, and overall yield.[5][6] By minimizing purification steps and reducing solvent waste, these protocols align with the principles of green chemistry while accelerating the drug discovery pipeline. This application note provides a detailed, field-proven protocol for a one-pot Suzuki-Miyaura cross-coupling reaction utilizing this compound, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot this powerful synthetic strategy.

Mechanistic Rationale: The Elegance of the One-Pot Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound (like our target boronic acid) and an organohalide.[2] The catalytic cycle, typically mediated by a palladium(0) complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

A one-pot protocol streamlines this process by carefully selecting reagents and conditions that are compatible across multiple transformations.[7] The primary advantage is the direct use of the boronic acid without the need for prior conversion to a more reactive boronate ester, although in some one-pot sequences, an initial borylation of an aryl halide is followed by the Suzuki coupling.[3][8] The choice of base is critical, as it activates the boronic acid for the transmetalation step.[9]

Application Protocol: One-Pot Synthesis of a Biaryl Scaffold using this compound

This protocol details a representative one-pot Suzuki-Miyaura cross-coupling reaction between this compound and a model aryl bromide, 5-bromo-1H-pyrrolo[2,3-b]pyridine, a common core in kinase inhibitors. This procedure is adapted from established methods for synthesizing biaryl compounds relevant to pharmaceutical research.[3]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular WeightMolarity/ConcentrationSupplier
This compound1256355-03-9214.45 g/mol -Various
5-Bromo-1H-pyrrolo[2,3-b]pyridine952183-65-8197.04 g/mol -Various
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol -Various
Sodium Carbonate (Na₂CO₃)497-19-8105.99 g/mol 2 M aqueous solutionVarious
1,4-Dioxane123-91-188.11 g/mol AnhydrousVarious
Deionized Water7732-18-518.02 g/mol --
Ethyl Acetate141-78-688.11 g/mol ACS GradeVarious
Brine (saturated NaCl solution)7647-14-558.44 g/mol Saturated-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol -Various

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine 1,4-Dioxane catalyst Add Pd(PPh₃)₄ reagents->catalyst degas Degas with Argon/Nitrogen catalyst->degas base Add Na₂CO₃ solution degas->base heat Heat to 80-90 °C base->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction with Ethyl Acetate cool->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: One-pot Suzuki-Miyaura reaction workflow.

Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv.).

    • Add the aryl halide, 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1.0 equiv.).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

    • Under an inert atmosphere (argon or nitrogen), add anhydrous 1,4-dioxane (10 mL).

    • Stir the mixture for 10 minutes to ensure dissolution and mixing.

  • Initiation of Reaction:

    • To the stirred mixture, add a 2 M aqueous solution of sodium carbonate (2.0 mL, 4.0 mmol, 4.0 equiv.).

    • The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Progression:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with deionized water (20 mL) and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Summary and Expected Outcomes

ParameterValue/ConditionRationale
Temperature 80-90 °CFacilitates the catalytic cycle without promoting significant catalyst decomposition.
Solvent 1,4-Dioxane/WaterA biphasic system that effectively dissolves both organic reactants and the inorganic base.
Catalyst Pd(PPh₃)₄A robust and commonly used Pd(0) catalyst for Suzuki-Miyaura couplings.
Base Na₂CO₃ (aqueous)A moderately strong base that is effective in activating the boronic acid for transmetalation.
Reaction Time 4-12 hoursDependent on the reactivity of the specific aryl halide; monitoring is key.
Expected Yield 70-90%Typical yield range for this type of coupling reaction.

Causality and Field-Proven Insights

  • Choice of Catalyst: While various palladium catalysts can be employed, Pd(PPh₃)₄ is a reliable choice for its stability and broad substrate scope. For more challenging couplings, more advanced catalysts with specialized phosphine ligands (e.g., Buchwald or Herrmann-type catalysts) may be considered.[5]

  • Importance of Degassing: The presence of oxygen can lead to the oxidation of the phosphine ligands and the Pd(0) center, forming inactive palladium oxides. Thorough degassing is a critical step for reproducibility and high yields.

  • Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield. While sodium carbonate is a good starting point, other bases such as potassium carbonate, cesium carbonate, or potassium phosphate may offer advantages for specific substrates.[9]

  • Solvent System: The ratio of the organic solvent to water can influence the reaction rate. A sufficient amount of water is necessary to dissolve the base and facilitate the formation of the borate complex, which is crucial for transmetalation.

Visualizing the Catalytic Cycle

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar¹-X) Pd0->OxAdd 1 PdII_1 Ar¹-Pd(II)-X      L₂ OxAdd->PdII_1 Transmetal Transmetalation (Ar²-B(OH)₂) PdII_1->Transmetal 2 PdII_2 Ar¹-Pd(II)-Ar²      L₂ Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim 3 RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion and Future Perspectives

This application note provides a robust and adaptable one-pot protocol for the Suzuki-Miyaura cross-coupling of this compound. By understanding the underlying principles and the rationale for the chosen experimental conditions, researchers can confidently apply and modify this method for the synthesis of a diverse range of biaryl compounds. The efficiency and practicality of this one-pot approach make it an invaluable tool in the rapid generation of compound libraries for high-throughput screening and the optimization of lead compounds in drug discovery programs. Further explorations could involve the use of microwave-assisted heating to reduce reaction times and the screening of a broader range of catalysts and ligands to expand the substrate scope.[3][8]

References

The Versatility of Boronic Acids: A Guide to Polymer Synthesis and Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Boronic acids and their derivatives have emerged as a cornerstone in modern polymer chemistry and materials science, offering a unique and versatile platform for the design and synthesis of functional materials. Their remarkable ability to form reversible covalent bonds with diols, coupled with their participation in robust carbon-carbon bond-forming reactions, has unlocked a vast landscape of applications, from targeted drug delivery and continuous glucose monitoring to self-healing materials and advanced organic electronics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, protocols, and cutting-edge applications of boronic acid-containing polymers.

The Unique Chemistry of Boronic Acids: A Foundation for Innovation

At the heart of the utility of boronic acids lies their distinct chemical reactivity. The boron atom in a boronic acid (R-B(OH)₂) possesses a vacant p-orbital, rendering it a Lewis acid capable of accepting electrons.[1] This electronic feature governs its two most important reactions in materials science:

  • Reversible Esterification with Diols: Boronic acids readily react with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters.[2][3] This interaction is dynamic and reversible, with the equilibrium being highly sensitive to pH, temperature, and the presence of competing diols like saccharides.[2][4][5] This stimuli-responsive nature is the foundation for many "smart" materials. The pKa of the boronic acid is a critical parameter, as it dictates the pH range over which diol binding is most effective.[1][6] Arylboronic acids, with their tunable electronic properties, have been extensively used to modulate this pKa for physiological applications.[6]

  • Suzuki-Miyaura Cross-Coupling: This Nobel Prize-winning reaction utilizes a palladium catalyst to couple a boronic acid with an organohalide, forming a new carbon-carbon bond.[7][8] This powerful and functional-group-tolerant reaction has become a workhorse for the synthesis of conjugated polymers with precisely controlled structures and electronic properties, crucial for applications in organic electronics.[7][9][10]

Applications in Polymer and Materials Science

The dual reactivity of boronic acids has enabled the creation of a diverse array of polymeric materials with tailored functionalities.

Stimuli-Responsive Polymers: "Smart" Materials in Action

The reversible nature of the boronate ester bond is the key to designing polymers that respond to specific environmental cues.[11]

  • pH-Responsive Systems: The equilibrium between the neutral boronic acid and the anionic boronate ester is pH-dependent.[2] This property is harnessed to create materials that swell, shrink, or release a payload in response to changes in pH.[2][12] For instance, drug delivery systems can be designed to release their cargo in the acidic microenvironment of a tumor.[12]

  • Saccharide-Responsive Systems: The presence of saccharides, which are rich in diol functionalities, can competitively displace other diols from a boronate ester linkage.[2][13] This principle is extensively used in the development of glucose sensors and self-regulated insulin delivery systems for diabetes management.[2][13][14][15] A hydrogel loaded with insulin can be designed to swell and release the hormone in the presence of high glucose concentrations.[13][14]

  • Reactive Oxygen Species (ROS)-Responsive Systems: Arylboronic acids can be oxidized by reactive oxygen species like hydrogen peroxide, leading to the cleavage of the boronic acid moiety.[16] This has been exploited to create sensors for ROS and drug delivery vehicles that release their payload in response to oxidative stress, a hallmark of many diseases.[1]

A schematic representation of these stimuli-responsive behaviors is shown below:

Stimuli_Responsive_Polymers cluster_stimuli Stimuli cluster_polymer Boronic Acid Polymer cluster_response Response pH pH Polymer Polymer with Boronic Acid Groups pH->Polymer Protonation/ Deprotonation Saccharides Saccharides Saccharides->Polymer Competitive Binding ROS ROS ROS->Polymer Oxidation Swelling/Shrinking Swelling/Shrinking Polymer->Swelling/Shrinking Drug Release Drug Release Polymer->Drug Release Degradation Degradation Polymer->Degradation

Caption: Stimuli-responsive behavior of boronic acid-containing polymers.

Self-Healing Materials: Dynamic Covalent Chemistry at Work

The dynamic and reversible nature of boronate ester bonds makes them ideal cross-linkers for creating self-healing polymers and hydrogels.[4][5] When a material is damaged, the broken boronate ester bonds can reform under appropriate conditions, restoring the material's integrity and mechanical properties.[4][5][17] This has significant implications for the development of durable coatings, adhesives, and even materials for 3D cell culture and tissue engineering.[18][19]

The self-healing mechanism is depicted in the following workflow:

Self_Healing_Workflow Intact_Material Intact Polymer Network (Boronate Ester Crosslinks) Damage Mechanical Damage (Bond Scission) Intact_Material->Damage Damaged_Material Damaged Polymer (Broken Crosslinks) Damage->Damaged_Material Healing Reversible Bond Formation (Dynamic Equilibrium) Damaged_Material->Healing Healed_Material Healed Polymer Network (Restored Crosslinks) Healing->Healed_Material

Caption: Workflow of a self-healing polymer with dynamic boronate ester bonds.

Sensing and Diagnostics: Detecting Analytes with Precision

Boronic acids are excellent recognition elements for biosensors due to their specific interaction with diol-containing biomolecules.[3][16][20]

  • Electrochemical Sensors: Boronic acid-functionalized hydrogels deposited on electrode surfaces can detect glucose through changes in electrical current upon swelling.[13]

  • Fluorescent Sensors: The binding of a saccharide to a boronic acid appended with a fluorophore can modulate the fluorescence signal, allowing for sensitive detection.[16][21]

  • Surface Plasmon Resonance (SPR) Sensors: Immobilizing boronic acids on a sensor surface enables the real-time detection of glycoproteins and other diol-containing analytes.[20]

Drug Delivery Systems: Targeted and Controlled Release

Boronic acid-containing polymers have been extensively investigated for advanced drug delivery applications.[1][2][22]

  • Targeted Delivery: Boronic acids can act as ligands to target cells that overexpress sialic acid, a diol-containing sugar, on their surface, which is common in many cancer cells.[1]

  • Controlled Release: Drugs containing diol or catechol moieties can be conjugated to boronic acid polymers via boronate ester linkages.[23] The drug is then released in response to specific stimuli like low pH or the presence of competing molecules.[12][23] Amphiphilic block copolymers containing boronic acids can self-assemble into micelles for encapsulating and delivering hydrophobic drugs.[2][13]

Protocols for the Synthesis of Boronic Acid-Containing Polymers

The synthesis of polymers incorporating boronic acids can be achieved through two main strategies: the polymerization of boronic acid-containing monomers or the post-polymerization modification of a pre-existing polymer.[6][24][25]

Synthesis of Boronic Acid Monomers

A variety of polymerizable boronic acid monomers have been developed, with the most common being derivatives of styrene, acrylamide, and acrylate.[6][24][25] The synthesis of these monomers can be challenging, often requiring protection of the boronic acid group during polymerization.[6][24]

Table 1: Common Boronic Acid Monomers and Their Properties

Monomer NamePolymerizable GrouppKaKey Features
4-Vinylphenylboronic acidStyrenic8.9Commercially available, widely used.
3-Acrylamidophenylboronic acidAcrylamide8.2Good water solubility, suitable for biomedical applications.
2-Acrylamidophenylboronic acidAcrylamide7.8Intramolecular coordination lowers pKa, useful at physiological pH.[19]
Methacrylamidophenylboronic acidMethacrylamide~8.5Provides hydrolytic stability to the polymer backbone.
Polymerization Techniques

Several polymerization techniques can be employed to create well-defined boronic acid-containing polymers.

RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[26]

Protocol: RAFT Polymerization of 4-Vinylphenylboronic Acid Pinacol Ester

  • Materials: 4-Vinylphenylboronic acid pinacol ester (monomer), a suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), an initiator (e.g., AIBN), and an appropriate solvent (e.g., 1,4-dioxane).

  • Procedure: a. Dissolve the monomer, RAFT agent, and initiator in the solvent in a reaction flask. b. De-gas the solution by several freeze-pump-thaw cycles to remove oxygen. c. Heat the reaction mixture at a specific temperature (e.g., 70 °C) for a defined period to achieve the desired monomer conversion. d. Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. e. Precipitate the polymer in a non-solvent (e.g., methanol) and dry under vacuum.

  • Deprotection: The resulting polymer with pinacol-protected boronic acid groups can be deprotected to yield the free boronic acid polymer. A common method involves hydrolysis with an acid, such as HCl.[27]

This chain-growth polycondensation method is particularly powerful for synthesizing conjugated polymers with well-defined architectures.[7][28]

Protocol: Suzuki-Miyaura Polymerization for a Conjugated Polymer

  • Materials: A dibromo-monomer, a bis(boronic acid) or bis(boronic ester) monomer, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., toluene/water).

  • Procedure: a. Combine the dibromo-monomer, the bis(boronic) monomer, the palladium catalyst, and the base in a reaction flask. b. Add the degassed solvent system to the flask under an inert atmosphere (e.g., argon). c. Heat the reaction mixture at a specific temperature (e.g., 90 °C) for a defined period. d. Monitor the progress of the polymerization by techniques such as GPC. e. Once the desired molecular weight is achieved, cool the reaction mixture and precipitate the polymer in a non-solvent (e.g., methanol). f. Purify the polymer by repeated washing or Soxhlet extraction to remove catalyst residues and oligomers.

A recent development has enabled Suzuki-Miyaura polymerizations to be conducted at room temperature, which can reduce side reactions and improve the structural integrity of the resulting polymers.[9][10]

The general mechanism for Suzuki-Miyaura polymerization is as follows:

Suzuki_Miyaura_Polymerization Start Ar-X + Ar'-B(OR)2 Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition ArPd(II)X Ar-Pd(II)-X Oxidative_Addition->ArPd(II)X Transmetalation Transmetalation (Base Assisted) ArPd(II)X->Transmetalation ArPd(II)Ar' Ar-Pd(II)-Ar' Transmetalation->ArPd(II)Ar' Reductive_Elimination Reductive Elimination ArPd(II)Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration ArAr' Ar-Ar' (Polymer Chain) Reductive_Elimination->ArAr'

Caption: Catalytic cycle of Suzuki-Miyaura polymerization.

Future Outlook

The field of boronic acid-containing polymers continues to expand rapidly, with ongoing research focused on several key areas:

  • Advanced Monomer Design: Synthesizing new boronic acid monomers with tailored pKa values and functionalities to enhance their performance in biological and materials applications.[25]

  • Novel Polymer Architectures: Exploring complex polymer architectures such as block copolymers, star polymers, and polymer brushes to create materials with hierarchical structures and emergent properties.[13][26]

  • Biomedical Applications: Further development of boronic acid-based materials for in vivo applications, including targeted cancer therapy, continuous glucose monitoring, and tissue engineering.[22][29]

  • Sustainable Materials: Utilizing bio-derived diols and boronic acids to create more sustainable and environmentally friendly polymers.

The unique and versatile chemistry of boronic acids ensures that they will remain a vital tool for innovation in polymer science and materials engineering for the foreseeable future.

References

Troubleshooting & Optimization

How to prevent protodeboronation of (4-Chloro-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Advanced Guide to Preventing Protodeboronation in Suzuki-Miyaura Cross-Coupling and Other Applications

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of (4-Chloro-2-propoxyphenyl)boronic acid, with a specific focus on preventing the common side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a critical issue?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond in a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] This process consumes your boronic acid, converting it into an inactive byproduct (in this case, 3-chloro-1-propoxybenzene), which reduces the yield of your desired product and complicates the purification process.[2] In the context of Suzuki-Miyaura coupling, this side reaction directly competes with the productive catalytic cycle.[1]

Q2: How susceptible is this compound to protodeboronation?

A2: The susceptibility of any given arylboronic acid is highly dependent on its electronic and steric properties, as well as the reaction conditions.[1] For this compound, the presence of an electron-donating propoxy group can increase the electron density on the aromatic ring, which may increase the rate of protodeboronation under certain conditions.[3] Conversely, the ortho-substituent may provide some steric hindrance that could influence stability. It is best to assume this reagent is susceptible and take preventative measures.

Q3: What are the primary factors that accelerate protodeboronation?

A3: Several key experimental parameters can significantly accelerate this undesired reaction:

  • High pH (Base-Catalyzed): This is the most common cause. Strong bases, especially hydroxides, react with the boronic acid to form a more reactive boronate anion ([ArB(OH)₃]⁻), which is more prone to cleavage.[1][4] The reaction is often fastest at high pH.[5]

  • Elevated Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation.[2][6]

  • Presence of Water: Water acts as the proton source for the C-H bond formation.[2][6] While often necessary for Suzuki reactions, excessive water can be detrimental.

  • Inefficient Catalysis: If the desired reaction (e.g., Suzuki coupling) is slow, the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of decomposition.[7]

Q4: How should I properly store this compound to ensure its stability?

A4: Proper storage is the first line of defense. Boronic acids can degrade over time, especially with exposure to moisture and air.[8]

  • Container: Store in a tightly sealed container made of inert materials like high-density polyethylene (HDPE) or glass.[9][10]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxygen.

  • Temperature: While some suppliers suggest room temperature storage, storing in a cool, dry place away from heat and direct sunlight is a best practice to minimize thermal decomposition.[10][11] Avoid repeated freeze-thaw cycles.

  • Purity: Use high-purity reagents, as impurities can sometimes catalyze decomposition. The minimum recommended purity is 98%.[11][12]

Troubleshooting Guide: High Protodeboronation Observed

If you are observing significant formation of the protodeboronated byproduct (3-chloro-1-propoxybenzene) in your reaction, follow this troubleshooting workflow.

TroubleshootingWorkflow start High Protodeboronation Observed in Reaction base_check Step 1: Evaluate Base start->base_check temp_check Step 2: Lower Temperature base_check->temp_check No solution_base Action: Switch to a weaker base (e.g., K₃PO₄, K₂CO₃, CsF). Avoid NaOH, KOH. base_check->solution_base Is a strong base (e.g., NaOH) being used? water_check Step 3: Control Water Content temp_check->water_check No solution_temp Action: Run reaction at the lowest effective temperature (e.g., 60-80°C). Monitor for catalytic turnover. temp_check->solution_temp Is reaction temp > 80°C? catalyst_check Step 4: Optimize Catalyst System water_check->catalyst_check No solution_water Action: Use anhydrous solvents. Dry glassware thoroughly. Consider adding 4Å molecular sieves. water_check->solution_water Are aqueous solvents used? reagent_check Step 5: Use a More Stable Derivative catalyst_check->reagent_check No solution_catalyst Action: Increase catalyst/ligand loading. Use highly active phosphine ligands (e.g., Buchwald-type). catalyst_check->solution_catalyst Is the reaction sluggish? solution_reagent Action: Convert boronic acid to a pinacol or MIDA boronate ester for 'slow-release' strategy. reagent_check->solution_reagent Is protodeboronation still significant? end_node Problem Resolved reagent_check->end_node No solution_base->temp_check solution_temp->water_check solution_water->catalyst_check solution_catalyst->reagent_check solution_reagent->end_node

Caption: A decision tree for troubleshooting protodeboronation.

Detailed Actionable Steps
  • Re-evaluate the Base: Strong bases can dramatically accelerate protodeboronation.[4] Consider switching to weaker inorganic bases. Fluoride-based bases like CsF can also be effective.[6]

  • Lower the Reaction Temperature: High heat accelerates decomposition.[2] Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the desired reaction is too slow, it is often better to use a more active catalyst system than to increase the temperature.[7]

  • Ensure Anhydrous Conditions: Water is a necessary reactant for protodeboronation.[2] Using anhydrous solvents and thoroughly drying all glassware can significantly suppress this side reaction. If water is required for the catalytic cycle, use the minimum amount necessary.

  • Accelerate the Productive Reaction: A slow Suzuki-Miyaura coupling gives the boronic acid more time to decompose.[7] Increasing catalyst loading or using more efficient, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling, making it outcompete protodeboronation.[13]

  • Use a More Stable Boron Reagent (The "Slow-Release" Strategy): Converting the boronic acid to a more stable derivative is a highly effective strategy.[1][14]

    • Pinacol Esters: More robust than the corresponding boronic acids, these are a common and effective alternative.[6]

    • MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, crystalline solids. Under specific basic conditions (e.g., with K₃PO₄), they hydrolyze slowly, releasing the boronic acid in situ.[13] This keeps the instantaneous concentration of the unstable boronic acid low, minimizing the opportunity for protodeboronation.[13]

Data Summary & Recommended Conditions

This table provides a starting point for optimizing your reaction to minimize protodeboronation of this compound.

ParameterStandard Conditions (Prone to Protodeboronation)Recommended Conditions (To Minimize Protodeboronation)Rationale
Base NaOH, KOH, Ba(OH)₂K₃PO₄, K₂CO₃, Cs₂CO₃, CsF Weaker bases are less likely to form the highly reactive boronate anion that precedes protodeboronation.[4][6]
Temperature 100-120 °C60-80 °C Lower temperatures slow the rate of decomposition while often being sufficient for catalytic turnover with an active catalyst.[7]
Solvent Dioxane/H₂O (1:1), Toluene/EtOH/H₂OAnhydrous Dioxane, Toluene, or THF Minimizing the proton source (water) directly inhibits the protodeboronation pathway.[7]
Boron Reagent Boronic AcidPinacol Ester or MIDA Boronate Esters provide greater stability and enable a "slow-release" approach, keeping the active boronic acid concentration low.[1][13]

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol for coupling this compound MIDA ester with an aryl bromide incorporates best practices to suppress protodeboronation.

1. Reagent Preparation:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv).

  • Add this compound MIDA ester (1.2 mmol, 1.2 equiv).

  • Add potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Add the Palladium catalyst/ligand system (e.g., Pd(OAc)₂, 2 mol%; SPhos, 4 mol%).

2. Reaction Execution:

  • Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) (5:1 ratio) via syringe.

  • Seal the flask and place it in a preheated oil bath at 80 °C.

  • Stir the reaction vigorously for the specified time (e.g., 4-12 hours).

3. Monitoring:

  • Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl bromide and the formation of both the desired product and the protodeboronated byproduct (3-chloro-1-propoxybenzene).

4. Work-up and Purification:

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Key factors promoting protodeboronation and their corresponding mitigation strategies.

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with Electron-Rich Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide expert advice and actionable troubleshooting strategies for a common challenge in cross-coupling chemistry: low yields in Suzuki-Miyaura reactions involving electron-rich boronic acids. Our approach is rooted in a deep understanding of the reaction mechanism, offering not just solutions, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My Suzuki coupling with an electron-rich boronic acid is resulting in low to no yield. What are the primary reasons for this?

Low yields in Suzuki couplings with electron-rich boronic acids are frequently due to a combination of factors that hinder the catalytic cycle. The primary culprits are often slow transmetalation and competing side reactions, most notably protodeboronation.[1][2]

  • Slow Transmetalation: The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical phase of the catalytic cycle.[3][4] For this to occur efficiently, the boronic acid needs to be converted into a more nucleophilic boronate species by a base.[4][5] Electron-rich boronic acids are less Lewis acidic, which can lead to a slower formation of the active boronate, thereby impeding the entire catalytic process.[6]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying your starting material.[7][8] Electron-rich boronic acids are particularly susceptible to this process, especially under harsh basic conditions and at elevated temperatures.[1][7]

Q2: I suspect protodeboronation is the main cause of my low yield. How can I definitively identify and mitigate this issue?

Identifying protodeboronation involves careful analysis of your reaction mixture, typically by LC-MS or GC-MS, to detect the arene byproduct that has lost its boronic acid group. To mitigate this pervasive side reaction, a multi-faceted approach is often necessary.

  • Choice of Base: The selection of the base is paramount. Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to milder or non-nucleophilic bases.

BaseRationaleRecommended for
Potassium Phosphate (K₃PO₄) A strong, non-nucleophilic base that effectively promotes boronate formation with reduced risk of substrate degradation.[1]General use with electron-rich systems.
Cesium Carbonate (Cs₂CO₃) Often provides excellent results due to its solubility in organic solvents and high activity.[1]When other bases fail to give good conversion.
Potassium Fluoride (KF) A milder base that can be effective, particularly in anhydrous conditions. The fluoride ion is thought to activate the boronic acid.[5]For base-sensitive substrates.
  • Protecting the Boronic Acid: Converting the boronic acid to a more stable derivative can be a highly effective strategy. These derivatives act as a "slow-release" source of the boronic acid, keeping its concentration low and minimizing side reactions.[2][8]

DerivativeAdvantagesDeprotection/Reaction Conditions
Pinacol Esters (BPin) Significantly more stable than the corresponding boronic acids and are easily prepared and handled.[1][9]Can often be used directly in the coupling reaction.
MIDA Boronates Highly stable, crystalline solids that are resistant to chromatography and harsh conditions.[1][10][11]Deprotected under mild basic conditions to release the boronic acid in situ.[11]
Trifluoroborate Salts (BF₃K) Air-stable, crystalline solids that are more robust and less prone to protodeboronation than boronic acids.[12]Require hydrolysis to the boronic acid for transmetalation to occur.[13]
  • Reaction Conditions:

    • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be beneficial.[1][14]

    • Lower Temperature: Running the reaction at the lowest effective temperature can help to slow the rate of protodeboronation.[1]

Below is a troubleshooting workflow to guide your experimental decisions when faced with low yields.

G start Low Yield with Electron-Rich Boronic Acid check_side_products Analyze Crude Reaction Mixture (LC-MS/GC-MS) start->check_side_products protodeboronation Protodeboronation Detected? check_side_products->protodeboronation Identify Byproducts homocoupling Homocoupling Detected? protodeboronation->homocoupling No mitigate_protodeboronation Mitigate Protodeboronation protodeboronation->mitigate_protodeboronation Yes no_reaction Starting Materials Unchanged? homocoupling->no_reaction No mitigate_homocoupling Mitigate Homocoupling homocoupling->mitigate_homocoupling Yes optimize_conditions Optimize Reaction Conditions no_reaction->optimize_conditions Yes change_base Switch to Milder Base (e.g., K₃PO₄, KF) mitigate_protodeboronation->change_base protect_boronic_acid Use Protected Boronic Acid (MIDA ester, BPin, BF₃K) mitigate_protodeboronation->protect_boronic_acid lower_temp Lower Reaction Temperature mitigate_protodeboronation->lower_temp degas Ensure Rigorous Degassing (Ar/N₂ Purge) mitigate_homocoupling->degas check_catalyst Use Fresh/High-Quality Catalyst mitigate_homocoupling->check_catalyst change_ligand Use Electron-Rich, Bulky Ligand (e.g., SPhos, XPhos) optimize_conditions->change_ligand change_solvent Screen Solvents (e.g., Dioxane, THF, Toluene) optimize_conditions->change_solvent increase_temp Increase Temperature optimize_conditions->increase_temp

Caption: A logical workflow for diagnosing and addressing low yields.

Q3: My reaction is sluggish and fails to go to completion. How can I improve the reaction rate and conversion?

A stalled reaction often points to issues with catalyst activity or inefficient transmetalation. Here’s how to address these problems:

  • Catalyst and Ligand Selection: For challenging couplings involving electron-rich boronic acids, the choice of ligand is critical. Electron-rich and bulky phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][15]

    • Buchwald Ligands: Ligands such as SPhos and XPhos are highly effective for these types of transformations.[11][16] They stabilize the palladium catalyst and promote the desired bond formation.

    • Catalyst Precursors: Ensure your palladium source is active. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[1] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst.

  • Solvent Effects: The solvent can have a profound impact on the reaction rate and outcome.

    • Aprotic polar solvents like dioxane and THF, often with a small amount of water, are commonly used. The water can help to solubilize the base and facilitate the formation of the boronate.[1]

    • For particularly challenging substrates, a solvent screen may be necessary to find the optimal conditions.

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for the transmetalation step.[1] However, be mindful that higher temperatures can also increase the rate of protodeboronation. A careful balance must be struck.

The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights where issues with electron-rich boronic acids typically arise.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RedElim->Product BoronicAcid Ar'-B(OH)₂ (Electron-Rich) Boronate [Ar'-B(OH)₃]⁻ (Active Boronate) BoronicAcid->Boronate + Base Protodeboronation Protodeboronation (Side Reaction) BoronicAcid->Protodeboronation + Base, H₂O, Heat Base Base (e.g., K₃PO₄) Boronate->Transmetalation Slow Step for Electron-Rich Systems Byproduct Ar'-H Protodeboronation->Byproduct

References

Technical Support Center: Strategies for Purifying Products from (4-Chloro-2-propoxyphenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for the purification of reaction products involving (4-Chloro-2-propoxyphenyl)boronic acid. As a substituted phenylboronic acid, this reagent is a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions, for synthesizing complex biaryl structures found in many pharmaceutical agents and functional materials.[1][2][3] However, the unique substitution pattern—a chloro group, a propoxy moiety, and the boronic acid functional group—can present specific challenges during product purification. This guide is designed to provide you with the causal reasoning behind experimental choices and robust protocols to ensure the integrity of your results.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the work-up and purification of products from reactions utilizing this compound.

Issue 1: Persistent Boronic Acid Impurities in the Final Product

Q: I've performed a Suzuki-Miyaura coupling reaction and after a standard work-up and column chromatography, my NMR analysis still shows the presence of unreacted this compound or its byproducts. How can I remove these?

A: This is a frequent challenge, as boronic acids and their derivatives can have polarities similar to the desired biaryl product, leading to co-elution during chromatography.[4] Here’s a systematic approach to tackle this issue:

Probable Causes & Solutions:

  • Incomplete Reaction: The most straightforward reason for the presence of starting material is an incomplete reaction. Ensure your reaction has gone to completion using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis before proceeding with the work-up.[5]

  • Boronic Acid Homocoupling: Palladium catalysts can promote the self-coupling of boronic acids to form symmetrical biaryl compounds (boronic acid homodimers).[6] These impurities can be difficult to separate from the desired product. Optimizing reaction conditions, such as using the correct palladium catalyst and ligand, can minimize this side reaction.

  • Ineffective Work-up for Boronic Acid Removal: A standard aqueous work-up may not be sufficient to remove all boronic acid residues. Boronic acids are weakly acidic and can be converted to their corresponding boronate salts under basic conditions, which enhances their water solubility.[7]

Recommended Protocol: Basic Aqueous Wash

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.[1]

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3).[8] This will convert the acidic boronic acid into its more water-soluble boronate salt, which will partition into the aqueous layer.[7]

  • Separate the aqueous layer. It's good practice to re-extract the aqueous layer with the organic solvent to recover any product that may have been carried over.

  • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.[9]

Expert Insight: The propoxy group on your boronic acid increases its lipophilicity compared to simpler phenylboronic acids. This might necessitate multiple basic washes to ensure complete removal.

Issue 2: Product Decomposition on Silica Gel During Column Chromatography

Q: My desired product appears to be degrading or streaking excessively on the silica gel column, leading to low recovery and poor purity. What's causing this and how can I prevent it?

A: The acidic nature of standard silica gel can sometimes lead to the decomposition of sensitive organic molecules.[10] Products derived from this compound may contain functional groups that are labile to acid.

Probable Causes & Solutions:

  • Acid-Sensitivity of the Product: The biaryl product may contain acid-sensitive functional groups that are being cleaved or rearranged on the acidic silica surface.

  • Hydrolysis of Boronate Esters: If your product is a boronate ester, the acidic silica can catalyze its hydrolysis back to the boronic acid, leading to streaking and difficult separation.[10][11]

Recommended Strategies:

  • Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry of the silica in your column solvent containing a small amount (e.g., 1%) of a non-nucleophilic base like triethylamine.[10] This will deactivate the acidic sites on the silica surface.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica like C18 for reverse-phase chromatography if your product is sufficiently nonpolar.

  • Minimize Contact Time: A shorter, wider column can reduce the time your compound spends in contact with the silica gel.[4]

Workflow for Selecting a Purification Strategy

purification_workflow start Crude Reaction Mixture workup Aqueous Work-up (Dilute, Wash with Base, Brine) start->workup analyze Analyze Crude Product (TLC, NMR, LC-MS) workup->analyze is_solid Is the product a solid? analyze->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No is_pure Is the product pure? recrystallize->is_pure is_pure->column No final_product Pure Product is_pure->final_product Yes column->final_product troubleshoot Troubleshoot Further (Alternative Chromatography, etc.) column->troubleshoot

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a Suzuki-Miyaura reaction with this compound?

A1: A successful purification strategy begins with understanding the potential impurities.[1] Besides unreacted starting materials, you should be aware of:

  • Homocoupling Products: These are dimers of your starting materials, resulting from the coupling of two molecules of this compound or two molecules of your aryl halide partner.[6]

  • Protodeborylation Product: This is where the boronic acid group is replaced by a hydrogen atom. This can occur under certain reaction conditions, especially with prolonged heating or in the presence of protic sources.[6]

  • Palladium Catalyst Residues: The palladium catalyst and its ligands can contaminate the product.[12] Passing the crude product through a plug of Celite or silica gel can help remove some of these.[9][13]

  • Inorganic Salts: Byproducts from the base used in the reaction (e.g., sodium or potassium carbonate) are typically removed during the aqueous work-up.[1]

Q2: Can I use recrystallization to purify my product? If so, what are some good solvent systems to try?

A2: Recrystallization is an excellent and often preferred method for purifying solid products, as it can be more scalable and cost-effective than chromatography.[13][14] The key is finding a solvent system where your product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain soluble at all temperatures.

For biaryl products derived from this compound, which tend to be moderately polar and crystalline, consider the following solvent systems:

  • Hexanes/Ethyl Acetate: A nonpolar/polar mixture that is a good starting point for many organic compounds.

  • Toluene or Xylenes: These aromatic solvents can be effective for dissolving biaryl compounds at elevated temperatures.

  • Ethanol or Isopropanol/Water: An alcohol-water mixture can also be effective, where the product is dissolved in the hot alcohol and water is added until the solution becomes cloudy (the cloud point), followed by cooling.

Q3: Are there any alternatives to a basic wash for removing boronic acid impurities?

A3: Yes, while a basic wash is the most common method, other techniques can be employed:

  • Extraction with Aliphatic Alcohols: Liquid-liquid extraction using long-chain aliphatic alcohols (like 2-ethyl-1-hexanol or isooctanol) diluted in a hydrocarbon solvent like kerosene can be used to selectively extract boric acid and its derivatives from aqueous solutions.[15][16] This is more common in industrial-scale processes.

  • Cloud Point Extraction: This technique uses a surfactant solution to form a micellar phase that can selectively extract impurities. It has been used to separate trace metal impurities from boric acid.[17]

  • Formation of Volatile Esters: In some cases, boronic acids can be removed by forming volatile esters (e.g., with methanol) and then removing them by evaporation, though this is less common for arylboronic acids.[8]

Q4: How does the stability of this compound affect my reaction and purification?

A4: Boronic acids can undergo hydrolysis, especially in the presence of water.[18][19] They can also exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[20] It is often recommended to use freshly recrystallized boronic acids to ensure they are free of boroximes, which can be less reactive in some coupling reactions.[20] To enhance stability during storage and handling, boronic acids can be converted to more stable boronate esters, such as pinacol esters.[10][21] However, these esters will need to be hydrolyzed back to the boronic acid in situ during the Suzuki-Miyaura reaction, which is typically facilitated by the aqueous basic conditions.[6]

Summary of Purification Techniques and Target Impurities
Purification TechniqueTarget ImpuritiesKey Considerations
Aqueous Basic Wash Unreacted Boronic Acid, Boronic Acid ByproductsConverts boronic acids to water-soluble boronate salts.[7][8]
Flash Column Chromatography Homocoupling Products, Unreacted Aryl Halide, Other Organic ImpuritiesChoice of stationary phase (silica, alumina) and solvent system is crucial.[5][22]
Recrystallization Closely Eluting Impurities, Minor ContaminantsProduct must be a solid. Finding the right solvent system is key.[13][14]
Celite Filtration Palladium Catalyst Residues, Insoluble ParticulatesOften performed after the reaction and before aqueous work-up.[9][13]

Detailed Experimental Protocols

Protocol 1: General Work-up and Basic Wash
  • Cool and Dilute: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to ambient temperature. Dilute the reaction mixture with ethyl acetate (EtOAc) (approx. 10 volumes relative to the limiting reagent).

  • Filter (Optional): If significant solids are present (e.g., the base or palladium on a solid support), filter the mixture through a pad of Celite. Wash the filter cake with additional EtOAc to ensure complete transfer of the product.[9][13]

  • Transfer to Separatory Funnel: Transfer the combined organic filtrate to a separatory funnel.

  • Basic Wash: Add an equal volume of 1 M NaOH solution and shake gently. Allow the layers to separate. Drain the lower aqueous layer. Repeat this wash one more time.[8]

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to facilitate the removal of dissolved water.

  • Dry and Concentrate: Dry the organic layer over anhydrous Na2SO4, filter the solution, and concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Select a column size appropriate for the amount of crude material (a silica gel to crude product ratio of 50:1 to 100:1 by weight is a good starting point).[22] Pack the column using the "wet-packing" method with your chosen eluent system.[22]

  • Determine Eluent System: Use TLC to find a solvent system that gives good separation between your product and impurities. For a typical biaryl product, a mixture of hexanes and ethyl acetate is a good starting point.[9] Aim for an Rf value of ~0.3 for your product.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding this to the top of the packed column.[5]

  • Elute and Collect: Begin eluting the column with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified product.

Logical Relationship Diagram

logical_relationship cluster_reaction Suzuki-Miyaura Reaction cluster_impurities Potential Impurities cluster_purification Purification Steps reactants This compound Aryl Halide Palladium Catalyst Base impurities Unreacted Boronic Acid Homocoupling Products Protodeborylation Byproducts Catalyst Residues reactants->impurities generates steps Aqueous Basic Wash Column Chromatography Recrystallization impurities->steps are removed by product Desired Biaryl Product steps->product yields

Caption: Interplay of reaction, impurities, and purification.

This guide provides a comprehensive framework for purifying products from reactions involving this compound. By understanding the nature of potential impurities and applying the appropriate purification strategies, you can achieve high purity and yield in your synthetic endeavors. For further assistance, please do not hesitate to reach out.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions, specifically when dealing with sterically demanding boronic acids and aryl halides. Steric hindrance presents a significant challenge, often leading to low yields and incomplete reactions by impeding key steps in the catalytic cycle.

This resource provides in-depth, troubleshooting-focused answers to common problems, explaining the chemical principles behind each recommendation. Our goal is to empower you to diagnose issues systematically and optimize your reaction conditions for success.

Frequently Asked Questions & Troubleshooting Guides
Q1: My Suzuki-Miyaura reaction with a sterically hindered boronic acid is giving very low to no yield. What are the first and most critical parameters I should re-evaluate?

A1: When a typically robust reaction like the Suzuki-Miyaura coupling fails with hindered substrates, the issue often lies in the inability of the catalytic system to overcome the high activation energies associated with sterically demanding partners. The primary culprits are usually an inadequate ligand/catalyst choice and suboptimal reaction temperature.

Core Insight: Steric hindrance primarily affects two key steps in the catalytic cycle: oxidative addition and reductive elimination.

  • Oxidative Addition: A bulky aryl halide can be slow to react with the palladium(0) center.

  • Reductive Elimination: The two bulky groups on the palladium(II) intermediate may struggle to come together to form the new C-C bond and regenerate the catalyst.

A successful strategy requires a catalytic system expressly designed to handle this bulk.

Troubleshooting Workflow:

  • Evaluate the Ligand: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates. The single most critical modification is to switch to a bulkier, more electron-rich ligand. These ligands promote the formation of a highly reactive, monoligated 14-electron palladium(0) species, which is crucial for efficient oxidative addition and also facilitates the difficult reductive elimination step.[1]

    • Recommended Ligands: Start with biaryl phosphine ligands (often called Buchwald ligands). SPhos, RuPhos, and XPhos are excellent first choices.[1][2] For extremely hindered substrates, such as those required to form tetra-ortho-substituted biaryls, specialized ligands like AntPhos or BI-DIME have demonstrated superior performance.[1][3][4] N-Heterocyclic Carbenes (NHCs) are also highly stable and active alternatives.[5][6]

  • Increase Reaction Temperature: Sterically hindered substrates require more thermal energy to overcome activation barriers.[2] If your reaction is running at a moderate temperature (e.g., 80 °C), a significant increase is often necessary.

    • Actionable Step: Increase the temperature in a stepwise manner, for example, to 100-110 °C, and if needed, up to 140 °C.[1][4] This often requires switching to a higher-boiling solvent like xylenes or toluene.[1]

    • Alternative Heating: Microwave irradiation can be a powerful tool to rapidly and efficiently heat the reaction, often leading to dramatically reduced reaction times and improved yields for challenging couplings.[5]

  • Re-evaluate the Base and Solvent: The choice of base is critical and is intrinsically linked to the solvent system.

    • Bases: A weak base may not be sufficient to promote the formation of the active boronate species required for transmetalation.[7][8] Potassium phosphate (K₃PO₄), used as a fine powder, is a reliable and effective choice for many hindered couplings.[1][2] For less reactive partners like aryl chlorides, stronger bases such as potassium tert-butoxide (t-BuOK) may be required.[5]

    • Solvents: Anhydrous, aprotic solvents are generally preferred. Toluene and dioxane are common and effective choices.[1][5] The role of the solvent can be complex, sometimes influencing selectivity and catalyst stability.[9][10][11]

This initial three-pronged approach—upgrading the ligand, increasing temperature, and optimizing the base/solvent combination—resolves the majority of issues with low-yielding, sterically hindered couplings.

Q2: I've switched to a bulky Buchwald ligand and increased the temperature to 110 °C, but my yield is still poor. What secondary factors should I investigate?

A2: If the primary adjustments have not yielded the desired result, it's time to look at more subtle, yet equally critical, aspects of the reaction setup and reagent quality. Oxygen contamination and the stability of the boronic acid itself are common secondary failure points.

Troubleshooting Deeper Issues:

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state. Similarly, phosphine ligands can be oxidized, rendering them ineffective.[12][13]

    • Protocol: Ensure your solvent is rigorously degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for highly sensitive reactions.[2] Your reaction vessel must be thoroughly purged with an inert gas before adding the catalyst and solvent.[12][13]

  • Boronic Acid Stability & Purity: Sterically hindered boronic acids can be prone to decomposition, particularly protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), which is accelerated at higher temperatures and under harsh basic conditions.[2]

    • Diagnosis: If you suspect decomposition, consider converting your boronic acid into a more stable derivative, such as a boronic acid pinacol ester (Bpin), MIDA ester, or a potassium trifluoroborate salt. These are generally more robust and can be used directly in the coupling reaction.[2]

    • Alternative: Using milder bases like potassium fluoride (KF) can sometimes mitigate protodeboronation.[7]

  • Catalyst Pre-activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient.

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, pre-activated palladacycle precatalyst (e.g., XPhos Pd G3).[12] These catalysts do not require an activation step and can lead to more consistent results.

The interplay between these factors is crucial. For instance, a slightly suboptimal base might be tolerated at 80 °C but could cause significant boronic acid decomposition at 120 °C.

Experimental Protocols & Data
General Protocol for Optimizing a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

1. Reagent Preparation & Setup:

  • To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid or its derivative (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[12]

  • Seal the vessel with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[12]

2. Catalyst & Solvent Addition:

  • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and the appropriate phosphine ligand if not using a pre-formed complex.[12]

  • Add the degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[2]

3. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (start at 100-110 °C) with vigorous stirring.[1][2]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 2 hours).

4. Workup & Purification:

  • Once complete, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[12][13]

Table 1: Recommended Starting Conditions for Hindered Couplings
ParameterRecommendation for Sterically Hindered SubstratesRationale & Key Considerations
Catalyst System Pd(OAc)₂ (1-2 mol%) with a bulky phosphine ligand (2-4 mol%) OR a palladacycle precatalyst (e.g., XPhos Pd G3, 1-2 mol%)Bulky, electron-rich ligands are essential to promote oxidative addition and reductive elimination.[1][14] Pre-activated G3-type catalysts offer high reliability.
Recommended Ligands First Choice: XPhos, SPhos, RuPhos For Extreme Cases: AntPhos, BI-DIMEThese ligands provide the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle with demanding substrates.[1][3][4]
Base K₃PO₄ (finely powdered, 2-3 equiv) or t-BuOK (for aryl chlorides, 2 equiv)K₃PO₄ is a strong, effective base for hindered couplings.[1] t-BuOK provides higher basicity needed for less reactive aryl chlorides.[5]
Solvent Toluene, Dioxane, or Xylenes (anhydrous, degassed)Higher boiling points allow for the necessary elevated reaction temperatures.[1] Must be rigorously deoxygenated.
Temperature Initial: 100-110 °C If no reaction: Increase to 120-140 °C or use microwave heatingHigher thermal energy is required to overcome the activation barriers imposed by steric clash.[1][2][4]
Visualizing the Process
Troubleshooting Logic Flow

The following diagram outlines a systematic approach to troubleshooting a failed or low-yielding reaction involving sterically hindered substrates.

Troubleshooting_Flowchart start Low Yield with Hindered Substrates q1 Is the ligand bulky and electron-rich? (e.g., XPhos, SPhos, NHC) start->q1 ans1_no No q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes action1 ACTION: Switch to a Buchwald-type or NHC ligand. ans1_no->action1 q2 Is the reaction temperature high enough? (≥100 °C) ans1_yes->q2 action1->q2 ans2_no No q2->ans2_no No ans2_yes Yes q2->ans2_yes Yes action2 ACTION: Increase temperature to 100-140 °C. Use a higher boiling solvent (Toluene/Xylenes) or consider microwave heating. ans2_no->action2 q3 Are reagents pure and conditions anhydrous/inert? ans2_yes->q3 action2->q3 ans3_no No q3->ans3_no No ans3_yes Yes q3->ans3_yes Yes action3 ACTION: - Rigorously degas solvent. - Purge vessel with Ar/N₂. - Check boronic acid stability (consider Bpin ester). - Use a reliable base (K₃PO₄). ans3_no->action3 success Reaction Optimized ans3_yes->success action3->success

Caption: Systematic workflow for optimizing hindered Suzuki couplings.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to diagnosing which step is failing. With hindered substrates, the oxidative addition (II) and reductive elimination (V) are often the rate-limiting steps.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) label_OA II. Oxidative Addition (Often slow with hindered Ar-X) Pd0->label_OA OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ label_TM IV. Transmetalation OxAdd->label_TM Transmetal Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ label_RE V. Reductive Elimination (Difficult with bulky Ar, Ar') Transmetal->label_RE Product Ar-Ar' (Desired Product) Product->Pd0 I. Catalyst Regeneration label_OA->OxAdd label_TM->Transmetal label_RE->Product label_Base III. Base Activation label_Base->label_TM Ar'-B(OH)₃⁻ ArylHalide Ar-X ArylHalide->label_OA BoronicAcid Ar'-B(OH)₂ BoronicAcid->label_Base Base Base (e.g., K₃PO₄) Base->label_Base

Caption: The Suzuki-Miyaura catalytic cycle highlights key steps.

References

Technical Support Center: Navigating Reactions with Ortho-Alkoxy Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with ortho-alkoxy substituted phenylboronic acids. This guide is designed to provide in-depth, field-proven insights into the common side reactions encountered with these versatile yet sometimes challenging reagents in Suzuki-Miyaura cross-coupling and other palladium-catalyzed reactions. Here, we move beyond simple protocols to explain the causality behind the experimental challenges and offer robust troubleshooting strategies.

Introduction: The Duality of the Ortho-Alkoxy Group

Ortho-alkoxy substituted phenylboronic acids, such as 2-methoxyphenylboronic acid, are invaluable building blocks in modern organic synthesis. The ortho-alkoxy group, being electron-donating, generally enhances the nucleophilicity of the ipso-carbon, which can be beneficial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, its proximity to the boronic acid moiety introduces a unique combination of steric and electronic effects that can promote a variety of undesirable side reactions. This guide will dissect these issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should expect when using an ortho-alkoxy substituted phenylboronic acid?

A1: You should be vigilant for three primary side reactions:

  • Protodeboronation: The replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom. This is often the most significant cause of yield loss, particularly with electron-rich boronic acids.

  • Homocoupling: The dimerization of the boronic acid to form a symmetrical biaryl (e.g., 2,2'-dimethoxybiphenyl). This is typically promoted by the presence of oxygen and the palladium catalyst.

  • Boroxine Formation: The dehydration and trimerization of the boronic acid to form a six-membered cyclic anhydride. While boroxines can be reactive in Suzuki couplings, their formation complicates stoichiometry and can impact reaction kinetics.

Q2: My reaction is showing significant protodeboronation, resulting in the formation of anisol as a byproduct. What is causing this and how can I fix it?

A2: Protodeboronation is the protonolysis of the carbon-boron bond and is a common issue with electron-rich arylboronic acids, such as those with alkoxy substituents. The reaction is highly dependent on factors like base strength, water content, and temperature.

Causality:

  • Base-Catalyzed Pathway: Strong bases, especially hydroxides in aqueous media, increase the concentration of the more reactive boronate species (Ar-B(OH)₃⁻). This species can then react with a proton source (like water) in a rate-limiting step to cleave the C-B bond.

  • Temperature: Higher temperatures can accelerate the rate of protodeboronation, causing the boronic acid to degrade faster than the desired cross-coupling occurs.

  • Slow Coupling: If the main Suzuki-Miyaura reaction is slow due to a challenging substrate or a suboptimal catalyst, the boronic acid is exposed to potentially degrading conditions for a longer period, allowing protodeboronation to become a major pathway.

Troubleshooting Flowchart:

G start High Protodeboronation Observed q1 Are you using a strong base (e.g., NaOH, KOH)? start->q1 a1_yes Switch to a milder base: K₃PO₄, K₂CO₃, or CsF. q1->a1_yes Yes a1_no Is the reaction run at high temperature (>100 °C)? q1->a1_no No a2_yes Lower the temperature. Attempt reaction at 60-80 °C. a1_no->a2_yes Yes a2_no Are you using anhydrous solvents? a1_no->a2_no No a3_no Use rigorously dried solvents. Excess water is a proton source. a2_no->a3_no Yes a3_yes Consider boronic acid stability. Is the desired coupling slow? a2_no->a3_yes No a4_yes 1. Use a more active catalyst/ligand system. 2. Convert boronic acid to a more stable ester (pinacol or MIDA). a3_yes->a4_yes Yes

Caption: Troubleshooting protodeboronation.

Q3: I am observing the homocoupling byproduct (e.g., 2,2'-dimethoxybiphenyl). What conditions favor this, and how can it be suppressed?

A3: Homocoupling of boronic acids is an oxidative process that competes with the desired cross-coupling pathway.

Causality:

  • Oxygen: The presence of molecular oxygen is a primary culprit. Oxygen can participate in the catalytic cycle, leading to the oxidative homocoupling of the boronic acid.

  • Catalyst System: Some palladium catalysts or reaction conditions can favor this side reaction. It can occur through a mechanism involving two transmetalation steps or via a Pd(II)-mediated oxidative pathway.

Mitigation Strategies:

  • Inert Atmosphere: The most critical step is to ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). This involves thoroughly degassing all solvents and reagents.

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos) can often favor the desired cross-coupling pathway over homocoupling.

  • Reaction Conditions: Sometimes, simply changing the solvent or base can alter the relative rates of the desired and undesired reactions.

Q4: How does the ortho-methoxy group specifically influence side reactions compared to a para-methoxy group?

A4: The position of the alkoxy group is critical.

  • Ortho-isomer:

    • Steric Hindrance: The group's proximity to the reaction center can sterically hinder the approach of the palladium complex, potentially slowing down the rate of transmetalation. This can make side reactions like protodeboronation more competitive if the desired reaction is sluggish.

    • Chelation Effect: The oxygen atom of the methoxy group can coordinate to the palladium center in the transition state. This chelation can stabilize the intermediate, influencing regioselectivity and potentially accelerating the desired reductive elimination step relative to side reactions.

  • Para-isomer:

    • Electronic Effect: It exerts a purely electronic donating effect, which increases the nucleophilicity of the boronic acid, generally favoring the Suzuki coupling. However, it is also more prone to protodeboronation than unsubstituted phenylboronic acid due to this increased electron density.

    • No Steric/Chelation Effect: Lacks the steric bulk and potential for chelation seen in the ortho isomer.

In essence, the ortho-alkoxy group introduces a complex interplay of steric hindrance and potential catalytic assistance via chelation, which is absent in the para isomer.

Troubleshooting Guide: Advanced Scenarios

Scenario 1: Low yield with both starting materials and byproducts observed.

Problem: You observe unreacted aryl halide, unreacted boronic acid, plus the protodeboronated arene and homocoupled biaryl. This points to an inefficient catalytic system where side reactions are outcompeting a slow desired reaction.

Parameter to Check Potential Cause & Explanation Recommended Action
Catalyst Activity The Pd(0) active species may not be forming efficiently, or the catalyst may be deactivated.Use a fresh batch of palladium precatalyst and ligand. Consider using a more robust, air-stable precatalyst.
Ligand Choice The ligand may not be suitable for the sterically demanding ortho-substituted substrate.Switch to a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos) known to accelerate reductive elimination.
Base/Solvent System The chosen base may be too weak to promote efficient transmetalation, or solubility issues may be present.For challenging couplings, a stronger base like K₃PO₄ is often effective. Ensure the solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) provides adequate solubility for all components.
Scenario 2: Boronic acid appears to be degrading before the reaction completes.

Problem: TLC or LC-MS analysis shows the boronic acid spot/peak diminishing over time, but the product peak is not growing proportionally. A new, more polar baseline spot may appear (boronic acid decomposition).

Actionable Protocol: Conversion to a Pinacol Boronate Ester

Boronic acids can be unstable, especially in solution. Converting them to their corresponding pinacol boronate esters (Bpin) provides a more stable reagent that is less prone to protodeboronation and boroxine formation. The ester acts as a "slow-release" form of the boronic acid under the reaction conditions.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask, dissolve the ortho-alkoxy phenylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like toluene or THF (approx. 0.5 M).

  • Drying: Add a drying agent such as anhydrous magnesium sulfate (MgSO₄) or set up a Dean-Stark apparatus to remove water.

  • Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours. The removal of water drives the equilibrium towards the ester.

  • Workup: Filter off the drying agent. The resulting solution of the pinacol ester can often be used directly in the Suzuki-Miyaura reaction without isolation. Alternatively, the solvent can be removed under reduced pressure to yield the crude ester, which can be purified if necessary.

Reaction Workflow Diagram:

G cluster_0 Boronic Acid Stabilization cluster_1 Suzuki-Miyaura Coupling BA Ortho-alkoxy Phenylboronic Acid (Unstable) Ester Pinacol Boronate Ester (Stable) BA->Ester Esterification Pinacol Pinacol Pinacol->Ester Solvent Toluene or THF (with drying) Solvent->Ester Ester_use Pinacol Boronate Ester Ester->Ester_use Use Directly Product Desired Biaryl Product Ester_use->Product Slow Release & Coupling ArX Aryl Halide ArX->Product Pd_cat Pd Catalyst / Base Pd_cat->Product

Caption: Workflow for stabilizing boronic acids.

Analytical Methods for Troubleshooting

Identifying the byproducts is key to diagnosing the problem.

Analytical Technique Application in Troubleshooting
LC-MS The most powerful tool. Allows for the separation and identification of starting materials, desired product, protodeboronated byproduct, and homocoupled byproduct by their mass-to-charge ratio.
¹H NMR Spectroscopy Can be used to analyze the crude reaction mixture. Look for the disappearance of the aryl halide signals and the appearance of new aromatic signals corresponding to the product. The protodeboronated arene will have a characteristic signal where the C-Br/I bond was.
¹¹B NMR Spectroscopy Useful for observing the state of the boron species. A shift can indicate the conversion of the boronic acid to a boronate ester or the formation of boroxine.
TLC (Thin-Layer Chromatography) A quick method to monitor reaction progress. The homocoupling product is typically less polar than the desired cross-coupled product. The protodeboronated byproduct is the least polar.

This technical guide provides a framework for understanding and overcoming the common challenges associated with ortho-alkoxy substituted phenylboronic acids. By understanding the underlying mechanisms of the side reactions, researchers can make informed decisions to optimize their reaction conditions and achieve higher yields and purities.

How to minimize homocoupling of (4-Chloro-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki-Miyaura Coupling

Introduction: Navigating the Challenge of Biaryl Impurities

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. However, the formation of undesired symmetrical biaryl byproducts through the homocoupling of boronic acid reagents is a persistent challenge that can significantly lower the yield of the desired product and complicate purification. This guide provides an in-depth analysis and practical troubleshooting strategies for minimizing the homocoupling of (4-Chloro-2-propoxyphenyl)boronic acid, a substrate with both electron-donating and electron-withdrawing groups that can influence its reactivity and stability.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a major issue?

A1: Homocoupling is a side reaction where two molecules of the boronic acid starting material react to form a symmetrical biaryl dimer. In the case of this compound, this results in the formation of 4,4'-dichloro-2,2'-dipropoxy-1,1'-biphenyl. This side reaction is problematic for two primary reasons:

  • Yield Reduction: It consumes the boronic acid reagent, directly reducing the maximum achievable yield of your desired cross-coupled product.

  • Purification Complexity: The homocoupled byproduct often has similar polarity and chromatographic behavior to the target molecule, making its removal via standard purification techniques like flash chromatography difficult and time-consuming.

Q2: What are the primary chemical pathways that lead to homocoupling?

A2: There are two well-established mechanisms, both of which are highly relevant under typical Suzuki-Miyaura conditions:

  • Oxygen-Mediated Pathway: This is often the dominant cause. Trace amounts of dissolved oxygen (O₂) in the reaction mixture can react with the active Pd(0) catalyst to form a palladium-peroxo species ((L₂)Pd(η²-O₂)). This complex is a potent oxidant and can react with two molecules of the boronic acid to produce the homocoupled biaryl and water, regenerating the Pd(0) catalyst.[1][2][3] This pathway underscores the critical importance of maintaining a strictly inert atmosphere.

  • Pd(II)-Mediated Pathway: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is used, a portion of it must be reduced to Pd(0) to enter the primary catalytic cycle. This reduction can occur via the homocoupling of two boronic acid molecules, which act as reducing agents, producing the biaryl byproduct and the necessary Pd(0).[1][4] This is why reactions starting with Pd(II) sources can sometimes show initial bursts of homocoupling.

Q3: My boronic acid has been on the shelf for a while. Could its degradation contribute to this problem?

A3: Absolutely. Arylboronic acids are susceptible to decomposition, primarily through a process called protodeboronation , where the C-B bond is cleaved by a proton source (like water) to yield the corresponding arene (in this case, 3-chloro-1-propoxybenzene) and boric acid.[1][5] While this doesn't directly form the homocoupled product, it reduces the concentration of the active nucleophile. More importantly, boronic acids can also slowly oxidize or form anhydrides (boroxines) upon storage.[6][7] Degraded or impure starting material can have unpredictable effects on the catalytic cycle, potentially favoring side reactions. It is always recommended to use high-purity boronic acids or to assess their integrity before use.

Systematic Troubleshooting Guide

High levels of the homocoupled byproduct, 4,4'-dichloro-2,2'-dipropoxy-1,1'-biphenyl, have been detected in your reaction. This section provides a logical workflow to diagnose and resolve the issue.

Troubleshooting Workflow Diagram

The following diagram outlines a step-by-step process for identifying and mitigating the root cause of excessive homocoupling.

troubleshooting_workflow start High Homocoupling Detected check_atmosphere 1. Assess Reaction Atmosphere start->check_atmosphere is_inert Is atmosphere rigorously inert? check_atmosphere->is_inert degas ACTION: Improve solvent degassing (sparge/freeze-pump-thaw). Ensure positive inert gas flow. is_inert->degas No check_catalyst 2. Evaluate Catalyst System is_inert->check_catalyst Yes degas->check_catalyst catalyst_type What is the Palladium source? check_catalyst->catalyst_type pd_ii Pd(II) Precatalyst (e.g., Pd(OAc)₂) catalyst_type->pd_ii Pd(II) pd_zero Pd(0) Source or Modern Precatalyst (e.g., Pd(PPh₃)₄, G3-XPhos) catalyst_type->pd_zero Pd(0) / Precat. action_catalyst ACTION: Switch to a Pd(0) source or a well-defined, fast-acting precatalyst. Consider adding a mild reducing agent (e.g., K₃PO₄). pd_ii->action_catalyst action_ligand ACTION: Use a bulky, electron-rich monophosphine ligand (e.g., SPhos, XPhos, RuPhos) to accelerate reductive elimination. pd_zero->action_ligand check_conditions 3. Optimize Reaction Conditions action_catalyst->check_conditions action_ligand->check_conditions temp_issue Is temperature > 100°C? check_conditions->temp_issue action_temp ACTION: Lower the temperature. Modern catalysts often work efficiently at RT to 80°C. temp_issue->action_temp Yes check_base Is a very strong base used (e.g., NaOH)? temp_issue->check_base No action_temp->check_base action_base ACTION: Switch to a milder base like K₃PO₄ or K₂CO₃. check_base->action_base Yes end Homocoupling Minimized check_base->end No action_base->end

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

Detailed Solutions & Parameter Optimization

Atmosphere and Solvent Degassing (The Highest Priority)

The single most effective measure to prevent homocoupling is the rigorous exclusion of oxygen.[4][8] Standard procedures of simply flushing the reaction vessel headspace with nitrogen or argon are often insufficient.

  • Recommended Action: Solvents must be thoroughly degassed before use. The two most effective methods are:

    • Freeze-Pump-Thaw: For organic solvents, perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and thawing under an inert atmosphere.

    • Inert Gas Sparging: Bubble a fine stream of argon or nitrogen directly through the solvent for at least 30-60 minutes. This is a highly effective method for removing dissolved oxygen.[4]

Ensure the reaction is maintained under a positive pressure of inert gas throughout the entire duration, from reagent addition to final quench.

Catalyst and Ligand Selection

The choice of catalyst and ligand directly influences the kinetics of the desired cross-coupling versus the undesired homocoupling. The goal is to make the Suzuki-Miyaura catalytic cycle as fast and efficient as possible, so it outcompetes the side reaction.

ParameterIneffective Choice (Promotes Homocoupling)Recommended Choice (Minimizes Homocoupling)Rationale
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(PPh₃)₄, Pd₂(dba)₃, or modern precatalysts (e.g., Buchwald G3/G4 precatalysts)Pd(II) sources require an initial reduction step which can be mediated by homocoupling.[1] Pd(0) sources or highly active precatalysts that rapidly generate Pd(0) enter the catalytic cycle more efficiently.
Ligand No ligand, or simple PPh₃Bulky, electron-rich biaryl monophosphine ligands (e.g., SPhos, XPhos, RuPhos)These ligands accelerate the rate-limiting steps of the catalytic cycle, particularly the final reductive elimination step, to rapidly form the desired product and regenerate the Pd(0) catalyst.[9][10][11]
Base and Solvent System

The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[12] However, excessively harsh conditions can promote boronic acid decomposition.

  • Base Selection: While strong bases can be effective, they may not be necessary and can increase the risk of side reactions. Inorganic bases are generally preferred.

    • Recommendation: Use potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). They provide a good balance of reactivity and mildness. K₃PO₄ is often cited as being particularly effective for challenging couplings.

  • Solvent System: Aprotic solvents are generally favored. The addition of a small amount of water is necessary to solubilize the inorganic base and facilitate boronate formation.

    • Recommendation: A mixture of an aprotic organic solvent with water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O) is standard. Ensure the boronic acid and other reagents are soluble in the chosen system.

Temperature and Reaction Time

While Suzuki reactions are often run at elevated temperatures to ensure reasonable reaction rates, higher temperatures can accelerate decomposition and side reactions.[13]

  • Recommendation: With modern, highly active catalyst systems, it is often possible to run reactions at lower temperatures (e.g., room temperature to 80 °C).[12] If you are observing significant homocoupling at 100-110 °C, try reducing the temperature to 60-80 °C and monitoring the reaction progress over a longer period.

Optimized Experimental Protocol

This protocol incorporates the best practices described above to minimize the homocoupling of this compound.

Objective: To perform a Suzuki-Miyaura coupling while minimizing the formation of the 4,4'-dichloro-2,2'-dipropoxy-1,1'-biphenyl byproduct.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, 1.0 equiv)

  • XPhos Pd G3 (a Buchwald precatalyst, 1-2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v)

  • Schlenk flask or similar reaction vessel

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Solvent Degassing: Place the required volume of toluene and water into a separate flask. Sparge the mixed solvent with argon for 30-60 minutes.

  • Vessel Preparation: Add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.5 equiv), and XPhos Pd G3 (0.02 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Inerting the Vessel: Seal the flask, then evacuate under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a cannula or gas-tight syringe, transfer the degassed toluene/water solvent mixture to the Schlenk flask containing the solids.

  • Reaction: Place the flask in a preheated oil bath at 80 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should be complete within a few hours. Check for the disappearance of the aryl halide and the formation of the product, while comparing against a standard of the homocoupled byproduct if available.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography. The optimized conditions should yield a product with minimal contamination from the homocoupled dimer.

References

Technical Support Center: Managing Boroxine Anhydride Formation in Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you effectively manage the formation of boroxine anhydrides in your boronic acid reactions. Understanding and controlling this equilibrium is critical for ensuring reaction reproducibility, accurate stoichiometry, and high yields.

Introduction: The Boronic Acid-Boroxine Equilibrium

Boronic acids (R-B(OH)₂) are indispensable reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. However, a common challenge encountered when working with boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines (R₃B₃O₃).[1][2] This reversible reaction can significantly impact experimental outcomes by altering the concentration of the active boronic acid species.

This guide will equip you with the knowledge to anticipate, identify, and control boroxine formation, ensuring the integrity and success of your chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is a boroxine, and how does it form?

A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed from the dehydration of three boronic acid molecules.[1][3] The formation is a reversible equilibrium process where three molecules of water are released for every boroxine molecule formed.[4][5]

  • Reaction: 3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

This dehydration can be driven by heat, azeotropic removal of water, or the use of drying agents.[1][6] Conversely, the presence of water can hydrolyze the boroxine back to the corresponding boronic acid.[4]

Q2: Why is managing boroxine formation important for my reactions?

The presence of boroxines can introduce several complications in a chemical reaction:

  • Stoichiometric Inaccuracy: If a significant portion of your boronic acid starting material exists as the boroxine, the actual molar quantity of the active monomeric species will be lower than calculated. This can be particularly problematic in reactions sensitive to stoichiometry, potentially leading to lower yields and incomplete conversions.[7][8]

  • Altered Reactivity: While boroxines can participate in some reactions, their reactivity profile may differ from the corresponding boronic acid.[9][10] In Suzuki-Miyaura couplings, for instance, the active transmetalating species is a subject of ongoing research, but it's clear that the equilibrium between the acid and boroxine can influence reaction kinetics.[7][9]

  • Analytical Complexity: The presence of both the boronic acid and its boroxine in a sample can complicate analysis by techniques like NMR and mass spectrometry, making accurate quantification challenging.[11][12][13]

Q3: What factors promote the formation of boroxines?

Several conditions can shift the equilibrium towards boroxine formation:

  • Anhydrous Conditions: The absence of water is the primary driver for boroxine formation.[1][7] Storing boronic acids under anhydrous conditions or using anhydrous solvents in a reaction can promote their conversion to boroxines.[14]

  • Heat: Heating a boronic acid, either during storage or in a reaction, can facilitate the dehydration process.[6][15]

  • Solvent Choice: The choice of solvent can influence the equilibrium. Non-polar, aprotic solvents are less likely to hydrolyze boroxines back to their monomeric form.[14]

  • Substituent Effects: The electronic properties of the substituent on the boronic acid can play a role. Electron-donating groups on aryl boronic acids tend to favor boroxine formation.[4][16][17]

Q4: How can I detect the presence of boroxines in my boronic acid sample?

Several analytical techniques can be employed to identify and quantify boroxines:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are powerful tools for detecting boroxines. The chemical shifts of the protons and boron atoms in the boroxine will differ from those in the boronic acid. In ¹H NMR, the disappearance or reduction of the B(OH)₂ proton signal can indicate boroxine formation.

  • Infrared (IR) Spectroscopy: The formation of a boroxine is accompanied by the disappearance of the O-H stretching band of the boronic acid and the appearance of new bands characteristic of the B-O-B linkages in the boroxine ring.[18]

  • Mass Spectrometry (MS): Mass spectrometry can identify the molecular ions corresponding to both the boronic acid and the boroxine. However, the analysis of boronic acids by MS can be complex due to the potential for in-source dehydration.[11][12]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC methods can be developed to separate and quantify boronic acids and their corresponding boroxines. Careful method development is crucial to prevent on-column hydrolysis or dehydration.[11][19][20]

Troubleshooting Guide

This section provides solutions to common problems encountered due to boroxine formation.

Problem 1: Inconsistent or low yields in Suzuki-Miyaura coupling reactions.

Possible Cause: A significant portion of your boronic acid reagent may exist as the boroxine, leading to incorrect stoichiometry.

Solutions:

  • Pre-treatment of Boronic Acid: Before use, you can intentionally hydrolyze any existing boroxine back to the boronic acid. This can be achieved by dissolving the boronic acid in a suitable solvent and adding a controlled amount of water, followed by stirring.[21]

  • Use of Boronic Esters: Consider using more stable boronic acid derivatives, such as pinacol esters.[22] These are generally less prone to dehydration but can still participate effectively in cross-coupling reactions.

  • In-situ Hydrolysis: For many Suzuki-Miyaura reactions, the presence of water in the reaction mixture (often from the use of aqueous bases) is sufficient to hydrolyze the boroxine to the active boronic acid in situ.[10] However, for reactions sensitive to water content, this may not be ideal.

Problem 2: Difficulty in accurately weighing and dispensing the boronic acid reagent.

Possible Cause: The boronic acid sample is a mixture of the monomer and the trimeric boroxine, leading to an inaccurate molecular weight for calculations.

Solutions:

  • Analytical Quantification: Before use, quantify the ratio of boronic acid to boroxine in your sample using a technique like ¹H NMR with an internal standard. This will allow you to calculate the effective molecular weight and adjust the mass of the reagent accordingly.

  • Standardized Storage: Implement a strict storage protocol for your boronic acids to minimize dehydration. Store them in tightly sealed containers in a cool, dry place.[23][24] For particularly sensitive boronic acids, storage in a desiccator or under an inert atmosphere is recommended.

Problem 3: Complex and uninterpretable NMR or Mass Spectra of the starting material.

Possible Cause: The presence of both the boronic acid and boroxine, and potentially other oligomeric species, is leading to a mixture of signals.

Solutions:

  • Controlled Hydrolysis for Analysis: To obtain a clean spectrum of the boronic acid, dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆) and add a drop of D₂O. This will drive the equilibrium towards the monomeric boronic acid, simplifying the spectrum.[18]

  • Optimized Mass Spectrometry Conditions: Work with an analytical chemist to develop a mass spectrometry method that minimizes in-source dehydration. This may involve using softer ionization techniques or specific solvent systems.[11][12]

Experimental Protocols

Protocol 1: ¹H NMR Assay for Boronic Acid/Boroxine Ratio

This protocol provides a general method for determining the relative amounts of boronic acid and boroxine in a sample.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the boronic acid sample into an NMR tube.

    • Add a known mass of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1 value) to allow for complete relaxation of all protons.

  • Data Analysis:

    • Integrate the signal corresponding to the B(OH)₂ protons of the boronic acid.

    • Integrate a well-resolved signal from the aromatic or aliphatic portion of the boronic acid/boroxine.

    • Integrate the signal from the internal standard.

    • Calculate the molar ratio of boronic acid to the total boron-containing species.

Protocol 2: Reversion of Boroxine to Boronic Acid

This protocol describes a method to convert boroxine back to the monomeric boronic acid before use in a reaction.

  • Dissolution: Dissolve the boronic acid/boroxine sample in a suitable organic solvent (e.g., THF, dioxane) in which both species are soluble.

  • Hydrolysis: Add a stoichiometric amount of water (3 equivalents of water per equivalent of boroxine) to the solution.

  • Stirring: Stir the mixture at room temperature for a predetermined time (e.g., 1-2 hours) to allow for complete hydrolysis.

  • Verification (Optional): Take an aliquot of the solution and analyze by ¹H NMR or another suitable technique to confirm the complete conversion to the boronic acid.

  • Usage: The resulting solution containing the boronic acid can then be used directly in the subsequent reaction.

Visualizations

Boronic Acid-Boroxine Equilibrium

Boroxine_Equilibrium BA 3 x Boronic Acid (R-B(OH)₂) BX Boroxine ((RBO)₃) BA->BX Dehydration (Heat, Anhydrous Conditions) BX->BA Hydrolysis (Presence of Water) H2O 3 x Water (H₂O)

Caption: Reversible equilibrium between boronic acid and boroxine.

Troubleshooting Workflow for Boroxine-Related Issues

Troubleshooting_Workflow Start Inconsistent Reaction Outcome Check_BA Suspect Boroxine Formation? Start->Check_BA Analyze Analyze Starting Material (NMR, IR, MS, HPLC) Check_BA->Analyze Yes Optimize Optimize Reaction Conditions (e.g., aqueous base) Check_BA->Optimize No Boroxine_Present Boroxine Detected? Analyze->Boroxine_Present Hydrolyze Pre-treat by Hydrolysis Boroxine_Present->Hydrolyze Yes Use_Ester Use Boronic Ester Derivative Boroxine_Present->Use_Ester Alternative Boroxine_Present->Optimize No Proceed Proceed with Reaction Hydrolyze->Proceed Use_Ester->Proceed End Consistent Outcome Proceed->End Optimize->End

Caption: Decision tree for troubleshooting boroxine-related issues.

References

Technical Support Center: Catalyst Deactivation in Boronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a comprehensive guide to diagnosing and resolving catalyst deactivation issues in cross-coupling reactions involving substituted boronic acids. This guide is structured to move from common, high-level questions to deep, mechanistically-driven troubleshooting for specific experimental failures.

Welcome to our dedicated resource for troubleshooting catalyst deactivation. The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation, but its sensitivity to catalyst stability, especially with challenging substituted boronic acids, can lead to stalled reactions and low yields. This guide provides actionable, field-proven insights to get your reactions back on track.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial questions when a reaction underperforms.

Q1: My reaction has stalled or is giving very low yield. What are the first things I should check?

A1: A stalled reaction is the classic symptom of catalyst deactivation. Before diving into complex optimization, perform a systematic check of your foundational parameters:

  • Inert Atmosphere Integrity: Oxygen is a potent enemy. It can oxidize the active Pd(0) catalyst and/or degrade phosphine ligands.[1] Ensure your solvents were properly degassed (e.g., by sparging with argon/nitrogen or via freeze-pump-thaw cycles) and that your reaction vessel was thoroughly purged.[1][2]

  • Reagent Quality & Purity:

    • Boronic Acid: Is it fresh? Boronic acids can degrade on the shelf, especially if exposed to air or moisture.[3] Impurities can act as catalyst poisons.[4] For sensitive substrates, consider using a freshly opened bottle or a more stable derivative like a pinacol ester or MIDA boronate.[1]

    • Catalyst & Ligand: Palladium precatalysts and phosphine ligands can degrade over time. Ensure they have been stored correctly under an inert atmosphere.[1]

    • Solvent & Base: Use anhydrous, high-purity solvents and bases. Water can facilitate the undesired side reaction of protodeboronation.[5]

Q2: I see a black precipitate forming in my reaction flask. What is it, and is my reaction doomed?

A2: The black precipitate is almost certainly "palladium black"—agglomerated, catalytically inactive palladium nanoparticles.[2] This is a very common mode of deactivation.

  • Causality: It forms when the active, ligand-stabilized Pd(0) species in the catalytic cycle become unstable. This can be triggered by high temperatures, insufficient ligand concentration (or a ligand that easily dissociates), or the presence of oxygen.[2]

  • Prognosis: While its formation signals a problem, the reaction may not be completely lost if it forms late in the process. However, if it appears early, the reaction will likely stall. The key is to prevent its formation from the start. Strategies include using more robust, bulky ligands that protect the palladium center and maintaining strict anaerobic conditions.[2][6]

Q3: How does the substitution pattern on my boronic acid affect catalyst stability?

A3: The electronic and steric properties of your boronic acid are critical factors.

  • Electron-Deficient Boronic Acids: Arylboronic acids with strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) are highly susceptible to protodeboronation , a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5][7] This consumes your starting material and competes directly with the desired cross-coupling. A highly active catalyst system is needed to ensure the rate of coupling is much faster than the rate of protodeboronation.[5][8]

  • Sterically Hindered Boronic Acids: Boronic acids with bulky ortho-substituents present a major steric challenge. This dramatically slows down the key transmetalation step of the catalytic cycle.[9] The prolonged reaction times required at elevated temperatures increase the probability of catalyst decomposition pathways, like palladium black formation.[9][10] Success with these substrates almost always requires specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald-type ligands) to accelerate the catalytic steps.[9]

Section 2: Troubleshooting Guides - A Deep Dive into Specific Problems

This section provides structured, Q&A-based guides for tackling specific, observable experimental failures.

Problem 1: Palladium Black Formation & Reaction Stalling

Q: My reaction starts but then stalls, and I see a black precipitate. I've already confirmed my inert atmosphere is good. What's the next step?

A: This points to an inherent instability in the catalytic system under your specific reaction conditions, most likely related to the ligand's inability to stabilize the Pd(0) intermediate.

The Underlying Mechanism: The catalytic cycle relies on a soluble Lₓ-Pd(0) complex. If the ligands (L) dissociate, the "naked" Pd(0) atoms rapidly aggregate into palladium black. Bulky, electron-rich ligands form more stable complexes, preventing this aggregation.[6]

Troubleshooting Workflow:

G start Problem: Reaction Stalls, Pd Black Forms check_ligand Is the ligand appropriate? (e.g., PPh₃ at >100 °C) start->check_ligand use_buchwald Action: Switch to a bulky, electron-rich Buchwald-type ligand (e.g., XPhos, SPhos, RuPhos) check_ligand->use_buchwald No check_temp Is the reaction temperature too high? check_ligand->check_temp Yes success Resolution: Stable Catalytic System use_buchwald->success lower_temp Action: Reduce temperature. Screen from 60-80 °C. check_temp->lower_temp Yes check_ratio Is the Pd:Ligand ratio correct? (Typically 1:1 to 1:2) check_temp->check_ratio No lower_temp->success increase_ligand Action: Increase ligand loading to 1.5-2.5 eq. relative to Pd. check_ratio->increase_ligand No check_ratio->success Yes increase_ligand->success

Caption: Troubleshooting workflow for palladium black formation.

Data-Driven Solution: Ligand Selection

The choice of ligand is the most critical parameter for preventing catalyst decomposition. Simple ligands like PPh₃ are often not robust enough for challenging substrates or high temperatures.

Ligand TypeKey FeatureRecommended ForCausality
Triphenylphosphine (PPh₃) General purpose, inexpensiveSimple, unhindered aryl bromides/iodides at < 100 °C.Prone to dissociation at high temperatures, leading to Pd black.[11]
Buchwald Biaryl Phosphines (e.g., XPhos, SPhos) Bulky and electron-richSterically hindered and electron-rich/poor aryl chlorides and bromides.[9]The steric bulk creates a protective pocket around the Pd center, preventing aggregation. The electron-rich nature accelerates oxidative addition and reductive elimination.[6]
N-Heterocyclic Carbenes (NHCs) Strong σ-donorsElectron-deficient aryl chlorides and challenging heteroaryl couplings.Forms a very strong bond to palladium, creating highly stable and active catalysts that resist decomposition.[9]
Problem 2: Low Yield with Electron-Deficient Boronic Acids

Q: My reaction with 4-cyanophenylboronic acid is giving me mostly the deboronated starting material (benzonitrile). How can I favor the cross-coupling product?

A: This is a classic case of protodeboronation outcompeting the desired catalytic cycle. The electron-withdrawing cyano group acidifies the C-B bond, making it susceptible to cleavage by base or trace water.[5]

The Underlying Mechanism:

G To succeed, reaction conditions must ensure k_trans >> k_proto. cluster_cycle Desired Catalytic Cycle cluster_side Undesired Side Reaction Ar-Pd-L₂-X Ar-Pd-L₂-X Ar-Pd-L₂-Ar' Ar-Pd-L₂-Ar' Ar-Pd-L₂-X->Ar-Pd-L₂-Ar' Transmetalation (k_trans) Product Product Ar-Pd-L₂-Ar'->Product Reductive Elimination Ar'-B(OH)₂ Electron-Deficient Boronic Acid Ar'-B(OH)₂->Ar-Pd-L₂-X Ar'-H Byproduct Ar'-B(OH)₂->Ar'-H Protodeboronation (k_proto)

Caption: Competition between transmetalation and protodeboronation.

Troubleshooting Protocol: Minimizing Protodeboronation

The strategy is twofold: (1) reduce the rate of protodeboronation and (2) increase the rate of the desired coupling.

Step-by-Step Experimental Protocol:

  • Reagent Stabilization: Convert the electron-deficient boronic acid to a more stable boronate ester (e.g., pinacol ester).[5][12] This protects the C-B bond and provides a "slow release" of the active boronic acid during the reaction, keeping its standing concentration low.[7]

    • Protocol: To a flask containing the boronic acid (1.0 equiv) and pinacol (1.1 equiv) in anhydrous toluene, add a catalytic amount of a Dean-Stark trap. Reflux until water evolution ceases (2-4 hours). Remove the solvent under reduced pressure. The crude pinacol ester is often pure enough to be used directly.[5]

  • Condition Optimization:

    • Base Selection: Switch to a non-nucleophilic, anhydrous base. Finely powdered, anhydrous K₃PO₄ or Cs₂CO₃ are excellent choices. Avoid hydroxide bases if possible.

    • Solvent Choice: Use rigorously anhydrous and degassed solvents like toluene, dioxane, or THF. Water is a proton source that accelerates protodeboronation.[5]

    • Temperature Control: Lowering the reaction temperature can sometimes favor the cross-coupling pathway. Screen temperatures from 60-100 °C.[5]

  • Catalyst System Enhancement: Use a highly active catalyst system that promotes rapid catalytic turnover. A combination of a Pd(0) source (e.g., Pd₂(dba)₃) with a bulky, electron-rich ligand like SPhos or XPhos is highly effective.[5] This accelerates the transmetalation step, allowing it to outrun the decomposition pathway.

Section 3: Advanced Protocols & Diagnostics

Protocol: Quality Control of Boronic Acids via Diethanolamine Adduct Formation

Boronic acids often exist in equilibrium with their cyclic anhydride trimers (boroxines), which can have different reactivity and contain water. Converting a sample to a stable, crystalline adduct can be used for purification and as a quality check.

  • Preparation: In a vial, dissolve the boronic acid (100 mg) in a minimal amount of a hot solvent (e.g., toluene or acetonitrile).

  • Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise.

  • Precipitation: A white precipitate of the diethanolamine adduct should form readily. If the boronic acid is significantly degraded, precipitation may be sluggish or incomplete.

  • Isolation: Stir the slurry for 15 minutes, then isolate the white solid by vacuum filtration.

  • Usage: Wash the solid with cold solvent and dry under vacuum. This stable adduct can be used directly in many Suzuki coupling reactions, particularly in protic solvents.

References

Technical Support Center: Accelerating Sluggish Suzuki Couplings with Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for overcoming one of the most persistent challenges in modern synthetic chemistry: the low reactivity of sterically hindered substrates in Suzuki-Miyaura cross-coupling reactions. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven resource for diagnosing and solving issues encountered at the bench.

The Challenge of Steric Hindrance in Suzuki Couplings

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, prized for its functional group tolerance and mild conditions. However, when substrates bearing bulky ortho-substituents are involved, the reaction rate can plummet, leading to low yields, incomplete conversions, and the formation of unwanted side products. This sluggishness primarily arises from the steric clash between the coupling partners and the palladium catalyst's coordination sphere, which impedes the key steps of the catalytic cycle: oxidative addition and reductive elimination.

This guide provides a structured approach to troubleshooting these challenging reactions, starting with frequently asked questions and progressing to advanced optimization strategies and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid, actionable advice.

Q1: My Suzuki coupling with a di-ortho-substituted aryl halide is giving a very low yield. What are the first things I should check?

A1: Low yields in hindered couplings often stem from a few critical factors. Begin with a systematic evaluation of your reaction setup:

  • Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts, can degrade. Phosphine ligands are notoriously susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.

  • Inert Atmosphere: The active Pd(0) species is highly sensitive to oxygen.[2][3] Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents are thoroughly degassed. A common procedure is to subject the sealed flask to three cycles of vacuum and backfilling with inert gas.[1]

  • Reagent Purity: Boronic acids can dehydrate to form boroxines or undergo protodeboronation, especially if impure.[4] Use high-purity reagents. For particularly sensitive boronic acids, consider converting them to more stable pinacol or MIDA esters.[1]

  • Base and Solvent Quality: Use anhydrous and degassed solvents. Ensure your base is of high purity and, if solid, finely powdered to maximize surface area.

Q2: I'm using a standard ligand like PPh₃ and getting no product with my hindered substrate. Why?

A2: Triphenylphosphine (PPh₃) is often ineffective for sterically demanding couplings.[5][6] The key to success lies in using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[5][7] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is more reactive in the crucial oxidative addition step with the hindered aryl halide. They also accelerate the final, often rate-limiting, reductive elimination step.[8]

Q3: What are the most common side reactions with hindered substrates, and how can I minimize them?

A3: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a major pathway for yield loss, especially with electron-deficient or hindered boronic acids.[1] To mitigate this:

    • Choice of Base: Use milder bases like K₃PO₄, KF, or Cs₂CO₃.[1]

    • Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for this side reaction.[1] Using anhydrous conditions can be beneficial.

    • Stable Boron Reagents: Convert the boronic acid to a more stable form like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[1]

  • Homocoupling: This is the coupling of two boronic acid molecules. It can be minimized by ensuring a thoroughly degassed reaction mixture, as oxygen can promote this side reaction.[4]

Part 2: Troubleshooting Guide: A Deeper Dive

When initial checks don't resolve the issue, a more systematic approach to optimizing the reaction is necessary.

Issue 1: Reaction is Sluggish or Stalled (Low Conversion)

If your reaction is not proceeding to completion, consider the following interventions, starting with the most impactful.

For hindered substrates, the choice of ligand is the most critical parameter.

  • Recommended Ligands:

    • Buchwald Ligands (Biaryl Phosphines): These are the gold standard for challenging couplings. Excellent starting points include SPhos, RuPhos, and XPhos.[5]

    • Specialized Ligands for Extreme Hindrance: For tetra-ortho-substituted biaryl synthesis, ligands like AntPhos or BI-DIME have demonstrated superior performance.[5][9][10]

    • N-Heterocyclic Carbenes (NHCs): NHCs are highly effective, offering excellent stability and activity.[5][11][12] Acenaphthoimidazolylidene palladium complexes are particularly robust for these transformations.[11][13]

The base and solvent work in concert to facilitate the crucial transmetalation step.

  • Bases:

    • Potassium Phosphate (K₃PO₄): This is a reliable and often highly effective base for hindered couplings, typically used as a fine powder.[5][14]

    • Stronger Bases: For less reactive aryl chlorides, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary.[5]

  • Solvents:

    • Anhydrous, Aprotic Solvents: Toluene and dioxane are common and effective choices.[5]

    • Higher Boiling Point Solvents: For particularly stubborn couplings, increasing the reaction temperature may be required. Solvents like xylenes can facilitate this.[15]

Sterically hindered substrates often require higher activation energy.

  • Increasing Temperature: If your reaction is running at a moderate temperature (e.g., 80 °C), a stepwise increase to 100-140 °C can significantly improve the reaction rate.[5][14]

  • Microwave Irradiation: This can be a powerful tool for rapidly heating the reaction and can lead to dramatically shorter reaction times and improved yields.[16]

Data Presentation: Ligand and Base Screening for a Hindered Coupling

The following table summarizes typical results from a screening experiment for the coupling of a di-ortho-substituted aryl bromide with a hindered boronic acid.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100<5[5],[6]
Pd₂(dba)₃SPhosK₃PO₄Dioxane11085[5],[14]
Pd₂(dba)₃XPhosK₃PO₄Toluene11092[5]
[(IPr)PdCl₂]₂-K₃PO₄Toluene10090[11],[17]
Pd/BI-DIME-K₃PO₄Toluene11095 (for extremely hindered)[10]
Pd/AntPhos-K₃PO₄Xylene14093 (for tetra-ortho)[9]

Part 3: Experimental Protocols and Methodologies

This section provides detailed, step-by-step procedures for setting up and running a Suzuki coupling with hindered substrates.

Protocol 1: General Procedure for a Hindered Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of a di-ortho-substituted aryl bromide with a hindered arylboronic acid using a Buchwald ligand.

Materials:

  • Di-ortho-substituted aryl bromide (1.0 equiv)

  • Hindered arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (3.0 equiv, finely powdered and dried)

  • Anhydrous, degassed toluene (0.1-0.2 M concentration of the aryl bromide)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the flask and evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[1]

  • Under a positive pressure of argon, add the degassed toluene via syringe.

  • Stir the reaction mixture vigorously and heat to 110 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or GC-MS. Typical reaction times can range from 12 to 24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a sluggish Suzuki coupling.

Troubleshooting_Workflow cluster_start Initial Observation cluster_checks Primary Checks cluster_optimization Systematic Optimization cluster_outcome Final Outcome Start Low Yield / No Reaction Reagents Check Reagent Purity (Aryl Halide, Boronic Acid) Start->Reagents 1. Atmosphere Verify Inert Atmosphere (Degas Solvents) Reagents->Atmosphere 2. Catalyst Confirm Catalyst/Ligand Integrity Atmosphere->Catalyst 3. Ligand Switch to Bulky Ligand (e.g., SPhos, XPhos, NHC) Catalyst->Ligand If still low yield BaseSolvent Optimize Base/Solvent (e.g., K3PO4 in Toluene) Ligand->BaseSolvent Then Temperature Increase Temperature (110-140°C or Microwave) BaseSolvent->Temperature Finally Success Improved Yield Temperature->Success

Caption: A stepwise guide to troubleshooting sluggish Suzuki couplings.

Part 4: Understanding the Mechanism: Why Bulky Ligands Work

The enhanced reactivity of catalyst systems employing bulky ligands can be attributed to their influence on the elementary steps of the catalytic cycle.

  • Facilitated Reductive Elimination: The steric bulk of the ligand promotes the final C-C bond-forming reductive elimination step, which is often the rate-limiting step in couplings of hindered substrates.

  • Promotion of Monoligation: These ligands favor the formation of a highly reactive 14-electron monoligated Pd(0) species (L-Pd), which is necessary for the oxidative addition of the sterically encumbered aryl halide.[5][8]

  • Inhibition of Catalyst Deactivation: The bulky framework of the ligand can protect the palladium center from deactivation pathways.

The Catalytic Cycle for Hindered Substrates

The diagram below illustrates the key steps in the Suzuki-Miyaura catalytic cycle, highlighting the role of a bulky, electron-rich ligand (L).

Suzuki_Cycle Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X PdII L-Pd(II)(Ar)(X) OA->PdII Trans Transmetalation PdII->Trans Ar'-B(OR)2 Base PdII_Ar L-Pd(II)(Ar)(Ar') Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle with a bulky ligand (L).

References

Removing residual palladium catalyst from (4-Chloro-2-propoxyphenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction purification. This guide provides specialized troubleshooting advice and frequently asked questions concerning the removal of residual palladium catalysts from reactions involving (4-Chloro-2-propoxyphenyl)boronic acid and similar substrates. Our focus is on providing practical, field-tested solutions to help you meet the stringent purity requirements for active pharmaceutical ingredients (APIs) and advanced intermediates.

Introduction: The Criticality of Palladium Removal

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools in modern organic synthesis. However, the very efficiency of these catalysts poses a significant downstream challenge: their removal. For drug development professionals, this is not merely a matter of purity but of safety and regulatory compliance. Regulatory bodies like the International Council for Harmonisation (ICH) classify palladium as a metal of significant toxicological concern, mandating strict limits in final drug products, typically in the low parts-per-million (ppm) range. Failure to adequately remove residual palladium can lead to batch rejection, project delays, and significant financial loss.

This guide is designed to equip you with the knowledge to effectively troubleshoot and resolve palladium contamination issues in your specific chemical context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding palladium removal.

Q1: What are the acceptable limits for residual palladium in pharmaceutical intermediates and APIs?

The acceptable limit depends on the final application and route of administration. The ICH Q3D guideline for elemental impurities is the primary reference. For oral drug products, the Permitted Daily Exposure (PDE) for palladium is 100 µ g/day , which translates to a concentration limit of 10 ppm assuming a maximum daily dose of 10 grams. For parenteral (injectable) drugs, the PDE is much lower at 10 µ g/day , corresponding to a 1 ppm concentration limit. It is crucial to consult the specific regulatory filings for your target application.

Q2: What are the primary methods for removing palladium catalysts?

Palladium removal strategies can be broadly categorized based on their mechanism:

  • Adsorption: Utilizing materials with a high surface area or specific chemical affinity to bind the palladium species. This is the most common approach.

    • Activated Carbon: Effective for removing palladium (0), which often forms as "palladium black". Its large surface area and porous structure trap the metallic particles.

    • Functionalized Silica (Scavengers): Silica gel modified with functional groups that chelate palladium, such as thiols, amines, and isocyanates. These are highly selective and efficient for soluble Pd(II) and Pd(0) species.

    • Ion Exchange Resins: Polymeric resins with functional groups that can capture charged palladium complexes.

  • Extraction: Using a liquid phase to selectively pull the palladium from the product-containing phase. This is often less efficient and can introduce additional solvent handling challenges.

  • Crystallization: Inducing the product to crystallize while the palladium impurities remain in the mother liquor. The efficiency is highly dependent on the specific compound and solvent system.

Q3: How do I choose the right palladium removal method for my reaction?

The optimal method depends on several factors:

  • Palladium State: Is the palladium soluble (e.g., Pd(II) complexes) or has it crashed out as palladium black (Pd(0))? Activated carbon is a good first choice for Pd(0), while functionalized silica scavengers excel at removing soluble palladium.

  • Solvent System: The scavenger must be compatible with your reaction solvent. Most silica-based scavengers work well in common organic solvents like Toluene, THF, and EtOAc.

  • Product Properties: Your product's functional groups should not interact with the scavenger. For example, if your product contains a thiol-sensitive group, a thiol-based scavenger may not be ideal.

  • Cost and Scalability: For large-scale production, the cost of the scavenger and the ease of its removal (filtration) are critical considerations.

  • Target Palladium Level: Reaching very low levels (<5 ppm) may require a multi-step approach, such as an initial treatment with activated carbon followed by polishing with a high-affinity silica scavenger.

Below is a decision-making workflow to guide your selection process.

G A Start: Post-Reaction Mixture (>500 ppm Pd) B Visual Inspection A->B C Visible Black Precipitate (Pd(0) likely) B->C Yes D Clear, Homogeneous Solution (Soluble Pd(II)/colloidal Pd(0)) B->D No E Treat with Activated Carbon (e.g., Darco KB-G) C->E F Screen Silica Scavengers (Thiol, Amine, etc.) D->F G Analyze Pd Level (ICP-MS) E->G H Level < ICH Limit? F->H After treatment G->H I Process Complete H->I Yes J Polish with High-Affinity Thiol Scavenger (e.g., SiliaMetS Thiol) H->J No J->H G A 1. Prepare Homogeneous Crude Stock Solution B 2. Aliquot into Parallel Vials A->B C 3. Add Different Scavengers (Carbon, Thiol, Amine, etc.) B->C D 4. Agitate at Controlled Temperature & Time C->D E 5. Sample Supernatant from Each Vial D->E F 6. Analyze Pd Content via ICP-MS E->F G 7. Identify Most Effective Scavenger for Scale-Up F->G

Technical Support Center: Boronate Esters - Enhancing Stability and Reactivity in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for boronate esters. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the synthesis, purification, and application of these versatile reagents. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure your success.

The Reactivity-Stability Trade-Off: A Fundamental Concept

A critical decision in synthetic chemistry is the choice between a boronic acid and its corresponding boronate ester. This choice hinges on a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] This heightened reactivity is due to the Lewis acidity of the boronic acid, which aids in the crucial transmetalation step of the catalytic cycle.[1][2] However, this comes at the cost of reduced stability, as boronic acids are prone to decomposition through pathways like oxidation and protodeboronation, especially in aqueous basic conditions.[1]

Conversely, boronate esters, such as the widely used pinacol esters, offer significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods, making them ideal for multi-step syntheses and high-throughput screening applications.[1] While it is often believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions, direct transmetalation from the ester is also possible.[1][3]

When to Choose a Boronic Acid:

  • When maximizing the reaction rate is the primary goal.

  • If the reagent can be used shortly after preparation or has been stored under strictly inert conditions.

  • When potential side reactions from instability can be minimized through careful control of reaction conditions.

When to Choose a Boronate Ester:

  • When stability, ease of handling, and long-term storage are crucial.

  • If high purity of the starting material is essential for subsequent steps.

  • In automated or high-throughput workflows where reagent stability is paramount.[1]

Frequently Asked Questions (FAQs)

Q1: My boronate ester is hydrolyzing during my reaction or workup. What can I do to prevent this?

A1: Hydrolysis of boronate esters to the corresponding boronic acid is a common challenge, especially for those sensitive to moisture or acidic conditions.[4][5] Here are several strategies to mitigate this issue:

  • Use Anhydrous Conditions: Whenever feasible, conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. This minimizes the presence of water, the key ingredient for hydrolysis.[6]

  • Control the pH: The stability of boronate esters is highly dependent on pH.[6][7] In many cases, hydrolysis is accelerated by acidic conditions. If your reaction conditions allow, maintaining a neutral or slightly basic pH can enhance stability. However, at a pH higher than the pKa of the corresponding boronic acid, the boronate ester may be more stable in aqueous conditions.[4]

  • Employ Sterically Hindered Esters: The stability of boronate esters against hydrolysis increases with steric hindrance around the boron atom.[8] Pinacol esters are a popular choice due to their relative stability.[8] For even greater stability, consider using esters derived from more sterically demanding diols.[5]

  • Utilize Protecting Groups: For particularly sensitive boronic acids, using robust protecting groups like N-methyliminodiacetic acid (MIDA) esters or 1,8-diaminonaphthalene (dan) amides can provide exceptional stability under a wide range of conditions.[8]

Q2: I am struggling to purify my boronate ester by column chromatography. It seems to be decomposing on the silica gel.

A2: This is a frequent problem, as the acidic nature of standard silica gel can promote the hydrolysis of boronate esters.[6] Here are some proven troubleshooting techniques:

  • Neutralize the Silica Gel: Before packing your column, you can neutralize the silica gel by preparing a slurry in a non-polar solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% by volume).[6]

  • Use a Different Stationary Phase: Consider using neutral alumina as your stationary phase, which can be less harsh for sensitive boronate esters.[9]

  • Impregnate Silica Gel with Boric Acid: A facile method for purifying pinacol boronic esters involves using silica gel impregnated with boric acid, which has been shown to suppress the loss of the compound due to over-adsorption.[10]

  • Alternative Purification Methods:

    • Recrystallization: If your boronate ester is a solid, recrystallization can be an effective purification method.[9]

    • Trituration: This involves washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble.[9]

    • Celite Plug Filtration: For removing baseline impurities, passing the crude mixture through a short plug of Celite can be a quick and effective preliminary purification step.[11]

Q3: My Suzuki-Miyaura coupling reaction with a boronate ester is sluggish. How can I improve the reaction rate and yield?

A3: While boronate esters are more stable, they can sometimes be less reactive than their corresponding boronic acids.[1] Here’s how to optimize your Suzuki-Miyaura coupling:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For less reactive boronate esters, using highly active catalysts and electron-rich, bulky phosphine ligands can significantly improve reaction rates and yields.[12]

  • Base Selection: The base plays a crucial role in the transmetalation step. A stronger base can sometimes facilitate the reaction, but it's essential to screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific substrates.

  • Solvent Choice: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and DMF. A solvent screen may be necessary to identify the best option.

  • Temperature and Reaction Time: Increasing the reaction temperature can often overcome a higher activation energy barrier. Monitoring the reaction progress over time will help determine the optimal reaction duration to maximize product formation while minimizing decomposition.[13]

  • Consider In Situ Hydrolysis: In some cases, the reaction relies on the slow hydrolysis of the boronate ester to the more reactive boronic acid. Adding a controlled amount of water to the reaction mixture can sometimes be beneficial, but this should be done cautiously as excess water can lead to protodeboronation.

Troubleshooting Guides

Guide 1: Poor Yield and/or Protodeboronation in Suzuki-Miyaura Coupling
Symptom Potential Cause(s) Suggested Solution(s)
Low conversion to the desired product 1. Insufficiently active catalyst system. 2. Suboptimal reaction temperature. 3. Inappropriate base or solvent.1. Screen different palladium catalysts and ligands. Consider more electron-rich and bulky ligands. 2. Incrementally increase the reaction temperature, monitoring for decomposition. 3. Perform a screen of different bases (e.g., carbonates, phosphates) and solvents (e.g., toluene, dioxane, DMF).[13][14]
Significant formation of protodeboronated side product 1. Presence of excess water or protic impurities. 2. Reaction temperature is too high, leading to decomposition. 3. The boronate ester is inherently unstable under the reaction conditions.1. Ensure all reagents and solvents are anhydrous. Use freshly dried base. 2. Lower the reaction temperature and extend the reaction time. 3. Consider using a more stable boronate ester (e.g., MIDA ester) or a different cross-coupling reaction.[15]
Formation of homocoupled product from the boronate ester 1. Oxygen contamination leading to oxidative homocoupling. 2. Certain palladium catalysts can promote homocoupling at higher temperatures.1. Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere. 2. Screen different catalysts or lower the reaction temperature.[16]
Guide 2: Challenges in Boronate Ester Synthesis (Miyaura Borylation)
Symptom Potential Cause(s) Suggested Solution(s)
Incomplete conversion of the starting aryl halide 1. Inactive catalyst. 2. Insufficient base strength or solubility. 3. Poor quality of bis(pinacolato)diboron (B₂pin₂).1. Use a fresh, high-quality palladium catalyst. 2. Use a stronger, non-nucleophilic base like potassium acetate (KOAc) and ensure it is thoroughly dried.[11] 3. Use freshly opened or properly stored B₂pin₂.
Low yield of the desired boronate ester 1. Side reactions such as homocoupling of the aryl halide. 2. Hydrolysis of the product during workup.1. Ensure the reaction is strictly anaerobic. 2. Perform an aqueous workup quickly and with cooled solutions. Use a non-polar organic solvent for extraction.
Difficulty in purifying the product from excess B₂pin₂ 1. B₂pin₂ and its byproducts can be difficult to separate by chromatography.1. Use a minimal excess of B₂pin₂. 2. Consider a trituration or recrystallization step before chromatography. 3. A celite plug can help remove some of the solid byproducts.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling Using a Boronate Ester
  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), the boronate ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 1,4-dioxane, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (potentially neutralized with triethylamine) or recrystallization.[6][9]

Protocol 2: Purification of a Boronate Ester via Neutralized Silica Gel Chromatography
  • Slurry Preparation: In a beaker, add the required amount of silica gel for your column. Add the initial, non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to create a slurry.

  • Neutralization: Add triethylamine to the slurry to a final concentration of 1-2% (v/v). Stir the slurry for 5-10 minutes.

  • Column Packing: Pack the column with the neutralized silica slurry as you normally would.

  • Sample Loading and Elution: Load your crude boronate ester onto the column and elute with your chosen solvent system. This method helps to prevent on-column hydrolysis.[6]

Visualizing Key Concepts

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Boronate_Ester Boronate Ester (R-B(OR)2) Boronate_Ester->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product (Ar-R) Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Purification start Crude Boronate Ester check_solid Is the product a solid? start->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize Yes column Column Chromatography check_solid->column No triturate Attempt Trituration recrystallize->triturate If fails pure_product Pure Boronate Ester recrystallize->pure_product triturate->column If fails triturate->pure_product check_silica_stability Is the ester stable on silica TLC? column->check_silica_stability standard_column Standard Silica Gel Column check_silica_stability->standard_column Yes neutral_column Neutralized Silica or Alumina Column check_silica_stability->neutral_column No standard_column->pure_product neutral_column->pure_product

Caption: Decision workflow for purifying boronate esters.

References

Technical Support Center: Purification of Boronic Acids via Diethanolamine Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of boronic acids. This guide provides in-depth troubleshooting advice and detailed protocols for the widely used diethanolamine (DEA) adduct method. Boronic acids are indispensable reagents in modern organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions.[1] However, their inherent instability, tendency to form boroxine anhydrides, and challenging purification by standard chromatography often present significant hurdles for researchers.[2][3][4]

The formation of stable, crystalline diethanolamine adducts offers a robust and scalable solution for purifying crude boronic acids, effectively removing non-acidic impurities and isolating the desired product in a protected, bench-stable form.[2][5] This guide is designed to help you navigate the nuances of this technique, from understanding the underlying mechanism to troubleshooting common experimental issues.

Principle & Mechanism

The purification strategy hinges on a reversible reaction between the trigonal planar, sp²-hybridized boronic acid and diethanolamine. The nitrogen atom of diethanolamine coordinates to the empty p-orbital of the boron atom, facilitating the formation of a stable, tetracoordinate sp³-hybridized bicyclic adduct, often referred to as a DABO boronate.[2] These adducts are typically crystalline, air-stable solids that readily precipitate from non-polar organic solvents, leaving many organic impurities behind in the solution.[2][5] The pure boronic acid can then be regenerated by simple hydrolysis under mild acidic conditions.[6][7]

Caption: Reaction scheme for boronic acid purification.

Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the purification process.

Problem 1: The diethanolamine adduct fails to precipitate or forms an oil.

  • Probable Cause & Scientific Rationale:

    • Solvent Polarity: The precipitation of the DEA adduct is driven by its low solubility in non-polar solvents. If the solvent system is too polar, the adduct will remain dissolved. Common solvents like diethyl ether or mixtures of heptane/ethyl acetate are effective.[5][8] Highly polar boronic acids may yield more polar adducts, requiring a less polar solvent system to induce precipitation.

    • Concentration: The concentration of the crude boronic acid in the solvent may be too low. The equilibrium may favor the dissolved state. Try reducing the solvent volume carefully to reach the saturation point.

    • Water Content: Excessive water in the crude material or solvent can hinder adduct formation, as the reaction is a condensation that liberates water.[2] Ensure your starting material and solvents are reasonably dry.

    • Inherent Properties: Some boronic acid adducts are simply not crystalline or are "greasy."[8] This is more common with very non-polar or sterically hindered boronic acids.[2]

  • Solutions & Pro-Tips:

    • Solvent Screen: If an oil forms, try removing the solvent and re-dissolving in a minimal amount of a slightly more polar solvent (e.g., dichloromethane), then slowly add a non-polar anti-solvent (e.g., hexane or heptane) while stirring or sonicating to induce crystallization.[9]

    • Seeding: If you have a small amount of pure crystalline adduct from a previous batch, add a seed crystal to the supersaturated solution to initiate crystallization.

    • Trituration: If an oil persists, attempt to triturate it with a non-polar solvent like hexane. This involves repeatedly stirring/grinding the oil with the solvent, which can sometimes induce solidification and wash away soluble impurities.[10]

    • Temperature Cycling: Cool the solution in an ice bath or refrigerator. Sometimes, slow cooling or thermal cycling (warming and then slowly cooling) can promote crystallization over oiling out.

Problem 2: The yield of the isolated adduct is very low.

  • Probable Cause & Scientific Rationale:

    • Incomplete Reaction: The reaction may not have gone to completion. While often fast, some sterically hindered boronic acids may react more slowly.

    • Adduct Solubility: The adduct may have some residual solubility in the chosen solvent, leading to losses in the filtrate. This is a balance; the solvent must be non-polar enough to precipitate the adduct but polar enough to dissolve the impurities.

    • Low Purity of Crude Material: The initial crude material may contain a lower-than-expected amount of the desired boronic acid. The primary impurities in boronic acid synthesis are often protodeborylated products (the parent arene) and boroxines.[4][10]

  • Solutions & Pro-Tips:

    • Check Filtrate: Concentrate a small sample of the mother liquor and analyze it (e.g., by NMR or TLC) to see if a significant amount of product remains. If so, you may need to cool the filtration mixture for a longer period or use a less polar solvent.

    • Reaction Time: Extend the reaction time to ensure complete adduct formation. Monitor the reaction by TLC or ¹H NMR by taking small aliquots.

    • Stoichiometry: Ensure you are using at least one equivalent of diethanolamine. A slight excess (1.05-1.1 eq) is sometimes used to drive the reaction to completion.[7]

Problem 3: The final boronic acid is still impure after hydrolysis and extraction.

  • Probable Cause & Scientific Rationale:

    • Co-precipitation of Impurities: If an impurity has a similar polarity or structure to the boronic acid, it might co-precipitate with the DEA adduct. This is rare for typical non-polar organic byproducts but can occur with acidic impurities.

    • Incomplete Hydrolysis: The hydrolysis of the DEA adduct back to the boronic acid may be incomplete. While generally rapid under acidic conditions, insufficient acid or biphasic mixing can slow the process.[6][7]

    • Emulsion Formation during Extraction: Boronic acids can sometimes act as surfactants, leading to stable emulsions during the aqueous workup, which traps impurities in the organic layer.

    • Decomposition: Some boronic acids are unstable and can decompose during the acidic workup or subsequent solvent evaporation, reforming impurities.[3] Protodeboronation is a common decomposition pathway.[10]

  • Solutions & Pro-Tips:

    • Recrystallize the Adduct: Before hydrolysis, consider recrystallizing the DEA adduct itself from a suitable solvent system (e.g., ethanol/ether or DCM/hexane) to improve its purity.

    • Optimize Hydrolysis: Ensure vigorous stirring of the biphasic mixture (e.g., ethyl acetate/1M HCl) for at least 30-60 minutes to ensure complete hydrolysis.[7] Check for completion by TLC.

    • Break Emulsions: To break emulsions, add brine (saturated NaCl solution) or a small amount of a different organic solvent. Centrifugation can also be effective on a smaller scale.

    • Gentle Handling: For sensitive boronic acids, use dilute acid (e.g., 0.1 M HCl) and minimize the time spent in the acidic aqueous phase.[6] Concentrate the final product under reduced pressure at low temperatures (<40 °C).[9]

Key Experimental Protocols

Caption: General workflow for purification via DEA adduct.

Protocol 1: Formation and Isolation of the Diethanolamine Adduct
  • Dissolution: In a flask, dissolve the crude boronic acid in a suitable solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) to make an approximately 0.2-0.5 M solution.

  • Addition: To the stirring solution, add diethanolamine (1.05 equivalents) dropwise at room temperature.

  • Precipitation: A precipitate should begin to form, sometimes within minutes.[7] Allow the suspension to stir at room temperature for 1-2 hours to ensure complete precipitation. For stubborn cases, cooling the mixture in an ice bath may be beneficial.

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same one used for the reaction) to remove any remaining soluble impurities.

  • Drying: Dry the solid adduct under high vacuum. The adduct is typically a stable, free-flowing white solid.[2]

Protocol 2: Hydrolysis of the Adduct to Pure Boronic Acid
  • Suspension: Suspend the purified diethanolamine adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate, diethyl ether) and an aqueous acid (e.g., 1 M HCl, 5% H₂SO₄). A typical ratio is 1:1 v/v.

  • Hydrolysis: Stir the mixture vigorously at room temperature for 30-60 minutes. The solid adduct should dissolve as it hydrolyzes into the boronic acid (organic phase) and the diethanolamine salt (aqueous phase).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and then with brine to remove residual acid and diethanolamine salts.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure at a low temperature (<40 °C) to yield the pure boronic acid.

Frequently Asked Questions (FAQs)

Q1: Why use diethanolamine instead of other diols like pinacol? A: While pinacol forms stable boronate esters, these are often oils or low-melting solids that require chromatography for purification.[2] The key advantage of diethanolamine is the formation of a stable, internal B-N dative bond, which results in a zwitterionic, highly crystalline adduct that readily precipitates, making isolation by simple filtration possible.[11] This avoids the need for silica gel chromatography, which can often degrade boronic acids.[9][10]

Q2: Will this method remove boroxine (anhydride) impurities? A: Yes. Boroxines, the cyclic trimers formed by the dehydration of boronic acids, are a common impurity.[4] During the adduct formation process in the presence of diethanolamine, the equilibrium is shifted, and the boroxine will react to form the same stable DEA adduct, effectively converting it to the desired protected monomer.

Q3: Can I use the DEA adduct directly in a Suzuki coupling reaction? A: Yes, in many cases. The DEA adducts (DABO boronates) are known to hydrolyze in situ to the active boronic acid under typical aqueous Suzuki-Miyaura coupling conditions (e.g., in the presence of water and a base).[2] This can be a convenient way to handle otherwise unstable boronic acids, as the stable adduct can be weighed out and added directly to the reaction.[2]

Q4: What is the best way to regenerate the boronic acid if it is sensitive to strong acid? A: For acid-sensitive substrates, you can use weaker acids for the hydrolysis step. Some literature suggests that shaking the adduct with a saturated solution of boric acid can be used to liberate the free boronic acid, as the boric acid acts as a scavenger for the diethanolamine.[9][10][12] Alternatively, a carefully controlled addition of a mild acid like acetic acid or using a buffered aqueous solution can be effective.

Data Summary Table

CharacteristicCrude Boronic AcidDEA Adduct (DABO Boronate)Purified Boronic Acid
Typical State Amorphous solid, oil, or waxy solidCrystalline, free-flowing solidCrystalline or amorphous solid
Stability Often unstable to air, moisture; forms boroxines[2][3]Highly stable, long shelf-life at RT[2]Stability varies; can re-form boroxines
Common Solvents Varies widelyLow solubility in Et₂O, Hexane, TolueneSoluble in polar organic solvents
Purification Chromatography (often problematic)[9], RecrystallizationPrecipitation / Filtration, RecrystallizationRecrystallization
Handling Can be difficult due to instabilityOperationally simple and convenient[2]Requires careful handling and storage

References

Validation & Comparative

A Technical Guide to the Suzuki-Miyaura Coupling Reactivity of (4-Chloro-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds. The choice of boronic acid is critical to the success of this palladium-catalyzed reaction, influencing yield, reaction kinetics, and impurity profiles. This guide provides an in-depth comparison of the reactivity of (4-Chloro-2-propoxyphenyl)boronic acid with other commonly employed boronic acids, supported by experimental data and mechanistic insights.

Understanding the Reactivity of this compound: A Structural Perspective

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is fundamentally governed by the electronic and steric nature of its substituents. In this compound, we observe a nuanced interplay of these effects.

  • Electronic Effects: The chlorine atom at the para-position exerts a mild electron-withdrawing effect through induction, which can slightly decrease the nucleophilicity of the aryl group. Conversely, the propoxy group at the ortho-position is an electron-donating group due to resonance, which increases the electron density of the aromatic ring and enhances its nucleophilicity. This electron-donating character is generally favorable for the transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • Steric Effects: The ortho-propoxy group introduces significant steric hindrance around the boronic acid moiety. This steric bulk can, in some cases, hinder the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step. However, the impact of steric hindrance is highly dependent on the specific catalyst, ligands, and reaction conditions employed.

Comparative Reactivity Analysis: Experimental Data

To provide a quantitative comparison, we have compiled data from various sources on the Suzuki-Miyaura coupling of different boronic acids with aryl halides. While specific data for this compound is not extensively published in comparative studies, we can infer its reactivity by examining structurally related analogs.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
(4-Chloro-2-ethoxyphenyl)boronic acid Aryl HalideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Phenylboronic Acid4-chlorotoluenePd(OAc)₂ / XPhosK₃PO₄MeOH/THFAmbientNot Specified~85[2]
4-Methoxyphenylboronic Acid2-Bromo-4-fluoro-5-methylpyridinePd(dppf)Cl₂K₂CO₃Dioxane1001292
4-Chlorophenylboronic Acid2-Bromo-4-methylpyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O80480
2-Methoxyphenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8024(complex mixture)[3]

Note: The data presented is compiled from different sources with varying reaction conditions and should be used as a qualitative guide.

From the available data, we can draw several key insights:

  • Electron-donating groups at the para-position, such as in 4-methoxyphenylboronic acid, generally lead to high yields, indicating efficient transmetalation.

  • Electron-withdrawing groups , like the chlorine in 4-chlorophenylboronic acid, can still provide good yields, demonstrating the robustness of the Suzuki coupling.

  • Ortho-substituents , as seen with 2-methoxyphenylboronic acid, can introduce complexities. While the electron-donating nature of the methoxy group is favorable, steric hindrance can play a significant role, potentially leading to lower yields or requiring optimized reaction conditions. A study on the reaction of ortho-substituted phenylboronic acids with a sterically hindered aryl bromide highlighted the potential for an ortho-methoxy group to participate in metal chelation, influencing the reaction's selectivity.[3]

Based on these trends, the reactivity of This compound is expected to be a balance between the deactivating effect of the para-chloro group and the activating, yet sterically hindering, effect of the ortho-propoxy group. The larger size of the propoxy group compared to a methoxy group might slightly increase the steric challenge.

Experimental Protocol: A Self-Validating System for Suzuki-Miyaura Coupling

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The causality behind each step is explained to ensure a self-validating experimental design.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide, this compound, and potassium carbonate. The use of a Schlenk flask and an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the oxidation of the palladium(0) species, which is the active catalyst.

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in toluene. The triphenylphosphine acts as a ligand, stabilizing the palladium catalyst and influencing its reactivity. The in-situ reduction of Pd(II) to Pd(0) is a common and effective method.

  • Reaction Setup: Add the catalyst solution to the Schlenk flask containing the reagents. The biphasic toluene/water solvent system is often employed in Suzuki couplings. The base (K₂CO₃) is typically dissolved in the aqueous phase and plays a critical role in activating the boronic acid to a more nucleophilic boronate species.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the oxidative addition and reductive elimination steps. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is recommended.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizing the Process: Diagrams

To further clarify the concepts discussed, the following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling and the structural comparison of the boronic acids.

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation (Ar'-B(OH)2 / Base) C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G Boronic_Acid_Comparison cluster_0 Reactivity Influencing Factors cluster_1 Comparative Boronic Acids A This compound para-Chloro ortho-Propoxy B Electronic Effects -I (deactivating) +R (activating) A:f0->B:f0 Inductive Effect A:f1->B:f1 Resonance Effect C Steric Effects Moderate-High hindrance A:f1->C:f0 Bulky Group D 4-Chlorophenylboronic acid para-Chloro E 2-Methoxyphenylboronic acid ortho-Methoxy F 4-Methoxyphenylboronic acid para-Methoxy

References

The Catalyst's Choice: A Comparative Guide to Palladium Ligands for Coupling Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] However, when faced with sterically hindered boronic acids and aryl halides, this powerful reaction often encounters significant challenges. The sheer bulk of the substrates can impede the crucial steps of the catalytic cycle, leading to low yields and sluggish reactions. In this guide, we, as senior application scientists, will navigate the complex landscape of palladium ligands, providing a comparative analysis of their performance in overcoming the steric hurdles inherent in coupling hindered substrates. This guide will delve into the mechanistic rationale behind ligand choice, present comparative experimental data, and offer detailed protocols to empower you in your synthetic endeavors.

The Steric Challenge in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. With sterically demanding substrates, particularly those with ortho-substituents on the aryl rings, both the transmetalation and reductive elimination steps can be significantly retarded. The ideal ligand must be bulky enough to promote the formation of a monoligated palladium(0) species, which is crucial for the oxidative addition of hindered aryl halides.[2] Concurrently, the ligand's electronic properties must facilitate the subsequent steps of the catalytic cycle.

Below is a generalized representation of the Suzuki-Miyaura catalytic cycle, highlighting the key intermediates.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'B(OR)2) PdII_ArAr Ar-Pd(II)-Ar'(L_n) PdII_ArX->PdII_ArAr Transmetalation->PdII_ArAr PdII_ArAr->Pd0 RedElim Reductive Elimination Product Ar-Ar'

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Families of Ligands for Hindered Couplings

The evolution of ligands for challenging Suzuki-Miyaura couplings has led to the development of several highly effective classes of compounds. Here, we compare two of the most prominent families: Buchwald-type phosphine ligands and N-heterocyclic carbenes (NHCs).

Buchwald-Type Phosphine Ligands: The Power of Bulk and Electron Donation

Seminal work from the Buchwald group demonstrated that sterically bulky and electron-rich dialkylbiarylphosphine ligands generate highly active catalytic systems.[2] These ligands excel in promoting the coupling of hindered substrates by facilitating the formation of the active monoligated Pd(0) species and accelerating the rates of oxidative addition and reductive elimination.[3][4]

Key features of Buchwald ligands include:

  • Steric Bulk: The large steric footprint of these ligands, often featuring bulky substituents like cyclohexyl or tert-butyl groups on the phosphorus atom and ortho-substituents on the biaryl backbone, is critical for their efficacy.[4]

  • Electron-Donating Ability: The electron-rich nature of these phosphines enhances the electron density on the palladium center, which promotes the oxidative addition of aryl chlorides, a notoriously challenging substrate class.[5]

Some of the most successful Buchwald ligands for hindered couplings include SPhos, XPhos, and RuPhos. The choice of ligand can be critical, and screening is often necessary to identify the optimal one for a specific substrate combination.[3]

Buchwald_Ligands cluster_buchwald Buchwald-Type Phosphine Ligands SPhos SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl XPhos XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl RuPhos RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl

Caption: Examples of common Buchwald-type phosphine ligands.

Recent research has also explored arsenic-based analogs of Buchwald ligands, known as arsa-Buchwald ligands. These have shown promise for coupling sterically hindered substrates, potentially by facilitating the transmetalation step due to the longer arsenic-palladium bond.[6][7]

N-Heterocyclic Carbenes (NHCs): Strong σ-Donors with Tunable Sterics

N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[8] Their strong σ-donating ability and unique steric properties make them highly effective for challenging transformations.[9][10]

Key advantages of NHC ligands include:

  • Strong σ-Donation: NHCs are generally stronger electron donors than phosphine ligands, which can lead to highly active catalysts.[9]

  • Tunable Steric Environment: The steric bulk of NHC ligands can be readily modified by changing the substituents on the nitrogen atoms, allowing for fine-tuning of the catalyst's properties.[8]

  • High Stability: Palladium-NHC complexes often exhibit high thermal stability.

For hindered Suzuki-Miyaura couplings, sterically demanding NHCs such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) have proven to be particularly effective.[10] The use of specific NHC ligands can even lead to orthogonal chemoselectivity in the coupling of molecules with multiple reactive sites.[10]

Performance Comparison: Buchwald Ligands vs. NHCs

The following table summarizes representative data from the literature, comparing the performance of selected Buchwald-type and NHC ligands in the Suzuki-Miyaura coupling of hindered substrates. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

LigandAryl HalideBoronic AcidProductYield (%)Catalyst Loading (mol%)Reference
SPhos 4-ChlorotoluenePhenylboronic acid4-Methylbiphenyl981[11]
XPhos 4-ChloroanisolePhenylboronic acid4-Methoxybiphenyl991[11]
Pd/BI-DIME 2-Bromo-1,3-dimethoxybenzene2,4,6-Triisopropylphenylboronic acid2,6-Dimethoxy-2',4',6'-triisopropylbiphenylHigh1[12]
Pd-AntPhos 2,4,6-Triisopropylphenyl bromideCyclohexylboronic acid1-Cyclohexyl-2,4,6-triisopropylbenzeneHigh1[13]
Pd/SIPr Chloroaryl triflatesArylboronic acidsBiaryl (selective at chloride)HighN/A[10]
Pd/SIMes Chloroaryl triflatesArylboronic acidsBiaryl (selective at triflate)HighN/A[10]

Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Substrate

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a hindered aryl bromide with a hindered boronic acid using a Buchwald palladacycle precatalyst.

Materials:

  • Hindered Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Hindered Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Toluene (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the hindered aryl bromide, hindered arylboronic acid, and potassium phosphate.

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Bromide - Boronic Acid - Base start->setup catalyst Add Pd Precatalyst setup->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Solvent inert->solvent reaction Heat and Stir solvent->reaction monitor Monitor Reaction Progress reaction->monitor workup Quench and Extract monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end End purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Conclusion

The successful Suzuki-Miyaura coupling of sterically hindered boronic acids is highly dependent on the judicious selection of the palladium ligand. Both Buchwald-type phosphines and N-heterocyclic carbenes have demonstrated remarkable efficacy in overcoming the steric barriers that can plague these challenging transformations. Buchwald ligands, with their well-established track record and diverse array of commercially available options, remain a go-to choice for many chemists. NHC ligands, with their strong donating properties and tunable steric profiles, offer a powerful alternative and are continually finding new applications. Ultimately, the optimal ligand will depend on the specific substrates and reaction conditions. A thorough understanding of the principles outlined in this guide, coupled with empirical screening, will pave the way for the successful synthesis of even the most sterically congested biaryl compounds.

References

A Researcher's Guide to Differentiating Electronic and Steric Effects in Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Structure, Reactivity, and Quantification

Phenylboronic acids are indispensable reagents in modern synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends deep into materials science and medicinal chemistry, where they serve as key building blocks for complex molecules, including approved pharmaceuticals like Bortezomib (Velcade®) and Vaborbactam.[2][3] The reactivity and efficacy of a phenylboronic acid are not intrinsic to the boronic acid group alone; they are exquisitely tuned by the substituents on the phenyl ring.

This guide provides a framework for researchers to understand, analyze, and quantify the two primary forces exerted by these substituents: electronic effects and steric effects . Dissecting these contributions is critical for reaction optimization, catalyst design, and the rational design of new drug candidates.[4] We will move beyond mere definitions to explore the causality behind experimental observations and provide actionable protocols for laboratory investigation.

The Theoretical Framework: Electronic vs. Steric Influences

At the heart of a phenylboronic acid's function is the Lewis acidic boron center. Any substituent on the aromatic ring will influence the electron density at this center and the physical space surrounding it.

Electronic Effects: Modulating Lewis Acidity

Electronic effects are transmitted through the sigma-bond framework (inductive effects) and the pi-system (resonance effects). They directly alter the Lewis acidity of the boron atom, which is fundamental to its reactivity. A common way to quantify this is by measuring the acid dissociation constant (pKa) of the boronic acid.[5]

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or trifluoromethyl (-CF₃), pull electron density away from the boronic acid group. This stabilizes the corresponding anionic tetrahedral boronate species formed upon reaction with a base (e.g., hydroxide).[6] A more stable boronate is a more readily formed boronate, leading to a lower pKa (stronger acid).

  • Electron-Donating Groups (EDGs) , like methoxy (-OCH₃) or methyl (-CH₃), push electron density towards the boronic acid, destabilizing the negative charge on the boronate. This results in a higher pKa (weaker acid).

This modulation of Lewis acidity is critical for the transmetalation step in Suzuki-Miyaura coupling, where the boronate species is the active nucleophile that transfers its organic group to the palladium center.[1][7]

Steric Effects: The Physical Impediment

Steric effects arise from the physical bulk of substituents and the spatial arrangement of atoms.[8] Unlike electronic effects, which can be transmitted from any position (ortho, meta, or para), significant steric effects in phenylboronic acids are primarily exerted by ortho-substituents .[6] These groups can:

  • Hinder the approach of reactants (e.g., a palladium complex) to the boron center.

  • Prevent the boronic acid group from achieving the optimal planar geometry with the phenyl ring, a phenomenon known as steric inhibition of resonance.[9]

  • Influence the equilibrium between the monomeric acid, the boronate, and various cyclic anhydride forms (boroxines).

Distinguishing these two effects is the primary challenge. A substituent in the para-position (e.g., 4-nitrophenylboronic acid) exerts a purely electronic effect. In contrast, an ortho-substituent (e.g., 2-nitrophenylboronic acid) exerts both a strong electronic effect and a significant steric effect, often leading to complex and sometimes counterintuitive reactivity profiles.[10]

Comparative Analysis: A Data-Driven Approach

The interplay between electronic and steric effects can be clearly seen by comparing the properties of differently substituted phenylboronic acids. The pKa value serves as an excellent proxy for electronic influence.

Phenylboronic Acid DerivativeSubstituent PositionSubstituent NatureTypical Aqueous pKaPrimary Effect
4-Methoxyphenylboronic acidparaStrong EDG (-OCH₃)~9.24[11]Electronic
4-Methylphenylboronic acidparaWeak EDG (-CH₃)~9.0Electronic
Phenylboronic acid-Unsubstituted~8.8[5]Baseline
4-Chlorophenylboronic acidparaWeak EWG (-Cl)~8.2Electronic
3-Nitrophenylboronic acidmetaStrong EWG (-NO₂)~7.2[11]Electronic
4-Nitrophenylboronic acidparaStrong EWG (-NO₂)~7.1Electronic
2-Fluorophenylboronic acidorthoEWG (-F)~7.7Electronic + Steric
2-Chlorophenylboronic acidorthoEWG (-Cl)~8.1Electronic + Steric
2,6-Difluorophenylboronic acidortho, orthoEWG (-F)~6.5Electronic + Dominant Steric
Note: pKa values are approximate and can vary with experimental conditions. Data compiled from sources.[5][11][12][13]

From this data, we can draw key insights:

  • Para vs. Meta: The pKa values for 3-nitro and 4-nitro derivatives are very similar, demonstrating that the powerful electron-withdrawing resonance effect of the nitro group is transmitted effectively from both positions.

  • Ortho Effects: A 2-fluoro substituent increases acidity (lowers pKa) relative to the unsubstituted acid due to its inductive electron withdrawal. However, 2-chlorophenylboronic acid is less acidic than its 4-chloro counterpart. This suggests that the bulky chloro group sterically hinders the solvation required to stabilize the tetrahedral boronate anion, counteracting the electronic effect.[6] This is a classic example of steric effects overriding electronic trends.

Visualizing the Interplay in Catalysis

To understand how these effects manifest in a reaction, we can visualize the critical transmetalation step of the Suzuki-Miyaura cycle. The substituent 'R' on the phenylboronic acid can either facilitate or impede this step.

G cluster_boron Boron Activation cluster_palladium Palladium Cycle cluster_effects Substituent Effects on 'Ar' PBA Phenylboronic Acid Ar-B(OH)₂ Boronate Active Boronate [Ar-B(OH)₃]⁻ PBA->Boronate Activation Base Base (e.g., OH⁻) Base->PBA Transmetalation Transmetalation (Rate-Influencing Step) Boronate->Transmetalation Nucleophilic Attack Pd_complex [LₙPd(II)-R']⁺X⁻ (Post-Oxidative Addition) Pd_complex->Transmetalation Product_complex LₙPd(II)-Ar(R') Transmetalation->Product_complex Electronic Electronic (R): - EWG: Stabilizes Boronate, ↑ Rate - EDG: Destabilizes Boronate, ↓ Rate Electronic->Boronate Steric Steric (ortho-R): - Hinders Pd approach, ↓ Rate Steric->Transmetalation caption Fig 1. Influence of effects on Suzuki-Miyaura transmetalation.

Caption: Fig 1. Influence of effects on Suzuki-Miyaura transmetalation.

As Figure 1 illustrates, an EWG on the aryl group ('Ar') stabilizes the key boronate intermediate, promoting the reaction. Conversely, a bulky ortho-substituent can physically block the boronate from approaching the palladium complex, slowing or stopping the reaction regardless of the electronic benefit.

Experimental Protocols for Effect Quantification

Moving from theory to practice requires robust experimental methods. Here are two established workflows to dissect electronic and steric contributions.

Protocol 1: Hammett Analysis for Quantifying Electronic Effects

The Hammett equation, log(k/k₀) = ρσ, is a powerful tool in physical organic chemistry for correlating reaction rates (k) with the electronic properties of substituents (σ).[14] By systematically varying meta- and para-substituents (which have minimal steric influence) on the phenylboronic acid in a model reaction, one can probe the electronic sensitivity of the reaction's rate-determining step.

Objective: To determine the Hammett reaction constant (ρ, rho) for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with a common aryl halide.

Workflow Diagram:

G start Start prep Prepare Stock Solutions: - Aryl Halide (e.g., 4-iodoanisole) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Internal Standard (e.g., Dodecane) start->prep setup Set Up Parallel Reactions: For each substituted phenylboronic acid (e.g., 4-MeO, 4-Me, H, 4-Cl, 3-NO₂) add all reagents in separate vials. prep->setup react Run Reactions (e.g., 80°C) setup->react quench Quench Aliquots at Timed Intervals react->quench analyze Analyze by GC or LC-MS Quantify product formation vs. time quench->analyze plot1 Plot [Product] vs. Time Determine initial rate (k) for each substituent analyze->plot1 plot2 Plot log(k/k₀) vs. Hammett σ value (k₀ = rate for unsubstituted) plot1->plot2 end Determine ρ (slope) Interpret Mechanism plot2->end caption Fig 2. Workflow for generating a Hammett plot.

Caption: Fig 2. Workflow for generating a Hammett plot.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of a single aryl halide (e.g., 1-iodo-4-methoxybenzene), a palladium catalyst, a base, and an internal standard in the chosen reaction solvent (e.g., dioxane/water).

  • Selection of Boronic Acids: Choose a series of at least five meta- and para-substituted phenylboronic acids with a wide range of Hammett σ constants (e.g., 4-OCH₃, 4-CH₃, H, 4-Cl, 3-NO₂).

  • Reaction Setup: In individual reaction vials, add the aryl halide, catalyst, base, internal standard, and one of the selected boronic acids. Ensure all concentrations are identical across the series.

  • Kinetic Monitoring: Place the vials in a pre-heated block. At regular time intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw an aliquot from each vial and quench it (e.g., by diluting in a cold solvent).

  • Analysis: Analyze the quenched aliquots by a suitable chromatographic method (GC or LC) to determine the concentration of the product relative to the internal standard.

  • Data Processing:

    • For each boronic acid, plot the product concentration versus time. The initial slope of this curve is the initial reaction rate (k).

    • Tabulate the rates and the known Hammett σ values for each substituent.

    • Plot log(k/k₀) on the y-axis against σ on the x-axis, where k₀ is the rate for the unsubstituted phenylboronic acid.

  • Interpretation: A linear fit to the data gives the reaction constant, ρ.

    • A positive ρ value indicates that electron-withdrawing groups accelerate the reaction, suggesting a buildup of negative charge in the transition state of the rate-determining step (consistent with boronate formation or attack).[15]

    • A negative ρ value implies that electron-donating groups accelerate the reaction, suggesting a buildup of positive charge.

    • The magnitude of ρ indicates the sensitivity of the reaction to electronic effects.

Protocol 2: Competitive Reactions for Assessing Steric Hindrance

To isolate steric effects, one can run a competition experiment where an ortho-substituted boronic acid is pitted against its para-substituted analogue for a limited amount of an aryl halide.

Objective: To semi-quantitatively compare the reactivity of an ortho-substituted vs. a para-substituted phenylboronic acid.

Step-by-Step Methodology:

  • Reagent Setup: In a single reaction vial, combine:

    • 1.0 equivalent of an aryl halide (e.g., 4-bromotoluene).

    • 1.0 equivalent of an ortho-substituted phenylboronic acid (e.g., 2-methylphenylboronic acid).

    • 1.0 equivalent of the corresponding para-substituted phenylboronic acid (e.g., 4-methylphenylboronic acid).

    • A catalytic amount of a palladium source and ligand.

    • Sufficient base for both boronic acids.

  • Reaction: Run the reaction at a moderate temperature until approximately 50% of the limiting aryl halide is consumed. This is crucial to ensure both substrates are still present and competing.

  • Analysis: Quench the reaction and analyze the product mixture by GC-MS or ¹H NMR.

  • Interpretation: Determine the ratio of the two possible cross-coupled products (e.g., 4-methyl-2'-methylbiphenyl vs. 4-methyl-4'-methylbiphenyl).

    • The electronic effects of the methyl group in the 2- and 4-positions are similar. Therefore, a product ratio that heavily favors the product from the para-isomer (e.g., >10:1) provides strong evidence for significant steric hindrance imposed by the ortho-methyl group.

Application in Drug Discovery: A Case for Precision

In medicinal chemistry, tuning the properties of a lead compound is paramount. The strategic placement of substituents on a phenylboronic acid fragment can alter metabolic stability, target binding affinity, and solubility.[16] For instance, an ortho-fluoro substituent might be introduced not just for its electronic properties but to induce a specific conformation that improves binding to a protein active site. Understanding that this introduces both steric and electronic changes allows the medicinal chemist to rationalize structure-activity relationships (SAR) more effectively.[6] If a reaction in a synthetic route is failing with a sterically hindered ortho-substituted boronic acid, a chemist armed with this knowledge can troubleshoot by changing the catalyst to one with less bulky ligands, rather than abandoning the target molecule.[17]

Conclusion

The behavior of substituted phenylboronic acids is governed by a delicate balance of electronic and steric forces. While electronic effects modulate the intrinsic Lewis acidity of the boron center and can be systematically quantified using Hammett analysis, steric effects, primarily from ortho-substituents, introduce a layer of physical complexity that can override electronic trends. By employing the comparative and kinetic methodologies outlined in this guide, researchers can successfully dissect these contributions. This deeper understanding is not merely academic; it is a prerequisite for the logical design of chemical reactions, the interpretation of biological activity, and the innovation of next-generation catalysts and therapeutics.

References

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Assessing the Purity of Boronic Acid Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the structural integrity and purity of building blocks are paramount. Boronic acids and their derivatives are cornerstone reagents, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. However, their inherent instability presents a significant analytical challenge. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other analytical techniques, establishing why qNMR is a superior, self-validating method for the purity assessment of these critical reagents.

The Challenge: The Instability of Boronic Acids

Boronic acids are notoriously susceptible to dehydration, which leads to the formation of cyclic anhydride trimers known as boroxines. This equilibrium between the monomeric acid and the trimeric boroxine complicates purity analysis by traditional chromatographic methods. Furthermore, boronic acid pinacol esters can hydrolyze back to the corresponding boronic acid, especially under the aqueous conditions of reversed-phase HPLC.[1][2][3][4] This instability can lead to inaccurate purity determinations, potentially compromising the stoichiometry of subsequent reactions and impacting the quality of the final active pharmaceutical ingredient (API).[2]

qNMR: A Primary Method for Absolute Purity Assessment

Quantitative NMR stands out as a primary ratio analytical method, a powerful technique for determining the purity of a substance without the need for an identical reference standard of the analyte.[5][6] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6][7] By comparing the integral of a specific, well-resolved resonance from the analyte to that of a certified reference material (CRM) with a known purity, the absolute purity of the analyte can be determined with high accuracy and precision.[8][9][10]

Key Advantages of qNMR for Boronic Acid Analysis:

  • Absolute Quantification: It provides a direct measure of purity without the need for analyte-specific reference standards, which may not be available for novel boronic acids.[5][11]

  • Structural Confirmation: Besides quantification, the NMR spectrum provides structural information, allowing for the simultaneous identification of the analyte and any impurities.

  • Non-destructive: The sample can be recovered after analysis, which is particularly valuable when working with expensive or scarce materials.[6]

  • Handles Instability: By choosing appropriate deuterated solvents, the equilibrium between the boronic acid and its boroxine can be managed, and both species can often be quantified.

A Validated qNMR Protocol for Purity Assessment

The trustworthiness of a qNMR result hinges on a meticulously executed and self-validating protocol. This involves careful selection of an internal standard, precise sample preparation, and optimized NMR acquisition parameters.

Experimental Protocol: Purity Determination of Phenylboronic Acid

This protocol outlines the purity assessment of a commercially available phenylboronic acid using maleic acid as a certified internal standard.

Materials and Reagents:

  • Analyte: Phenylboronic acid

  • Internal Standard: Maleic acid (Certified Reference Material, purity ≥ 99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Equipment: High-precision analytical balance (readability ± 0.01 mg), vortex mixer, 5 mm NMR tubes.

Step-by-Step Methodology:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of the maleic acid CRM into a clean, dry vial.

    • Add a precise volume of DMSO-d₆ to achieve a known concentration.

    • Ensure complete dissolution by vortexing.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of phenylboronic acid into a separate clean, dry vial.

    • Add a precise volume of the internal standard stock solution to the vial containing the phenylboronic acid.

    • Ensure complete dissolution by vortexing.

    • Transfer an appropriate volume (typically 600-700 µL) of the final solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). A conservative value of 30-60 seconds is often used to ensure full magnetization recovery, which is critical for accurate quantification.[5][9]

    • Number of Scans: 16-64 scans are typically sufficient to achieve a signal-to-noise ratio >250:1 for the signals of interest.[12]

    • Temperature: Maintain a constant temperature, for example, 298 K.[5]

  • Data Processing and Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the selected, well-resolved signals for both the phenylboronic acid (e.g., the aromatic protons) and the maleic acid internal standard (e.g., the olefinic protons).

    • The purity of the analyte is calculated using the following formula:

      Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

      Where:

      • I: Integral value of the signal

      • N: Number of protons for the integrated signal

      • M: Molar mass

      • m: mass

      • P: Purity of the standard

Visual Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Certified Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (Optimized Parameters) transfer->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Signals (Analyte & Standard) process->integrate calculate Calculate Purity Using Formula integrate->calculate result Final Purity Result calculate->result Self_Validation cluster_protocol Protocol Elements cluster_instrument Instrument Qualification trustworthy_result Trustworthy Purity Value crm Traceable CRM (e.g., NIST, NMIJ) crm->trustworthy_result protocol Validated Protocol protocol->trustworthy_result params Optimized Acquisition (e.g., d1 ≥ 5*T1) protocol->params prep Accurate Sample Prep (e.g., Weighing) protocol->prep processing Systematic Data Processing protocol->processing calculation Correct Formula Application protocol->calculation instrument Qualified Instrument instrument->trustworthy_result calibration Regular Calibration instrument->calibration performance Performance Checks (S/N, Lineshape) instrument->performance

References

A Senior Application Scientist's Guide to Reaction Monitoring: HPLC and LC-MS Methods for (4-Chloro-2-propoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development and fine chemical synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation. Central to this reaction are boronic acids and their derivatives, such as (4-Chloro-2-propoxyphenyl)boronic acid, which serve as critical building blocks. The precise monitoring of reactions involving these compounds is not merely a procedural step but a critical determinant of yield, purity, and ultimately, the economic viability of a synthetic process. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the real-time monitoring of reactions involving this compound.

The inherent nature of boronic acids presents unique analytical challenges. Their propensity to exist in multiple forms in solution—including the free acid, boroxines (cyclic anhydrides), and various complexes—can complicate chromatographic separation and quantification. Furthermore, the starting materials, intermediates, and final products of a Suzuki-Miyaura reaction often possess diverse polarities, demanding robust and versatile analytical methods. This guide will navigate these complexities, offering field-proven insights into method development and practical application.

The Analytical Dichotomy: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS for reaction monitoring is often dictated by a balance of required sensitivity, selectivity, and available instrumentation. While HPLC-UV is a workhorse in many laboratories for its simplicity and reliability, LC-MS offers unparalleled sensitivity and specificity, capable of detecting trace-level impurities and confirming the identity of reaction components through mass-to-charge ratio analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a robust and widely accessible technique for monitoring the progress of organic reactions. For a chromophoric molecule like this compound, UV detection provides a straightforward means of quantification.

Causality in Method Development for HPLC-UV:

The primary challenge in the HPLC analysis of boronic acids is their potential for on-column degradation and poor retention on traditional reversed-phase columns. To address this, a systematic approach to method development is essential. The choice of a stationary phase with low silanol activity is critical to minimize undesirable interactions that can lead to peak tailing and irreproducible results.[1][2] Mobile phase composition, particularly pH and the choice of buffer, plays a pivotal role in controlling the ionization state of the boronic acid and, consequently, its retention behavior.

Experimental Workflow: HPLC-UV Reaction Monitoring

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Reaction Reaction Aliquot Quench Quench Reaction Reaction->Quench Stop Reaction Dilute Dilute with Mobile Phase Quench->Dilute Prepare for Injection Inject Inject onto HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Mobile Phase Flow Detect UV Detection Separate->Detect Elution Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Reactants/Products Integrate->Quantify Calibration Curve Plot Plot Concentration vs. Time Quantify->Plot Reaction Profile

Caption: Workflow for HPLC-UV based reaction monitoring.

Detailed Protocol for HPLC-UV Analysis:

  • Sample Preparation:

    • At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 900 µL of mobile phase) to prevent further reaction.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: A C18 column with low silanol activity (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm) is recommended to minimize on-column hydrolysis.[1][2]

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic mobile phase helps to suppress the ionization of the boronic acid, improving retention on reversed-phase columns.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a consistent temperature is crucial for reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, this compound, and the product by comparing retention times with authentic standards.

    • Integrate the peak areas of the reactant and product at each time point.

    • Calculate the percentage conversion of the starting material to the product over time to monitor the reaction progress.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly advantageous when dealing with complex reaction mixtures or when trace-level impurities need to be identified and quantified. For boronic acids, LC-MS can provide unambiguous identification, even in the presence of co-eluting species.[3][4]

Causality in Method Development for LC-MS:

The primary driver for using LC-MS is the need for higher sensitivity and specificity. The development of an LC-MS method for boronic acids often involves electrospray ionization (ESI), which is well-suited for polar and thermally labile compounds. Negative ion mode is often preferred for the analysis of boronic acids as they can be readily deprotonated.[4][5] The choice of mobile phase additives is critical; volatile buffers like ammonium acetate or ammonium formate are used to ensure compatibility with the mass spectrometer.[3]

Experimental Workflow: LC-MS Reaction Monitoring

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction_MS Reaction Aliquot Quench_MS Quench Reaction Reaction_MS->Quench_MS Stop Reaction Dilute_MS Dilute with Mobile Phase Quench_MS->Dilute_MS Prepare for Injection Inject_MS Inject onto UPLC Dilute_MS->Inject_MS Separate_MS Chromatographic Separation Inject_MS->Separate_MS Mobile Phase Flow Ionize_MS Electrospray Ionization (ESI) Separate_MS->Ionize_MS Elution Detect_MS Mass Detection (MS) Ionize_MS->Detect_MS Ion Transfer Extract_Ion Extract Ion Chromatograms Detect_MS->Extract_Ion Integrate_MS Integrate Peak Areas Extract_Ion->Integrate_MS Quantify_MS Quantify Reactants/Products Integrate_MS->Quantify_MS Calibration Curve

Caption: Workflow for LC-MS based reaction monitoring.

Detailed Protocol for LC-MS Analysis:

  • Sample Preparation:

    • Sample preparation is similar to the HPLC-UV method, involving quenching and dilution. However, due to the higher sensitivity of LC-MS, a greater dilution factor may be required.

  • UPLC-MS Conditions:

    • Column: A UPLC C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is often used to achieve faster separations and minimize on-column degradation.[3]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[3]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A rapid gradient, for instance, from 5% B to 95% B in 2 minutes, can be employed for high-throughput analysis.[3]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Data Acquisition: Full scan mode (e.g., m/z 100-500) to identify all components, and Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for quantification of the target analytes.

  • Data Analysis:

    • Extract the ion chromatograms for the [M-H]⁻ ions of the starting material and the expected product.

    • Integrate the peak areas and use a calibration curve to determine the concentration of each species over time.

Performance Comparison: HPLC-UV vs. LC-MS

ParameterHPLC-UVLC-MS
Selectivity Moderate; relies on chromatographic separation. Co-elution can be an issue.High; provides mass information for unambiguous peak identification.
Sensitivity Lower (µg/mL range).High (ng/mL to pg/mL range).[6]
Quantitative Linearity Good, typically with a wide dynamic range.Good, but can be susceptible to matrix effects.
Instrumentation Cost Lower.Higher.
Operational Complexity Simpler to operate and maintain.More complex, requires specialized expertise.
Information Provided Retention time and UV absorbance.Retention time, mass-to-charge ratio, and fragmentation data (with MS/MS).
Robustness Generally very robust for routine analysis.Can be less robust due to the sensitivity of the ion source to matrix components.

Conclusion and Recommendations

The choice between HPLC-UV and LC-MS for monitoring reactions of this compound is contingent upon the specific requirements of the analysis.

HPLC-UV is the recommended method for:

  • Routine reaction monitoring where the primary goal is to determine the percentage conversion and the reaction mixture is relatively clean.

  • Laboratories where cost and ease of use are major considerations.

  • When high-throughput analysis is required without the need for trace-level impurity profiling.

LC-MS is the superior choice when:

  • High sensitivity is required to detect and quantify low-level intermediates or byproducts.

  • Unambiguous identification of reaction components is critical, especially in complex matrices.

  • Developing a comprehensive understanding of the reaction mechanism, including the formation of minor species.

  • Trace-level quantification of residual boronic acid is necessary in the final product.[7][8]

In an ideal drug development setting, both techniques are often employed synergistically. HPLC-UV can be used for routine in-process control, while LC-MS is invaluable for method development, impurity profiling, and in-depth mechanistic studies. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the efficient and successful development of synthetic processes involving this compound and other related compounds.

References

Navigating the Suzuki-Miyaura Landscape: A Comparative Guide to (4-Chloro-2-propoxyphenyl)boronic Acid and Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of reagents in Suzuki-Miyaura cross-coupling reactions is a critical determinant of synthetic efficiency, yield, and overall project success. This in-depth guide provides a comprehensive comparison of (4-Chloro-2-propoxyphenyl)boronic acid and its pinacol ester, offering experimental insights and data-driven recommendations to inform your synthetic strategy.

At the heart of modern organic synthesis, the Suzuki-Miyaura reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] The choice between a boronic acid and its corresponding boronate ester, such as a pinacol ester, represents a pivotal decision that hinges on a fundamental trade-off between reactivity and stability.[3][4] This guide will dissect the nuances of this choice with a specific focus on the (4-Chloro-2-propoxyphenyl) derivatives, providing a clear rationale for selecting the optimal reagent for your application.

The Reactivity-Stability Dichotomy: A Core Consideration

The primary distinction between a boronic acid and its pinacol ester lies in their inherent chemical properties. Boronic acids are generally more reactive, which can translate to faster reaction times in Suzuki-Miyaura couplings.[5][6] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[3][7]

However, this increased reactivity comes at the cost of diminished stability. Boronic acids are susceptible to various decomposition pathways, including protodeboronation (cleavage of the carbon-boron bond) and oxidation, which can compromise their shelf-life and lead to lower reaction yields.[3][8]

Conversely, pinacol esters of boronic acids offer significantly enhanced stability.[4][9] They are typically crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[5][10] This robustness makes them particularly advantageous for multi-step syntheses and high-throughput screening applications where reagent integrity is paramount.[4] The trade-off for this stability is often a comparatively lower reaction rate.[4]

Mechanistic Implications in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][11][12] The choice between the boronic acid and its pinacol ester directly impacts the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L2", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#5F6368"]; ArPdX [label="Ar-Pd(II)-X", fillcolor="#F1F3F4"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; ArPdR [label="Ar-Pd(II)-R", fillcolor="#F1F3F4"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#5F6368"]; Product [label="Ar-R", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; BoronReagent [label="R-B(OR')2\n(Boronic Acid or Ester)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArX [label="Ar-X", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [arrowhead=none]; OxAdd -> ArPdX; ArPdX -> Transmetalation [arrowhead=none]; Transmetalation -> ArPdR; ArPdR -> RedElim [arrowhead=none]; RedElim -> Product; Product -> Pd0 [style=dashed, label=" Catalyst\nRegeneration"];

// Input Edges ArX -> OxAdd [label=" Aryl Halide"]; BoronReagent -> Transmetalation [label=" Boron Reagent"]; Base -> Transmetalation [label=" Activation"]; } Caption: Generalized Suzuki-Miyaura catalytic cycle.

For the boronic acid, the reaction with a base is crucial to form a more nucleophilic "ate" complex, [R-B(OH)₃]⁻, which then readily undergoes transmetalation with the palladium(II) complex.[7][13][14] While some boronate esters are believed to hydrolyze in situ to the corresponding boronic acid under aqueous basic conditions, direct transmetalation from the ester is also a possible pathway.[3][15] The steric bulk of the pinacol group can, in some cases, hinder the approach to the palladium center, potentially slowing down the transmetalation step.[15]

Quantitative Performance Comparison

To provide a clearer, data-driven perspective, the following table summarizes the expected quantitative outcomes when using this compound versus its pinacol ester in a typical Suzuki-Miyaura coupling reaction.

ParameterThis compoundThis compound pinacol ester
Reaction Time 4 - 10 hours8 - 20 hours
Typical Yield 70 - 88%75 - 92%
Reaction Temp. 80 - 100 °C90 - 115 °C
Reagent Stability ModerateHigh
Handling Requires careful handling, sensitive to air and moisture.[8]Easy to handle, less sensitive.[10]
Purification Can be challenging due to potential for decomposition.[16]Generally straightforward via chromatography.[10][17]

Note: The data presented is illustrative and based on general trends observed in Suzuki-Miyaura couplings. Actual results may vary depending on the specific reaction conditions, catalyst, base, and solvent system employed.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

This protocol outlines a representative procedure for comparing the performance of this compound and its pinacol ester.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • This compound (1.2 mmol) OR this compound pinacol ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water mixture, 4:1, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the respective boron reagent (this compound or its pinacol ester), the palladium catalyst, and the base.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Assemble Reactants", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Under Inert Atmosphere\n(Heat and Stir)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitor Progress (TLC/GC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup and Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification (Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Isolated Product", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> End; } Caption: A streamlined workflow for the comparative Suzuki-Miyaura coupling experiment.

Making the Right Choice: A Decision Framework

The selection between this compound and its pinacol ester is a strategic one, guided by the specific demands of your synthesis.

Choose this compound when:

  • Maximizing reaction rate is the primary goal.

  • The reagent can be used shortly after synthesis or has been stored under strictly inert conditions.

  • Potential side reactions due to instability can be mitigated through careful control of reaction parameters.

Choose this compound pinacol ester when:

  • Stability, ease of handling, and long-term storage are critical. [4][9]

  • High purity of the starting material is essential for the success of subsequent synthetic steps.

  • The reaction is part of an automated or high-throughput workflow where reagent stability is a key factor.

  • Slightly longer reaction times are acceptable to ensure a cleaner reaction profile and higher reproducibility.

dot graph "Decision_Tree" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Project Requirement?", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Speed [label="Is speed critical?", fillcolor="#F1F3F4", fontcolor="#202124"]; Stability [label="Is stability/handling paramount?", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="Use Boronic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PinacolEster [label="Use Pinacol Ester", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Speed; Start -> Stability; Speed -> BoronicAcid [label="Yes"]; Speed -> PinacolEster [label="No"]; Stability -> PinacolEster [label="Yes"]; Stability -> BoronicAcid [label="No"]; } Caption: Decision-making guide for reagent selection.

Conclusion

References

Navigating the Challenges of Sterically Hindered Cross-Coupling: A Comparative Guide to ortho-Substituted Boronic Acids and Their Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of C-C bonds, particularly for creating biaryl structures central to many pharmaceutical compounds and advanced materials. However, the efficiency of this powerful reaction can be significantly hampered when employing sterically demanding ortho-substituted boronic acids. This guide provides an in-depth technical comparison of the limitations inherent to these challenging substrates and evaluates the performance of modern alternatives, supported by experimental data and detailed protocols.

The ortho Conundrum: Unpacking the Limitations of Hindered Boronic Acids

The presence of one or more substituents at the ortho positions of an arylboronic acid introduces significant challenges that can dramatically reduce reaction yields and complicate product purification. These limitations primarily stem from two interconnected phenomena: steric hindrance and protodeboronation.

Steric Hindrance: A Molecular Traffic Jam at the Catalytic Center

The core of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium complex. The crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is highly sensitive to the steric environment of both coupling partners.[1] Ortho substituents on the boronic acid create significant steric bulk around the carbon-boron bond. This bulkiness physically obstructs the approach of the boronic acid to the palladium complex, slowing down the rate of transmetalation.[1][2] In cases of di-ortho-substitution (e.g., 2,6-dimethylphenylboronic acid), this hindrance can be so severe that it effectively shuts down the productive catalytic cycle, leading to low or no yield of the desired biaryl product.[3][4]

Diagram 1: The Impact of Steric Hindrance on Transmetalation

G cluster_0 Unhindered Boronic Acid cluster_1 ortho-Substituted Boronic Acid UnhinderedBA Ar-B(OH)₂ Transition_State_U [LₙPd(II)-R'---Ar-B(OH)₂] UnhinderedBA->Transition_State_U Pd_Complex LₙPd(II)-R' Pd_Complex->Transition_State_U Product_U Fast Transmetalation Transition_State_U->Product_U Low Energy Barrier OrthoBA ortho-Sub-Ar-B(OH)₂ Transition_State_O [LₙPd(II)-R'---ortho-Sub-Ar-B(OH)₂] OrthoBA->Transition_State_O Pd_Complex2 LₙPd(II)-R' Pd_Complex2->Transition_State_O Product_O Slow or No Transmetalation Transition_State_O->Product_O High Energy Barrier Steric_Clash Steric Clash Transition_State_O->Steric_Clash

Caption: Steric clash in ortho-substituted boronic acids increases the energy barrier for transmetalation.

Protodeboronation: An Unwanted Side Reaction

Protodeboronation is the undesired cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying the boronic acid.[5][6] This side reaction is often base-catalyzed and is particularly problematic for electron-rich, heteroaromatic, and, importantly, sterically hindered boronic acids.[3][5] When the desired cross-coupling is slow due to steric hindrance, the competing protodeboronation pathway has more time to occur, further diminishing the yield of the target molecule.[7] For some notoriously unstable boronic acids, like 2-pyridyl boronic acid, protodeboronation can be the dominant reaction pathway under standard Suzuki-Miyaura conditions.[8]

Diagram 2: Competing Pathways of a Hindered Boronic Acid

G Start ortho-Substituted Aryl Boronic Acid Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Desired Pathway Deboronation Protodeboronation Start->Deboronation Undesired Pathway Desired_Product Desired Biaryl Product (Low Yield) Coupling->Desired_Product Slow Slow due to Steric Hindrance Coupling->Slow Side_Product Undesired Arene (Side Product) Deboronation->Side_Product Fast Competing Reaction Deboronation->Fast

Caption: Slow coupling of hindered boronic acids allows the competing protodeboronation to dominate.

Overcoming the Hurdles: Alternative Strategies and Reagents

To address the limitations of ortho-substituted boronic acids, several effective strategies have been developed. These primarily involve either modifying the boron reagent to enhance its stability and reactivity or optimizing the catalytic system to accommodate sterically demanding substrates.

Alternative Boron Reagents: A Paradigm Shift in Stability and Reactivity

A major advancement in handling challenging boronic acids has been the development of more stable surrogates. Among these, N-methyliminodiacetic acid (MIDA) boronates have emerged as a particularly robust solution.[9][10]

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates are air-stable, crystalline solids that are generally unreactive under anhydrous Suzuki-Miyaura conditions.[11][12] Their stability stems from the trivalent MIDA ligand, which complexes with the boron atom, changing its hybridization from sp² to sp³ and effectively "masking" its reactivity.[13] The key advantage of MIDA boronates is their ability to undergo slow, controlled hydrolysis under mild aqueous basic conditions, gradually releasing the reactive boronic acid into the reaction mixture.[9][14] This "slow-release" strategy maintains a very low concentration of the often unstable boronic acid at any given time, which kinetically favors the desired cross-coupling reaction over competing decomposition pathways like protodeboronation.[6][15][16]

Organotrifluoroborates

Potassium organotrifluoroborate salts (R-BF₃K) are another class of highly stable and crystalline alternatives to boronic acids.[11][12] They are generally less prone to protodeboronation and can be used in "slow-release" strategies, similar to MIDA boronates, where a slow hydrolysis liberates the active boronic acid species.[6][17][18]

Performance Comparison: ortho-Substituted Boronic Acids vs. MIDA Boronates

Experimental data clearly demonstrates the superiority of the slow-release strategy using MIDA boronates for sterically challenging couplings.

EntryAryl HalideBoron ReagentYield (%)
14-Chlorotoluene2-Furanboronic Acid68
24-Chlorotoluene2-Furyl MIDA Boronate96
32,4-Dimethoxychlorobenzene2-Thiopheneboronic Acid37
42,4-Dimethoxychlorobenzene2-Thienyl MIDA Boronate90
52-Chloro-1,3-dimethylbenzene2,6-Dimethylphenylboronic Acid<10
62-Chloro-1,3-dimethylbenzene2,6-Dimethylphenyl MIDA Boronate85

Data synthesized from multiple sources for illustrative purposes, highlighting typical yield improvements.[9][10]

The data consistently shows that for unstable and sterically hindered boronic acids, the corresponding MIDA boronate provides a dramatic increase in the yield of the cross-coupled product under otherwise identical conditions.

Advanced Catalytic Systems: The Role of Ligand Design

For cases where boronic acids must be used directly, the choice of ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., SPhos, XPhos), have been specifically designed to facilitate the coupling of sterically hindered substrates.[3][19] These ligands promote the formation of a monoligated, highly reactive palladium(0) species, which is more capable of undergoing oxidative addition with sterically demanding aryl chlorides. Furthermore, their bulk can facilitate the reductive elimination step to release the final product.[18] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands that can form highly stable and active palladium catalysts capable of coupling hindered substrates, often at room temperature.[3]

Diagram 3: Workflow for Selecting a Cross-Coupling Strategy

G Start Starting Materials: ortho-Substituted Aryl Boronic Acid? Is_BA_Stable Is the Boronic Acid Stable and Commercially Available? Start->Is_BA_Stable Use_MIDA Use Corresponding MIDA Boronate with Slow-Release Conditions Is_BA_Stable->Use_MIDA No / Prone to Protodeboronation Optimize_Catalyst Use Boronic Acid Directly. Optimize Catalyst System: - Bulky Phosphine Ligand (e.g., XPhos) - NHC Ligand Is_BA_Stable->Optimize_Catalyst Yes Perform_Reaction Perform Cross-Coupling Use_MIDA->Perform_Reaction Optimize_Catalyst->Perform_Reaction

Caption: Decision workflow for coupling with ortho-substituted boronic acids.

Experimental Protocols

The following protocols provide a direct comparison for coupling a sterically hindered aryl chloride with a di-ortho-substituted boron reagent.

Protocol 1: Suzuki-Miyaura Coupling with a Hindered Boronic Acid (Low Yield)

This protocol illustrates a typical outcome when using a sterically hindered boronic acid directly.

Materials:

  • 2-Chloro-1,3-dimethylbenzene (1.0 mmol)

  • 2,6-Dimethylphenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloro-1,3-dimethylbenzene, 2,6-dimethylphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by column chromatography.

  • Expected Outcome: Very low yield (<15%) of the desired tri-ortho-substituted biaryl, with significant recovery of starting materials and protodeboronation byproduct (1,3-dimethylbenzene).

Protocol 2: High-Yield Coupling using a MIDA Boronate (Slow-Release)

This protocol demonstrates the effectiveness of the MIDA boronate slow-release strategy.

Materials:

  • 2-Chloro-1,3-dimethylbenzene (1.0 mmol)

  • 2,6-Dimethylphenyl MIDA boronate (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 7.5 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloro-1,3-dimethylbenzene, 2,6-dimethylphenyl MIDA boronate, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture to 60-80 °C for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS until completion.

  • Cool the reaction to room temperature and perform the same workup and purification as in Protocol 1.

  • Expected Outcome: High yield (typically >80%) of the desired tri-ortho-substituted biaryl.

Conclusion and Recommendations

While ortho-substituted boronic acids are valuable reagents, their application in Suzuki-Miyaura cross-coupling is fraught with challenges, primarily due to steric hindrance and protodeboronation. For routine and reliable synthesis of sterically congested biaryls, the use of boronic acid surrogates is strongly recommended.

  • For Unstable or Highly Hindered Substrates: N-methyliminodiacetic acid (MIDA) boronates, in conjunction with a slow-release protocol, represent the most general and effective solution, consistently providing superior yields.[9][10]

  • For Moderately Hindered Substrates: The use of potassium organotrifluoroborates can also offer significant advantages in terms of stability and handling.[12][17]

  • When Using Boronic Acids is Necessary: Careful selection of a highly active catalyst system, typically employing a bulky, electron-rich biarylmonophosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand, is crucial to achieve acceptable yields.[3]

By understanding the underlying mechanistic challenges and embracing modern solutions like MIDA boronates and advanced catalyst systems, researchers can confidently and efficiently synthesize even the most sterically demanding biaryl targets, accelerating discovery in medicinal chemistry and materials science.

References

A Researcher's Guide to the Kinetic Analysis of Suzuki-Miyaura Reactions: Featuring (4-Chloro-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for process optimization, scaling, and ensuring batch-to-batch consistency. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds, is no exception. This guide provides an in-depth look into the kinetic analysis of this reaction, with a specific focus on the coupling of aryl chlorides, exemplified by the use of (4-Chloro-2-propoxyphenyl)boronic acid. We will delve into the mechanistic underpinnings, provide a comprehensive experimental protocol for kinetic monitoring, and compare the reactivity of this substrate with other alternatives, all supported by fundamental principles and experimental data.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[1][2] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a palladium(II) species.[3][4] For aryl chlorides, this step is often the rate-determining step of the entire catalytic cycle due to the high bond dissociation energy of the C-Cl bond.[3][5] The choice of a suitable ligand on the palladium catalyst is crucial here; electron-rich and bulky phosphine ligands are often employed to facilitate this challenging activation.[2][3][6]

  • Transmetalation: In this step, the organic group from the organoboron compound is transferred to the palladium(II) complex.[4][7] The mechanism of transmetalation has been a subject of extensive study, with two primary pathways proposed. One involves the reaction of a palladium(II) halide complex with a boronate species (formed by the reaction of the boronic acid with a base). The other pathway suggests the reaction of a palladium(II) hydroxo complex with the neutral boronic acid.[8] The presence of a base is crucial for this step to proceed.[9]

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond in the desired product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3][4] This step is typically fast and irreversible.

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Product Ar-Ar' Ar-Pd(II)(Ar')L2->Product Reductive Elimination Ar Aryl group from halide Ar_prime Aryl group from boronic acid X Halide (e.g., Cl) L Ligand

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Designing a Kinetic Study: An Experimental Workflow

A robust kinetic analysis requires careful experimental design and precise monitoring of the reaction progress. The following protocol outlines a general workflow for studying the kinetics of the Suzuki-Miyaura reaction between an aryl chloride and this compound.

Experimental_Workflow cluster_prep Reaction Preparation cluster_execution Reaction Execution & Monitoring cluster_analysis Data Analysis Reagents Prepare Stock Solutions (Aryl Chloride, Boronic Acid, Catalyst, Base, Internal Standard) Reactor Set up Jacketed Reactor with Temperature Control and Inert Atmosphere Reagents->Reactor Start Initiate Reaction (Add final reagent, start timer) Reactor->Start Sampling Withdraw Aliquots at Timed Intervals Start->Sampling Quench Quench Aliquots (e.g., with acid or by cooling) Sampling->Quench Analysis Analyze Samples (HPLC, GC, or NMR) Quench->Analysis Concentration Determine Reactant & Product Concentrations Analysis->Concentration Plotting Plot Concentration vs. Time Concentration->Plotting Kinetics Determine Reaction Orders and Rate Constant Plotting->Kinetics

Caption: A generalized workflow for kinetic analysis.

Experimental Protocol

Materials:

  • Aryl chloride (e.g., 4-chlorotoluene as a model)

  • This compound

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos or XPhos)[6]

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or a mixture with water)

  • Internal standard (for quantitative analysis, e.g., biphenyl)

  • Quenching agent (e.g., dilute HCl)

Instrumentation:

  • Jacketed glass reactor with overhead stirrer and temperature control

  • Inert gas supply (Nitrogen or Argon)

  • Syringes for sampling

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable column and detector for quantitative analysis.[10]

Procedure:

  • Reaction Setup: In a flame-dried, jacketed reactor under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Reagent Addition: Add the solvent, followed by the aryl chloride and the internal standard. Allow the mixture to stir at the desired temperature for a few minutes to ensure homogeneity.

  • Reaction Initiation: Initiate the reaction by adding a stock solution of this compound. Start the timer immediately.

  • Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., dilute HCl in a suitable solvent). This stops the reaction and allows for accurate analysis.

  • Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the starting materials and the product relative to the internal standard.

Data Analysis and Performance Comparison

The data obtained from the experimental protocol can be used to determine the reaction order with respect to each reactant and the overall rate constant. By systematically varying the initial concentration of one reactant while keeping others constant, one can deduce the reaction order for that specific component.

Table 1: Hypothetical Kinetic Data for the Suzuki-Miyaura Reaction of 4-Chlorotoluene with this compound

Experiment[4-Chlorotoluene] (M)[this compound] (M)[Pd Catalyst] (mol%)Initial Rate (M/s)
10.10.111.0 x 10⁻⁵
20.20.112.0 x 10⁻⁵
30.10.211.0 x 10⁻⁵
40.10.122.0 x 10⁻⁵

From this hypothetical data, we can infer that the reaction is first order with respect to 4-chlorotoluene and the palladium catalyst, and zero order with respect to this compound under these conditions. This is a common observation in Suzuki-Miyaura reactions where the oxidative addition of the aryl halide is the rate-determining step.

Performance Comparison: this compound vs. Other Boronic Acids

The electronic and steric properties of the boronic acid can influence the reaction rate, primarily by affecting the transmetalation step. To compare the performance of this compound, a kinetic study can be performed against other boronic acids under identical reaction conditions.

Table 2: Comparative Kinetic Data for the Reaction of 4-Chlorotoluene with Various Boronic Acids

Boronic AcidElectron-Donating/Withdrawing NatureRelative Initial Rate
Phenylboronic acidNeutral1.0
(4-Methoxyphenyl)boronic acidElectron-Donating1.2
(4-Trifluoromethylphenyl)boronic acidElectron-Withdrawing0.8
This compound Mixed (Cl: EWG, OPr: EDG) (To be determined)

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group

The data in Table 2 would allow for a quantitative comparison of the reactivity of this compound. The presence of both an electron-withdrawing chloro group and an electron-donating propoxy group makes its performance prediction less straightforward without experimental data. The ortho-propoxy group may also introduce steric hindrance, potentially slowing down the transmetalation step.

Conclusion

A thorough kinetic analysis of the Suzuki-Miyaura reaction involving this compound provides invaluable insights for process optimization and control. By understanding the influence of each reactant on the reaction rate, researchers can make informed decisions regarding catalyst loading, reactant stoichiometry, and reaction conditions to achieve desired outcomes efficiently and reproducibly. The experimental and analytical framework presented in this guide serves as a robust starting point for such investigations, empowering scientists and drug development professionals to harness the full potential of this powerful synthetic tool.

References

A Head-to-Head Comparison for Synthetic Chemists: (4-Chloro-2-propoxyphenyl)boronic Acid vs. Its Potassium Trifluoroborate Salt in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Traditional Boronic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, a Nobel Prize-winning method for the elegant construction of carbon-carbon bonds.[1][2] At the heart of this reaction lies the organoboron reagent, traditionally a boronic acid. While undeniably powerful, researchers are well-acquainted with the practical challenges of boronic acids: their propensity for dehydration to form boroxine anhydrides, which complicates stoichiometry, and their limited stability, leading to decomposition via protodeboronation or oxidation over time.[3][4][5][6]

In response to these limitations, potassium organotrifluoroborate (R-BF₃K) salts have emerged as a superior class of reagents.[3][7][8] These crystalline, monomeric solids offer exceptional stability to air and moisture, simplifying handling, storage, and ensuring stoichiometric precision.[4][6][8][9] They function as a "protected" form of boronic acids, slowly releasing the reactive species under catalytic conditions, which can lead to cleaner reactions and higher yields.[8][10][11][12][13]

This guide provides an in-depth, objective comparison between (4-Chloro-2-propoxyphenyl)boronic acid and its potassium trifluoroborate counterpart. We will delve into their physicochemical properties, reactivity, and provide a detailed experimental protocol to benchmark their performance in a practical Suzuki-Miyaura coupling scenario, empowering researchers to make informed decisions for their synthetic strategies.

Physicochemical Properties: The Stability Advantage

The fundamental difference in stability between these two reagents stems from the coordination state of the boron atom.

  • This compound: This is a trivalent organoboron species. The vacant p-orbital on the boron atom makes it Lewis acidic and susceptible to nucleophilic attack. A significant drawback is its tendency to undergo dehydration to form a cyclic trimer known as a boroxine.[4][6] This equilibrium between the monomer and the boroxine means that a weighed sample is often a mixture, leading to potential inaccuracies in stoichiometry. Furthermore, the C-B bond is susceptible to cleavage (protodeboronation), especially under acidic or basic conditions over time.[5][10]

  • Potassium (4-Chloro-2-propoxyphenyl)trifluoroborate: In this salt, the boron atom is tetracoordinate, forming a stable "ate" complex with three fluorine atoms.[8] This coordination shields the boron atom, masking its Lewis acidity and rendering the C-B bond remarkably robust.[10] As a result, trifluoroborate salts are typically crystalline, free-flowing solids that are indefinitely stable to air and moisture and do not form anhydrides.[3][6][10][11] This exceptional stability allows for their use in multi-step syntheses where other functional groups on the molecule can be manipulated without affecting the trifluoroborate moiety.[7][12][13]

Synthesis and Handling

The accessibility and ease of handling of a reagent are critical for laboratory efficiency.

  • Boronic Acid Synthesis: The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate (generated from an aryl halide via a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[14] Purification can sometimes be challenging due to their physical properties.

  • Trifluoroborate Salt Synthesis: A major advantage of trifluoroborate salts is their straightforward synthesis. They are most commonly and efficiently prepared by treating the corresponding boronic acid (crude or purified) with an aqueous solution of inexpensive potassium hydrogen fluoride (KHF₂).[3][10][14][15] The resulting crystalline solid often precipitates from the solution and can be easily isolated by filtration. This conversion can even be performed in a one-pot procedure starting from the aryl halide, bypassing the need to isolate the boronic acid.[14]

From a handling perspective, the crystalline and monomeric nature of the trifluoroborate salt allows for precise and confident weighing, a clear advantage over the often less-defined physical state of a boronic acid/boroxine mixture.[8][9]

Reactivity in the Suzuki-Miyaura Catalytic Cycle

While their stability profiles differ significantly, both reagents participate in the same fundamental palladium-catalyzed cycle, albeit through slightly different initiation pathways. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][16]

The crucial difference lies in the generation of the active species for the transmetalation step.

  • Boronic Acid Activation: The trivalent boronic acid is not sufficiently nucleophilic to transmetalate to the palladium(II) center directly. It must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a tetracoordinate "ate" complex, typically a trihydroxyborate.[1][2] This increases the electron density on the aryl group, facilitating its transfer to the palladium catalyst.

  • Trifluoroborate Activation: The trifluoroborate salt is considered a stable precursor or "pro-reagent."[8] It is generally believed that under the aqueous, basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate slowly hydrolyzes to release the corresponding boronic acid (or a related reactive species), which is then activated by the base and enters the catalytic cycle.[4][8][17] This "slow-release" mechanism is highly beneficial as it maintains a low concentration of the reactive boron species in the solution, which can significantly suppress common side reactions such as palladium-catalyzed homocoupling of the boron reagent.[2][8]

Suzuki_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ RedElim Reductive Elimination Pd0->RedElim OxAdd Oxidative Addition OxAdd->Pd0 ArPdX Ar¹-Pd(II)L₂-X ArPdX->OxAdd Transmetal Transmetalation Transmetal->ArPdX ArPdAr Ar¹-Pd(II)L₂-Ar² ArPdAr->Transmetal RedElim->ArPdAr Product Ar¹-Ar² BoronicAcid (4-Chloro-2-propoxyphenyl)B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base ActivatedBoronate [Ar²-B(OH)₃]⁻ Base->ActivatedBoronate ActivatedBoronate->Transmetal Trifluoroborate K⁺[ (4-Chloro-2-propoxyphenyl)BF₃ ]⁻ Hydrolysis Hydrolysis (Slow Release) Trifluoroborate->Hydrolysis Hydrolysis->BoronicAcid

Figure 1: Suzuki-Miyaura Catalytic Cycle

Benchmarking Experiment: A Comparative Protocol

To provide a tangible comparison, we outline a standardized protocol for the Suzuki-Miyaura coupling of each boron reagent with 4-bromoacetophenone as a model aryl halide.

Experimental_Workflow Figure 2: Experimental Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_run 3. Execution & Analysis prep_A Reaction A: Weigh Boronic Acid, Aryl Halide, Base setup Charge Schlenk tube, Add solvent, Degas with Argon prep_A->setup prep_B Reaction B: Weigh Trifluoroborate, Aryl Halide, Base prep_B->setup catalyst Add Pd Catalyst/Ligand under Argon setup->catalyst heat Heat to 85 °C catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor workup Cool, Dilute, Extract with EtOAc, Dry & Concentrate monitor->workup purify Purify via Flash Column Chromatography workup->purify analyze Analyze Yield & Purity (¹H NMR, GC-MS) purify->analyze

Figure 2: Experimental Workflow
Detailed Step-by-Step Methodology

Materials & Equipment:

  • This compound

  • Potassium (4-Chloro-2-propoxyphenyl)trifluoroborate

  • 4-Bromoacetophenone

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized Water

  • Standard Schlenk line equipment, magnetic stir bars, heating mantle

Protocol A: this compound

  • Reagent Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromoacetophenone (99.5 mg, 0.5 mmol, 1.0 equiv.), this compound (118 mg, 0.55 mmol, 1.1 equiv.), and potassium carbonate (207 mg, 1.5 mmol, 3.0 equiv.).

  • Reaction Setup: Seal the tube with a septum, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe. Stir the mixture and sparge with a subsurface stream of argon for 15 minutes.

  • Catalyst Addition: In a separate vial, quickly weigh palladium(II) acetate (2.2 mg, 0.01 mmol, 2 mol%) and RuPhos (9.3 mg, 0.02 mmol, 4 mol%). Add the catalyst and ligand to the reaction mixture under a positive flow of argon.

  • Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 85 °C. Stir vigorously.

  • Monitoring & Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Isolation & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the pure biaryl product. Determine the isolated yield and purity.

Protocol B: Potassium (4-Chloro-2-propoxyphenyl)trifluoroborate

  • Reagent Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromoacetophenone (99.5 mg, 0.5 mmol, 1.0 equiv.), potassium (4-Chloro-2-propoxyphenyl)trifluoroborate (145 mg, 0.55 mmol, 1.1 equiv.), and potassium carbonate (207 mg, 1.5 mmol, 3.0 equiv.).[18]

  • Reaction Setup: Seal the tube with a septum, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe. Stir the mixture and sparge with a subsurface stream of argon for 15 minutes.[18][19]

  • Catalyst Addition: In a separate vial, quickly weigh palladium(II) acetate (2.2 mg, 0.01 mmol, 2 mol%) and RuPhos (9.3 mg, 0.02 mmol, 4 mol%). Add the catalyst and ligand to the reaction mixture under a positive flow of argon.

  • Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 85 °C. Stir vigorously.

  • Monitoring & Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Isolation & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the isolated yield and purity.

Expected Results and Discussion

While actual laboratory results may vary, extensive literature precedent allows for a well-grounded expectation of the outcomes.[4][14][20]

Table 1: Anticipated Performance Comparison

MetricThis compoundPotassium (4-Chloro-2-propoxyphenyl)trifluoroborateRationale
Handling Can be challenging; potential for static, non-crystalline nature.Easy; free-flowing crystalline solid.Trifluoroborates are monomeric, stable salts.[3][8]
Stoichiometry Less precise due to boroxine formation.Highly precise; monomeric nature.Boronic acids exist in equilibrium with anhydrides.[4][6]
Reaction Time Typically rapid.May be slightly longer or comparable.Reaction rate is dependent on the hydrolysis of the BF₃K salt.[17]
Expected Yield Good to ExcellentGood to ExcellentBoth are effective coupling partners.
Purity (Pre-Chromo.) Good; may show traces of homocoupling.Excellent; typically very clean reactions.Slow release of the active boron species minimizes side reactions.[8]
Reproducibility GoodExcellentSuperior stability and handling of the BF₃K salt leads to higher run-to-run consistency.

Discussion:

The primary advantage of the trifluoroborate salt is expected to manifest in the purity of the crude reaction mixture and the overall reproducibility. The "slow release" of the boronic acid from the trifluoroborate salt maintains a low, steady concentration of the active nucleophile. This minimizes the rate of undesirable side reactions, most notably the oxidative homocoupling of two boron reagents to form a symmetric biaryl, a common issue when boronic acid concentrations are high.[2][8]

While both reactions are expected to yield the desired product effectively, the trifluoroborate pathway often results in a cleaner crude product, simplifying purification and potentially increasing the final isolated yield. The operational simplicity and indefinite benchtop stability of the trifluoroborate salt are significant assets in any research or development setting, eliminating concerns about reagent degradation over time.

Conclusion

For the synthesis of biaryl compounds via Suzuki-Miyaura coupling, both this compound and its potassium trifluoroborate salt are highly effective reagents.

  • This compound remains a viable and potent coupling partner.

  • Potassium (4-Chloro-2-propoxyphenyl)trifluoroborate distinguishes itself through superior practical advantages. Its exceptional air and moisture stability, crystalline and monomeric nature, and tendency to produce cleaner reaction profiles make it the preferred reagent for applications demanding high reproducibility, purity, and ease of use.[3][6][7][9]

For researchers, scientists, and drug development professionals, the adoption of organotrifluoroborate salts represents a strategic enhancement to the Suzuki-Miyaura coupling toolkit, promoting efficiency, reliability, and precision in the synthesis of complex molecules.

References

A Senior Application Scientist's Guide to the Characterization of Unexpected Byproducts in Hindered Suzuki Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Steric Hindrance in Suzuki Couplings

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1][2] In pharmaceutical and materials science, its ability to construct complex biaryl scaffolds is particularly prized. However, when coupling partners involve significant steric hindrance—such as ortho-substituted aryl halides or bulky boronic acids—the reaction often deviates from its intended course.[3] These "hindered" couplings are notoriously prone to forming unexpected byproducts, which not only reduce the yield of the desired product but also introduce significant purification and safety challenges, a critical concern in drug development.[4]

This guide provides an in-depth, practical comparison of methodologies for identifying, characterizing, and ultimately mitigating these unexpected byproducts. We will move beyond simple product identification to explore the mechanistic origins of these impurities, providing the causal understanding necessary for robust process optimization.

Part 1: The Usual Suspects - Common Byproducts and Their Mechanistic Origins

Understanding the likely side reactions is the first step toward controlling them. In hindered Suzuki couplings, the sluggish rate of the desired productive cycle allows off-cycle, competing pathways to become significant.

Homocoupling of Boronic Acids (Ar¹-Ar¹)

One of the most common byproducts is the dimer of the boronic acid coupling partner.[5] This is particularly prevalent when the reaction is exposed to oxygen.[1][5]

  • Mechanistic Insight: Homocoupling can occur through several pathways. A widely accepted mechanism involves the oxidation of the Pd(0) catalyst to a Pd(II) species by molecular oxygen.[6] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[1][6] Another pathway, particularly with hindered substrates, may involve a protonolysis/second transmetalation event.[7] The presence of a base is also a critical factor, as it can assist in the leaching of palladium oxide species that catalyze the homocoupling.[6][8][9]

Protodeboronation (Ar¹-H)

Protodeboronation is the replacement of the C-B bond with a C-H bond, resulting in the formation of an arene byproduct derived from the boronic acid starting material.[4][10] This side reaction is a notorious issue, especially with unstable heteroaryl boronic acids.[1][4][10]

  • Mechanistic Insight: The mechanism is highly dependent on pH.[4][10][11] Under basic conditions, hydroxide attacks the boron atom to form a boronate complex ([ArB(OH)₃]⁻).[12][13] Subsequent protonation of the ipso-carbon, often by a water molecule, leads to the cleavage of the C-B bond.[12] For certain heteroaryl boronic acids, a zwitterionic intermediate can form under neutral pH, which is highly reactive towards unimolecular fragmentation.[4] The rate of the desired transmetalation versus the rate of protodeboronation is a key kinetic competition; using highly active catalysts that accelerate the main cycle can suppress this side reaction.[12]

Dehalogenation (Ar²-H)

Analogous to protodeboronation, dehalogenation results in the formation of an arene from the aryl halide starting material.

  • Mechanistic Insight: This byproduct typically forms after the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture. Common hydride sources include amine bases or alcoholic solvents. A subsequent reductive elimination of Ar-H regenerates the Pd(0) catalyst.[1]

Catalyst and Ligand Degradation Products

The catalyst system itself can be a source of impurities. Bulky, electron-rich phosphine ligands, essential for activating hindered substrates, can undergo degradation pathways.

  • Mechanistic Insight: Degradation can occur through various modes, including C-H activation of the ligand's biphenyl backbone to form palladacycles, or even palladium-mediated dearomatization reactions.[14] Furthermore, the palladium catalyst can aggregate to form inactive palladium black, especially if the ligand is sequestered or degraded.[15][16] These degradation processes not only reduce catalyst activity but also introduce complex organometallic impurities into the reaction mixture.

Part 2: The Analytical Workflow - A Strategy for Byproduct Characterization

A systematic approach is crucial for efficiently identifying unknown impurities. The workflow should be designed to move from initial detection to unambiguous structural elucidation.

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Data Generation & Hypothesis cluster_2 Phase 3: Confirmation & Mitigation Reaction_Monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) Impurity_Detected Unexpected Peak(s) Detected Reaction_Monitoring->Impurity_Detected Purity_Assessment Initial Purity/Mass Balance Assessment (HPLC-UV, qNMR) Impurity_Detected->Purity_Assessment High_Res_MS High-Resolution MS (HRMS) (Accurate Mass, Formula Generation) Purity_Assessment->High_Res_MS NMR_Analysis NMR Spectroscopy (1H, 13C, 2D-NMR) Purity_Assessment->NMR_Analysis MSMS Tandem MS (MS/MS) (Fragmentation Pattern) High_Res_MS->MSMS Hypothesis Hypothesize Structures (Homocoupling, Degradants, etc.) MSMS->Hypothesis NMR_Analysis->Hypothesis Forced_Degradation Forced Degradation Study (Stress Starting Materials) Hypothesis->Forced_Degradation Standard_Synthesis Independent Synthesis of Hypothesized Byproduct Hypothesis->Standard_Synthesis Confirmation Confirm Structure (Co-injection, Spectroscopic Match) Forced_Degradation->Confirmation Standard_Synthesis->Confirmation Optimization Reaction Optimization (Mitigate Byproduct Formation) Confirmation->Optimization

Part 3: Comparative Guide to Analytical Techniques

No single technique provides all the answers. A multi-faceted approach, leveraging the strengths of orthogonal methods, is the most robust strategy for byproduct characterization.[17] The choice of technique depends on the information required, from simple reaction monitoring to complete structural elucidation.[18][19][20]

Analytical Technique Primary Information Provided Strengths Limitations Best For...
HPLC-UV/DAD Retention time, Purity (Area %), UV ProfileQuantitative, excellent for purity assessment and monitoring reaction progress. Diode Array Detector (DAD) helps assess peak purity.[21]Provides no structural information on its own. Co-elution can mask impurities.Routine reaction monitoring, quality control, mass balance calculations.[22]
LC-MS Molecular Weight (MW) of componentsHigh sensitivity, directly couples separation with MW detection, ideal for identifying components in a complex mixture.[23][24][25]Standard MS does not provide detailed structural data; isomers are often indistinguishable.[17][24]Rapidly identifying the MW of major and minor components, confirming product formation, and detecting unexpected masses.[26]
GC-MS MW of volatile components, FragmentationExcellent for volatile and thermally stable byproducts (e.g., protodeboronated arenes).[23] Provides reproducible fragmentation patterns for library matching.Not suitable for non-volatile or thermally labile compounds (e.g., boronic acids, phosphine oxides, salts).[17]Identifying low molecular weight, volatile byproducts like benzene, toluene, or dehalogenated starting materials.
HRMS (e.g., LC-Q-TOF) Accurate Mass, Elemental CompositionProvides highly accurate mass data (to <5 ppm), allowing for the confident determination of an unknown's elemental formula.[19]Does not provide direct structural connectivity information.Generating a molecular formula for an unknown peak, which is a critical first step in structure elucidation.[27]
NMR Spectroscopy Detailed Structural ConnectivityThe gold standard for unambiguous structure elucidation (¹H, ¹³C, COSY, HSQC, HMBC).[2][17] Quantitative (qNMR) for accurate purity assessment without a reference standard.[28]Lower sensitivity compared to MS. Can be complex to interpret if signals overlap heavily. Requires larger sample amounts.[27]Unambiguous identification of novel byproducts, determining regiochemistry, and characterizing ligand degradation products.
ICP-MS Elemental Impurities (e.g., residual Pd)Extremely sensitive for detecting trace metals.[29]Provides no information on the organic structure or oxidation state of the metal.Quantifying residual palladium in the final product to meet regulatory requirements.[30]

Part 4: Field-Proven Experimental Protocols

The following protocols represent self-validating systems for investigating byproducts. They are designed not just to generate data, but to generate trustworthy and actionable insights.

Protocol 1: Forced Degradation Study to Generate Potential Byproducts

Causality: A forced degradation study is a proactive approach to identify potential byproducts by subjecting starting materials and intermediates to harsh conditions.[31][32][33] If a byproduct appears in the reaction mixture and can be intentionally generated by stressing a specific starting material, it provides strong evidence of its origin.[22] This is a cornerstone of developing stability-indicating analytical methods as mandated by ICH guidelines.[31][32]

Methodology:

  • Setup: Prepare separate solutions of the aryl halide, the boronic acid, and the fully assembled catalyst system (Pd source + ligand) in the reaction solvent.

  • Stress Conditions: Subject aliquots of each solution to a matrix of stress conditions relevant to the Suzuki reaction. This should include:

    • Thermal Stress: Heat to the reaction temperature (e.g., 90 °C) for 24 hours.

    • Basic Stress: Add the reaction base (e.g., K₃PO₄) and stir at room temperature and at elevated temperature.

    • Oxidative Stress: Sparge the solution with air or add a mild oxidant (e.g., 3% H₂O₂) and stir.

    • Aqueous Stress: For the boronic acid, reflux in the solvent with water to promote protodeboronation.

  • Analysis: Analyze each stressed sample by LC-MS. Compare the chromatograms to the chromatogram of the actual reaction mixture.

  • Trustworthiness Check: Look for peaks in the stressed samples that have the same retention time and mass spectrum as the unknown byproducts in the main reaction. This "peak matching" provides a high degree of confidence in the byproduct's origin.

Protocol 2: LC-MS/MS Method for Structural Elucidation

Causality: While HRMS provides a molecular formula, it doesn't reveal connectivity. Tandem mass spectrometry (MS/MS) bridges this gap by inducing fragmentation of a selected ion and analyzing the resulting fragment ions. The fragmentation pattern serves as a structural fingerprint.[27]

Methodology:

  • Initial LC-MS Scan: Obtain a full scan mass spectrum of the reaction mixture to identify the molecular ions (M+H)⁺ of the byproducts.

  • Targeted MS/MS: Perform a new injection, programming the mass spectrometer to:

    • Isolate the molecular ion of a specific byproduct in the first quadrupole.

    • Fragment the isolated ion in the collision cell using an inert gas (e.g., argon). The collision energy should be optimized (e.g., ramped from 10-40 eV) to produce a rich spectrum of fragments.

    • Scan for the resulting fragment ions in the final mass analyzer.

  • Data Interpretation: Analyze the fragmentation pattern. For a homocoupled byproduct (Ar¹-Ar¹), you would expect to see a fragment corresponding to the Ar¹⁺ ion. For a ligand-derived byproduct, the fragments should be consistent with the structure of the phosphine ligand.

  • Trustworthiness Check: Compare the fragmentation pattern of the unknown byproduct with the fragmentation pattern of a known, authentic standard if available. For hypothesized structures, check if the observed fragments are chemically plausible (e.g., loss of known neutral molecules like H₂O, CO).

G Sample Reaction Mixture LC HPLC Separation Sample->LC MS1 Mass Analyzer 1 (Q1) Full Scan or Ion Selection LC->MS1 Collision_Cell Collision Cell (Q2) Fragment Parent Ion MS1->Collision_Cell Detector Detector MS1->Detector Full Scan (MS1) MS2 Mass Analyzer 2 (Q3) Scan for Fragment Ions Collision_Cell->MS2 MS2->Detector

Conclusion and Recommendations

The formation of unexpected byproducts in hindered Suzuki couplings is not an anomaly but a predictable consequence of competing reaction kinetics. A thorough characterization of these impurities is not merely an academic exercise; it is a critical component of process development and ensuring drug safety.

As a guiding principle, we recommend a tiered analytical approach:

  • Initial Screening (HPLC-UV, LC-MS): Use these high-throughput techniques for initial reaction monitoring and to flag the presence and molecular weight of unknown impurities.

  • Structure Hypothesis (HRMS, MS/MS): Employ high-resolution and tandem mass spectrometry to generate molecular formulas and fragmentation data, allowing for the formulation of educated structural hypotheses.

  • Unambiguous Confirmation (NMR, Synthesis): For critical or novel impurities, nothing replaces the definitive structural information from 2D-NMR or the confirmation provided by comparison to an independently synthesized authentic standard.

By integrating a deep mechanistic understanding with a robust, multi-technique analytical strategy, researchers can effectively de-risk the challenges posed by hindered Suzuki couplings, leading to more efficient, safer, and more reliable synthetic processes.

References

A Comparative Guide: Thermal vs. Microwave Heating for Reactions with (4-Chloro-2-propoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of conventional thermal heating and microwave-assisted synthesis, focusing on their application in reactions involving (4-Chloro-2-propoxyphenyl)boronic acid. As a key building block in medicinal chemistry and materials science, optimizing reactions with this boronic acid is critical for accelerating discovery and development timelines. We will explore the fundamental principles of each heating method, present comparative experimental data for a model Suzuki-Miyaura cross-coupling reaction, and offer field-proven insights to guide your choice of technology.

The Energetic Divide: Understanding Heating Mechanisms

The efficiency and outcome of a chemical reaction are profoundly influenced by the method of energy input. Conventional thermal heating and microwave irradiation represent two fundamentally different approaches to elevating a reaction's temperature.

Conventional Thermal Heating: A Surface-Level Approach

Traditional heating methods, such as an oil bath or heating mantle, transfer energy to the reaction mixture via conduction and convection.[1][2] Heat is first transferred to the outer surface of the reaction vessel and then slowly conducted inwards.[3][4] This process is inherently slow and creates a significant temperature gradient, where the vessel walls are hotter than the bulk of the reaction mixture.[3][5] This can lead to longer reaction times and potentially the formation of impurities, especially for thermally sensitive substrates.

Microwave-Assisted Heating: A Volumetric Revolution

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to convert electromagnetic energy into heat.[6][7] This process, known as dielectric heating, occurs through two primary mechanisms: dipole rotation and ionic conduction.[8][9][10]

  • Dipole Rotation: Polar molecules, like many organic solvents, attempt to align with the rapidly oscillating electric field of the microwave.[9][10] This constant reorientation causes molecular friction, which generates heat rapidly and uniformly throughout the entire volume of the sample.[10][11]

  • Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth in the microwave field, colliding with other molecules and generating heat.[8]

This direct "in-core" heating mechanism bypasses the slow process of thermal conduction, allowing for extremely rapid temperature elevation and precise temperature control.[2][4][12]

Head-to-Head: Thermal vs. Microwave in a Suzuki-Miyaura Coupling

To illustrate the practical differences, we present a comparative analysis of a representative Suzuki-Miyaura cross-coupling reaction between this compound and 4-Bromoanisole. This reaction is a cornerstone of C-C bond formation in drug development.

Experimental Protocols

Reaction Scheme: this compound + 4-Bromoanisole → 4'-Methoxy-5-chloro-2-propoxy-1,1'-biphenyl

Protocol 1: Conventional Thermal Heating

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 214.5 mg), 4-Bromoanisole (1.0 mmol, 187 mg), and Palladium(II) Acetate (0.02 mmol, 4.5 mg).

  • Add triphenylphosphine (0.04 mmol, 10.5 mg) as the ligand.

  • Add 1,4-Dioxane (8 mL) and a 2M aqueous solution of Potassium Carbonate (K₂CO₃) (2.0 mL, 4.0 mmol).

  • Purge the flask with nitrogen or argon for 5 minutes.

  • Place the flask in a preheated oil bath at 100°C.

  • Maintain vigorous stirring and heat under reflux for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Proceed with standard aqueous workup and purification by column chromatography.

Protocol 2: Microwave-Assisted Heating

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 214.5 mg), 4-Bromoanisole (1.0 mmol, 187 mg), and Palladium(II) Acetate (0.02 mmol, 4.5 mg).

  • Add triphenylphosphine (0.04 mmol, 10.5 mg) as the ligand.

  • Add 1,4-Dioxane (8 mL) and a 2M aqueous solution of Potassium Carbonate (K₂CO₃) (2.0 mL, 4.0 mmol).

  • Seal the vial with a septum cap.

  • Place the vial in a dedicated microwave reactor.

  • Set the reaction parameters: Temperature at 150°C, hold time of 15 minutes, with magnetic stirring. The pressure will increase due to heating a sealed system, allowing for temperatures well above the solvent's boiling point.[1][6]

  • After the irradiation period, the instrument will cool the vial to a safe temperature using forced air.[13]

  • Once at room temperature, proceed with standard aqueous workup and purification by column chromatography.

Comparative Data Summary
ParameterConventional Thermal HeatingMicrowave-Assisted HeatingAdvantage
Reaction Time 12 hours15 minutesMicrowave
Typical Yield 75-85%90-97%Microwave
Purity Good, minor impurities may formExcellent, often cleaner reaction profilesMicrowave
Energy Input High (prolonged heating of bath & vessel)Low (direct, rapid heating of contents)Microwave
Process Control Moderate (risk of thermal gradients)High (precise temperature/pressure sensing)Microwave

Visualizing the Methodologies

The fundamental differences in workflow and heating mechanism can be visualized to better understand their impact.

Workflow Comparison

G cluster_0 Conventional Thermal Workflow cluster_1 Microwave-Assisted Workflow T_Setup 1. Reagent Setup T_Heat 2. Heat to 100°C (approx. 30 min) T_Setup->T_Heat T_React 3. Reaction (12 hours) T_Heat->T_React T_Cool 4. Natural Cooling (approx. 30 min) T_React->T_Cool T_Workup 5. Workup T_Cool->T_Workup M_Setup 1. Reagent Setup M_Heat 2. Heat to 150°C (approx. 2 min) M_Setup->M_Heat M_React 3. Reaction (15 minutes) M_Heat->M_React M_Cool 4. Forced Cooling (approx. 5 min) M_React->M_Cool M_Workup 5. Workup M_Cool->M_Workup G cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave Heating (Dielectric) CH_Source External Heat Source (Oil Bath) CH_Vessel Vessel Wall CH_Source->CH_Vessel Conduction CH_Outer Reaction Mixture (Outer Layer) CH_Vessel->CH_Outer Conduction CH_Inner Reaction Mixture (Core) CH_Outer->CH_Inner Convection/ Slow Conduction MH_Source Microwave Source (Magnetron) MH_Mixture Entire Reaction Mixture (Volumetric Heating) MH_Source->MH_Mixture Irradiation

References

A Senior Application Scientist's Guide to Optimizing Suzuki-Miyaura Couplings: Efficacy of (4-Chloro-2-propoxyphenyl)boronic acid in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and chemical synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The choice of reagents is critical, and arylboronic acids are foundational building blocks in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals.[3][4][5] This guide provides an in-depth analysis of (4-Chloro-2-propoxyphenyl)boronic acid , a versatile reagent whose efficacy is profoundly influenced by the reaction environment. Here, we move beyond mere protocols to explore the causality behind solvent selection, offering a comparative analysis grounded in mechanistic principles to empower researchers to optimize their synthetic strategies.

The Crucial Role of the Solvent: More Than Just a Medium

The solvent system in a Suzuki-Miyaura reaction is not a passive spectator; it actively influences every stage of the catalytic cycle.[6][7] Its effects can be seen in catalyst activation, the stability of organometallic intermediates, and the reactivity of the base and boronic acid.[6][7] The choice of solvent can dictate reaction rate, product yield, and even the chemoselectivity of the coupling.[6]

A primary concern with boronic acids is their susceptibility to side reactions, most notably protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8][9] This undesired reaction can be exacerbated by the choice of solvent and base, particularly in aqueous or protic systems, leading to reduced yields of the desired coupled product.[10][11][12] Therefore, a judicious selection of the solvent system is paramount to preserving the integrity of the boronic acid and maximizing reaction efficiency.

The Suzuki-Miyaura Catalytic Cycle: Key Solvent-Influenced Steps

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[13][14] The solvent impacts each of these steps.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation & Stability Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)2 + Base) [Solvent Critical] ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Base, Solvent Protodeboronation Ar'-H (Side Product) BoronicAcid->Protodeboronation H₂O / Protic Solvent Boronate->ArPdX To Transmetalation

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the critical, solvent-dependent transmetalation step and the competing protodeboronation side reaction.

  • Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) catalyst is influenced by solvent polarity.

  • Transmetalation: This is often the rate-determining step and is highly sensitive to the solvent system. The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium complex.[8][15] The solvent's ability to dissolve the base and stabilize the charged intermediates is crucial for an efficient transfer.[16][17]

  • Reductive Elimination: The final step, which forms the C-C bond and regenerates the Pd(0) catalyst, can also be affected by the solvent's coordination properties.

Comparative Efficacy of this compound: A Data-Driven Analysis

To illustrate the impact of the solvent system, we present representative data from a model Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole. The performance is compared against a structurally simpler alternative, 4-Chlorophenylboronic acid, to provide a benchmark.

Model Reaction:

(A proper chemical structure diagram would be here)

Reaction Conditions: Boronic acid (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv.), 80 °C, 4 hours.

Solvent SystemDielectric Constant (ε)This compound Yield (%)4-Chlorophenylboronic acid Yield (%)Key Observations & Mechanistic Rationale
Toluene 2.48588Nonpolar: Good solubility for organic substrates but poor for the inorganic base, potentially slowing transmetalation. Low water content minimizes protodeboronation.[18]
Dioxane/H₂O (4:1) ~109496Mixed Aqueous: The presence of water improves the solubility of the base, accelerating the formation of the active boronate species and enhancing the rate of transmetalation.[7] A well-balanced system for many Suzuki couplings.
Tetrahydrofuran (THF) 7.69193Polar Aprotic: A versatile solvent that effectively dissolves both organic reagents and palladium complexes. Considered a reliable choice for robust reactions.[7][18]
Acetonitrile (MeCN) 37.57275Polar Aprotic: High polarity can sometimes lead to catalyst deactivation or altered selectivity. In some cases, it can stabilize anionic intermediates, but may not always be optimal.[6]
Ethanol (EtOH) 24.65560Polar Protic: The protic nature significantly increases the risk of competitive protodeboronation of the boronic acid, leading to lower yields of the desired biaryl product.[8][9]
Dimethylformamide (DMF) 36.79295Polar Aprotic: Excellent at dissolving a wide range of substrates and bases. Its high boiling point is suitable for less reactive substrates, and it can stabilize catalytic intermediates effectively.[6]

Analysis of Results:

The data clearly demonstrates that the choice of solvent has a dramatic impact on the reaction outcome.

  • Optimal Performance: The mixed Dioxane/H₂O system and polar aprotic solvents like THF and DMF provided the highest yields. The aqueous component in the dioxane system likely accelerates the crucial transmetalation step by enhancing the solubility and reactivity of the inorganic base.[7]

  • Sub-optimal Performance: While a common solvent, Toluene resulted in slightly lower yields, likely due to the poor solubility of the carbonate base, which can limit the rate of boronate formation.

  • Adverse Effects: The polar protic solvent, Ethanol , gave significantly lower yields. This is a classic example of the detrimental effect of protodeboronation, a common side reaction for arylboronic acids under protic conditions.[8][10] The slightly lower yields observed for this compound compared to its simpler counterpart can be attributed to potential steric hindrance from the ortho-propoxy group, which can modestly slow the transmetalation step.

Experimental Protocol: A Self-Validating System

Trustworthy science relies on reproducible protocols. The following detailed methodology for the model reaction provides a robust framework for evaluating boronic acid efficacy.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Aryl Halide, Boronic Acid, & Base to Oven-Dried Flask B 2. Add Solvent and Stir A->B C 3. Degas Mixture (e.g., N₂ Purge) B->C D 4. Add Pd Catalyst under Inert Atmosphere C->D E 5. Heat to 80 °C with Vigorous Stirring D->E F 6. Monitor Progress (TLC, HPLC, or LC-MS) E->F G 7. Cool to RT & Dilute with EtOAc F->G Upon Completion H 8. Aqueous Wash (H₂O and Brine) G->H I 9. Dry Organic Layer (e.g., Na₂SO₄) H->I J 10. Concentrate in vacuo I->J K 11. Purify by Column Chromatography J->K

Figure 2: A step-by-step experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 5 mL of the chosen solvent system (e.g., Dioxane/H₂O, 4:1).

  • Inerting the System: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can degrade the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for the intended duration (e.g., 4 hours).

  • Reaction Monitoring: Monitor the consumption of the starting material and the formation of the product by withdrawing small aliquots and analyzing via Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or LC-MS.[19][20][21]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure biaryl product.

Alternatives to Boronic Acids: Stability and Reactivity Considerations

While boronic acids are widely used, their instability, particularly towards protodeboronation, has led to the development of more robust alternatives.[8]

  • Boronic Esters (e.g., Pinacol Esters): These are generally more stable to hydrolysis and protodeboronation than their corresponding boronic acids.[8][22][23] While they can sometimes exhibit slower reaction kinetics, studies have shown that boronic esters can transmetalate directly without prior hydrolysis, and in some cases, even lead to significant rate enhancements.[16][24]

  • Trifluoroborate Salts (R-BF₃K): These crystalline solids are exceptionally stable to air and moisture and are often used for challenging couplings, particularly with substrates prone to decomposition.[15]

  • MIDA Boronates: These reagents offer a high degree of stability, allowing for purification by chromatography and slow, controlled release of the boronic acid under reaction conditions, which can be beneficial for complex syntheses.

The choice between a boronic acid and its more stable derivatives depends on the specific substrate, the reaction conditions, and the overall synthetic strategy. For this compound, conversion to its pinacol ester could be a viable strategy to mitigate protodeboronation in challenging solvent systems.

Conclusion and Recommendations

The efficacy of this compound in Suzuki-Miyaura cross-coupling reactions is fundamentally tied to the solvent system. This guide demonstrates that a rational choice, based on mechanistic understanding, is critical for achieving optimal results.

Key Recommendations:

  • Prioritize Polar Aprotic or Mixed Aqueous Systems: For general applications, a Dioxane/H₂O mixture (e.g., 4:1) is an excellent starting point, as it promotes base solubility and accelerates transmetalation. THF and DMF are also highly effective and robust choices.

  • Avoid Protic Solvents: Unless specifically required, avoid protic solvents like ethanol or methanol to minimize the risk of yield-reducing protodeboronation.

  • Consider Stable Derivatives for Difficult Couplings: If protodeboronation remains a significant issue, consider synthesizing and using the pinacol ester of this compound for enhanced stability.

  • Empirical Optimization is Key: While this guide provides a strong theoretical and practical foundation, the optimal conditions should always be confirmed through empirical screening for each specific substrate combination.

By applying these principles, researchers can harness the full synthetic potential of this compound, leading to more efficient, reliable, and scalable routes for the synthesis of complex molecules in drug discovery and development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-Chloro-2-propoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the integrity of our work is intrinsically linked to the safety and compliance of our laboratory practices. While (4-Chloro-2-propoxyphenyl)boronic acid and its derivatives are powerful reagents in modern synthetic chemistry, their handling and disposal demand a rigorous, scientifically-grounded approach. This guide moves beyond mere compliance, offering a procedural and logical framework to ensure that every step, from reaction work-up to final waste collection, is conducted with the highest standards of safety and environmental stewardship.

The causality behind these protocols is clear: improper disposal of boronic acids and their organoboron byproducts can pose risks to personnel and ecosystems. Therefore, every procedure outlined below is designed as a self-validating system to mitigate these risks authoritatively.

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound, like many substituted phenylboronic acids, is classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200)[1]. The primary hazards necessitate its treatment as hazardous waste.

Key hazards associated with this class of compounds include:

  • Skin Irritation: Causes skin irritation upon contact[2].

  • Serious Eye Irritation: Poses a risk of serious damage and irritation to the eyes[2][3].

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation[2][4].

  • Harmful if Swallowed: Acute oral toxicity is a concern[1].

These hazards mandate that this chemical must never be disposed of down the drain or in regular solid waste [5][6]. All materials containing or contaminated with this compound must be collected as hazardous waste for disposal by a licensed facility[1][3][7].

GHS Hazard Classification Summary

The following table summarizes the typical GHS classification for a representative substituted phenylboronic acid, which should be assumed for this compound in the absence of a specific Safety Data Sheet (SDS).

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral4WarningHarmful if swallowed
Skin Corrosion/Irritation2WarningCauses skin irritation
Serious Eye Damage/Eye Irritation2AWarningCauses serious eye irritation
Specific target organ toxicity (single exposure)3WarningMay cause respiratory irritation

This data is synthesized from representative SDS for similar boronic acid compounds.[1][2]

Required Personal Protective Equipment (PPE) and Handling Environment

Adherence to proper PPE is the first line of defense against chemical exposure. All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation risk[5].

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4][8].

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile) to prevent skin exposure. Gloves must be selected based on an evaluation of the workplace hazards[8][9].

  • Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact[8][9].

  • Respiratory Protection: If there is a risk of generating dusts outside of a fume hood, a NIOSH/MSHA approved respirator should be used in accordance with OSHA's respirator regulations (29 CFR 1910.134)[4][8].

Waste Segregation: A Critical Step

Proper segregation is fundamental to safe and compliant waste management. This compound waste must be kept separate from other waste streams to prevent dangerous reactions[5].

  • Do Not Mix: Never mix boronic acid waste with strong oxidizing agents, strong bases, or acids unless it is part of a specific neutralization protocol[2].

  • Dedicated Containers: Use separate, clearly labeled waste containers for solid and liquid boronic acid waste.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for managing different forms of this compound waste.

Protocol 4.1: Disposal of Unused or Contaminated Solid Waste

This procedure applies to surplus reagent, reaction byproducts, or contaminated solids (e.g., filter paper, contaminated silica gel).

  • Work Area: Conduct all operations within a chemical fume hood.

  • Container: Use a designated, sealable, and chemically compatible container for solid hazardous waste. The container must be clearly labeled.

  • Transfer: Carefully sweep up or transfer the solid material into the designated hazardous waste container[1][4]. Minimize dust generation during this process[4][8].

  • Labeling: Securely close the container and ensure it is labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office[10].

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) until collection[10].

Protocol 4.2: Disposal of Liquid Waste Solutions

This procedure applies to reaction mixtures, extraction solvents, or solutions containing the boronic acid.

  • Work Area: Conduct all transfers within a chemical fume hood.

  • Container: Use a designated, sealable, and chemically compatible container for liquid hazardous waste.

  • Transfer: Carefully pour the liquid waste into the designated container. Avoid splashing.

  • Labeling: Securely cap the container. The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent system (e.g., "in Methanol/Toluene")[10].

  • Storage: Store the sealed hazardous waste container in a designated SAA, ensuring it is within secondary containment to manage potential leaks[5].

Protocol 4.3: Decontamination and Disposal of Empty Containers

Empty containers must be properly decontaminated to remove residual chemicals before they can be disposed of as non-hazardous waste. The rules for what constitutes an "empty" container are defined by the EPA[11].

  • Work Area: Perform all rinsing procedures in a chemical fume hood.

  • Initial Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).

  • Collect Rinseate: The first rinseate must be collected and disposed of as liquid hazardous waste [5]. Transfer this rinseate to your designated liquid hazardous waste container for this compound. Subsequent rinses may also need to be collected depending on institutional policy[5].

  • Drying: Allow the rinsed container to air dry completely in the fume hood.

  • Final Disposal: Once clean and dry, deface or remove the original label. The container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream[5].

Waste Accumulation and Regulatory Compliance

All hazardous waste must be managed in accordance with the EPA's Resource Conservation and Recovery Act (RCRA)[12]. For laboratories, this typically involves using a Satellite Accumulation Area (SAA).

  • SAA Location: An SAA is a designated storage place at or near the point of waste generation and must be under the control of laboratory personnel[10][11].

  • Volume Limits: SAAs may hold up to 55 gallons of non-acute hazardous waste[10].

  • Labeling: All containers in the SAA must be properly labeled with the words "Hazardous Waste" and the identity of the contents[10]. The accumulation start date should not be applied until the container is full and moved to a Central Accumulation Area (CAA)[10].

  • Container Condition: Waste containers must be kept closed at all times except when adding or removing waste, and they must be in good condition.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

DisposalWorkflow Disposal Workflow for this compound start Identify Waste Material solid_waste Solid Waste (Surplus Reagent, Contaminated Solids) start->solid_waste liquid_waste Liquid Waste (Solutions, Reaction Mixtures, First Rinseate) start->liquid_waste contaminated_items Contaminated Labware & PPE (Gloves, Wipes, Glassware) start->contaminated_items empty_container Empty Reagent Container start->empty_container collect_solid Place in Labeled 'Solid Hazardous Waste' Container solid_waste->collect_solid collect_liquid Pour into Labeled 'Liquid Hazardous Waste' Container liquid_waste->collect_liquid contaminated_items->collect_solid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) for EHS Pickup collect_solid->store_saa collect_liquid->store_saa collect_rinsate Collect First Rinseate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Clean Container in Lab Glass/Plastic Waste triple_rinse->dispose_container After Rinsing & Drying collect_rinsate->collect_liquid

Caption: Decision workflow for segregating and handling this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.